Cichoriin

Catalog No.
S594098
CAS No.
531-58-8
M.F
C15H16O9
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cichoriin

CAS Number

531-58-8

Product Name

Cichoriin

IUPAC Name

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1

InChI Key

WNBCMONIPIJTSB-TVKJYDDYSA-N

SMILES

Array

Synonyms

cichoriin

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Cichoriin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Natural Source and Plant Origin of Cichoriin

Author: Smolecule Technical Support Team. Date: February 2026

Cichoriin is a coumarin derivative, specifically identified as 7-O-glucosyl-esculetin or aesculetin 7-O-β-D-glucoside [1]. Its primary natural plant origin is from the common chicory plant, Cichorium intybus L., a member of the Asteraceae family [2] [3].

  • Primary Source: Chicory (Cichorium intybus). This perennial herb is native to Europe, Western Asia, and North Africa but has been widely introduced and naturalized in other regions, including North America [4] [2].
  • Plant Parts: this compound is found throughout the chicory plant. The roots and leaves are significant sources [2] [3].
  • Related Compounds: Chicory contains a complex profile of bioactive compounds, including inulin, sesquiterpene lactones (lactucin, lactucopicrin), caffeic acid derivatives (e.g., chicoric acid), and other coumarins [2] [3].

Extraction and Analysis of this compound

Efficient extraction is crucial for isolating this compound and other bioactive compounds from chicory. Both conventional and advanced techniques are employed.

Method Key Parameters Solvents Used Key Findings/Output

| Soxhlet Extraction [5] [6] | - Temp: Up to 90°C

  • Time: ~6 hours
  • Solid-to-solvent ratio: 1:40 g/mL | Hexane, Ethyl Acetate, Ethanol [6] | - Sequential solvent extraction
  • Lower inulin yield (59.1%) vs. UAE [5] | | Ultrasound-Assisted Extraction (UAE) [5] | - Temp: 60°C
  • Time: 120 min
  • Solid-to-solvent ratio: 1:40 g/mL | Distilled Water, Ethanol [5] [6] | - Higher efficiency, shorter time
  • Higher inulin yield (64.79%) and purity (98%) [5] | | Chromatographic Fractionation [6] | - Technique: Column Chromatography
  • Follows initial solvent extraction | Fractions from Ethyl Acetate & Ethanol extracts [6] | - Isolates this compound into specific bioactive fractions
  • Enables purification and detailed analysis |

Experimental Workflow for Bioactive Compound Isolation from Chicory The following diagram outlines a generalized experimental workflow for extracting and isolating bioactive compounds like this compound from chicory leaves, based on the methodologies cited.

G Start Start: Plant Material (Cichorium intybus Leaves) A Drying and Storage Start->A B Grinding into Fine Particles A->B C Soxhlet Apparatus Extraction (Sequential Solvents: Hexane, Ethyl Acetate, Ethanol) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Plant Extract D->E F Chromatographic Fractionation (Column Chromatography) E->F G Isolated Bioactive Fractions (Containing this compound) F->G H Downstream Analysis (Bioactivity Assays, Characterization) G->H

Experimental workflow for isolating this compound from chicory.

Key Biological Activities and Experimental Protocols

This compound exhibits several promising biological activities with elucidated mechanisms of action, particularly in anti-diabetic and antioxidant effects.

Anti-Diabetic Activity

A 2022 study provides mechanistic insights into this compound's anti-diabetic effects using a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat model [1].

  • Experimental Protocol:

    • Animal Model: Rats induced to develop type 2 diabetes via HFD followed by a low-dose STZ injection [1].
    • Treatment Groups: Diabetic rats were allocated into groups receiving this compound (50 or 100 mg/kg) or glibenclamide (5 mg/kg, a standard drug) for a specified period [1].
    • Key Assessments:
      • Biochemical: Blood glucose, serum insulin, triglycerides (TG), total cholesterol (TC) [1].
      • Oxidative Stress Markers: Total antioxidant capacity (TAC), superoxide dismutase (SOD), catalase, malondialdehyde (MDA) [1].
      • Molecular Analysis: mRNA and protein expression of GLUT4, AMPK, and PI3K in tissues [1].
      • Histopathological Examination: Pancreatic tissue analysis [1].
      • In Silico Study: Molecular docking to predict binding affinity with GLUT4, AMPK, and PI3K targets [1].
  • Quantitative Results: The table below summarizes key findings from the anti-diabetic study, demonstrating this compound's efficacy [1].

Parameter Diabetic Control Group This compound (50 mg/kg) This compound (100 mg/kg) Glibenclamide (5 mg/kg)
Blood Glucose (mg/dL) 452 ± 44 206 ± 7*# 127 ± 3*# 128 ± 5*
Serum Insulin (nIU/mL) 2.6 ± 0.1 4.8 ± 0.2*# 7.0 ± 0.2*# 7.2 ± 0.1*
Triglycerides (mg/dL) 127.7 ± 19.4 99.5 ± 4.8 76.9 ± 9.2* 81.9 ± 5.6
Total Cholesterol (mg/dL) 99.5 ± 5.6 83.8 ± 2.1 78.0 ± 4.9* 77.6 ± 4.4*
Hepatic SOD Significantly Decreased Normalized Significantly Improved* Similar to Reference*
Hepatic MDA Significantly Increased Normalized Significantly Reduced* Similar to Reference*

Data presented as mean ± SE. *Significantly different from Diabetic Control group. #Significant difference between this compound doses. [1]

  • Proposed Mechanism of Action: The study concluded that this compound ameliorates diabetes by upregulating the PI3K/AMPK/GLUT4 signaling pathway, enhancing insulin sensitivity and glucose uptake in peripheral tissues [1].

G This compound This compound Administration PI3K Upregulates PI3K This compound->PI3K AMPK Upregulates AMPK This compound->AMPK OxidativeStress Reduces Oxidative Stress (↑SOD, ↑Catalase, ↓MDA) This compound->OxidativeStress Pancreas Protects Pancreatic β-cells (↑Insulin Expression) This compound->Pancreas GLUT4 Increased GLUT4 Expression & Translocation PI3K->GLUT4 AMPK->GLUT4 GlucoseUptake Enhanced Glucose Uptake in Muscle and Fat Cells GLUT4->GlucoseUptake Insulin Improved Insulin Sensitivity GlucoseUptake->Insulin OxidativeStress->Pancreas

Proposed anti-diabetic mechanism of this compound via PI3K/AMPK/GLUT4 pathway.

Antioxidant and Antimicrobial Activities
  • Antioxidant Activity: this compound demonstrates significant free radical scavenging capacity, contributing to the reduction of oxidative stress [1] [6]. Fractions isolated from chicory leaves, potentially containing this compound, showed potent, dose-dependent antioxidant activity in DPPH assays, with some fractions exceeding the activity of standard Vitamin C at high concentrations [6].
  • Antimicrobial Activity: Chicory leaf extracts fractionated into five distinct subfractions showed notable antibacterial activity against various Gram-negative bacteria [6]. Some fractions produced inhibition zones up to 35 mm against pathogens like Neisseria pharyngis and demonstrated efficacy comparable to standard antibiotics like ampicillin [6].

Characterization and Purification

Advanced analytical techniques are used to confirm the identity and purity of isolated this compound.

  • Chromatography: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the purity of extracts and identify compounds [5].
  • Spectroscopy:
    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups in the molecule [5].
    • Nuclear Magnetic Resonance (NMR) (¹H NMR and ¹³C NMR): Confirms the molecular structure and anomeric configuration of the glucoside moiety [5].
  • Physical Characterization:
    • X-Ray Diffraction (XRD): Often shows that chicory-derived inulin and related compounds have a predominantly amorphous structure [5].
    • Scanning Electron Microscopy (SEM): Reveals a rough surface with aggregates of various sizes and shapes [5].

Conclusion for Research and Development

Cichorium intybus is a robust and validated natural source of this compound. The application of greener extraction techniques like UAE enhances yield and purity. Strong evidence, particularly from a 2022 study, elucidates a multi-target anti-diabetic mechanism involving the PI3K/AMPK/GLUT4 pathway, antioxidant activity, and pancreatic protection. These findings, combined with established isolation and characterization protocols, provide a solid foundation for further drug development and therapeutic application research.

References

what is cichoriin aesculetin 7-glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings and Protocols

Recent preclinical studies have detailed the efficacy and mechanisms of cichoriin. The following tables summarize quantitative results and experimental designs from key animal studies.

Table 1: Anti-Diabetic Effects in HFD/STZ-Induced Diabetic Rats (4-week study) [1] [2]

Parameter Diabetic Control Group This compound (50 mg/kg) This compound (100 mg/kg) Glibenclamide (5 mg/kg)
Blood Glucose (mg/dL) 452 ± 44 206 ± 7 *† 127 ± 3 *† 128 ± 5 *†
Serum Insulin (nIU/mL) 2.6 ± 0.1 4.8 ± 0.2 *† 7.0 ± 0.2 *†‡ 7.2 ± 0.1 *†
Total Cholesterol (mg/dL) 99.5 ± 5.6 83.8 ± 2.1 78.0 ± 4.9 *† 77.6 ± 4.9 *†
Hepatic SOD Significantly Decreased Normalized Significantly Improved *† Similar to this compound 100 mg/kg

Data presented as mean ± SE. * Significant vs. Diabetic Control; † Significant vs. Normal Control; ‡ Significant vs. This compound 50 mg/kg.

Table 2: Anti-Obesity Effects in HFD-Induced Obese Rats (4-week study) [3] [4]

Parameter HFD Control Group This compound (50 mg/kg) This compound (100 mg/kg) Atorvastatin (10 mg/kg)
Triglycerides (TG) Significantly Elevated Reduced Significantly Reduced * Significantly Reduced *
Total Cholesterol (TC) Significantly Elevated Reduced Significantly Reduced * Significantly Reduced *
Hepatic MDA Significantly Elevated Reduced Significantly Reduced * Significantly Reduced *
Key Molecular Effect - - Upregulation of PPAR-γ mRNA & protein Upregulation of PPAR-γ

Significant improvement compared to HFD Control group.

Detailed Experimental Methodology

The following workflow outlines a standard in vivo protocol for evaluating the anti-diabetic activity of this compound, based on the cited research [1] [2]:

G cluster_1 Treatment Groups (n=5/group) Animal Model Induction Animal Model Induction Treatment Phase Treatment Phase Animal Model Induction->Treatment Phase HFD for 6 weeks    + single STZ injection Sample Collection & Analysis Sample Collection & Analysis Treatment Phase->Sample Collection & Analysis 4 weeks Biochemical Analysis Biochemical Analysis Sample Collection & Analysis->Biochemical Analysis Blood, Tissues Molecular Biology Molecular Biology Sample Collection & Analysis->Molecular Biology Pancreas, Muscle, Fat Tissues Histopathology Histopathology Sample Collection & Analysis->Histopathology Pancreas, Liver, etc. Data Synthesis Data Synthesis Biochemical Analysis->Data Synthesis Molecular Biology->Data Synthesis Histopathology->Data Synthesis Normal Control Normal Control Diabetic Control (Vehicle) Diabetic Control (Vehicle) This compound (50 mg/kg) This compound (50 mg/kg) This compound (100 mg/kg) This compound (100 mg/kg) Reference Drug (e.g., Glibenclamide) Reference Drug (e.g., Glibenclamide)

Experimental workflow for evaluating this compound's anti-diabetic effects in rodents.

  • Animal Model & Induction: The model is typically established in male Wistar or Sprague-Dawley rats (e.g., 150-200g). Diabetes is induced with a High-Fat Diet (HFD) for 6 weeks followed by a single intraperitoneal injection of Streptozotocin (STZ, 35-45 mg/kg) [1] [2]. Obesity is induced with HFD alone for 6-8 weeks [3] [4].
  • Treatment Phase: After confirmation of model induction, animals are randomly divided into groups. This compound is typically administered orally once daily for 4 weeks, suspended in 1% carboxymethyl cellulose (CMC) or similar vehicle [1] [3].
  • Sample Collection & Analysis:
    • Blood: For serum preparation to measure glucose, insulin, lipid profiles, and oxidative stress markers (MDA, TAC, Catalase, SOD) [1] [3].
    • Tissues: The pancreas, liver, kidney, heart, and adipose tissue are collected, weighed, and divided for various analyses [1] [3] [4].
  • Key Analytical Techniques:
    • Biochemical Assays: Commercial kits are used for lipids (TG, TC), liver/kidney function markers (ALT, AST, Urea, Creatinine), and oxidative stress markers [3] [4].
    • Molecular Biology: RT-PCR and Western Blotting are used to analyze mRNA and protein expression of key targets like GLUT4, p-AMPK, p-PI3K, and PPAR-γ [1] [3].
    • Histopathology: Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to examine structural integrity under a light microscope [1] [2].

Mechanism of Action: Signaling Pathways

This compound exerts its effects through multiple signaling pathways, with key mechanisms illustrated below:

Proposed signaling pathways for this compound's anti-diabetic and anti-obesity effects.

  • For Anti-Diabetic Activity: Research indicates that this compound upregulates the expression and activation of PI3K and AMPK in muscle and adipose tissues. This activation promotes the translocation of GLUT4 to the cell membrane, enhancing cellular glucose uptake and improving insulin sensitivity [1] [2]. This is a pivotal mechanism for lowering blood glucose.
  • For Anti-Obesity Activity: In HFD-induced obese rats, this compound upregulates the mRNA and protein expression of PPAR-γ in adipose tissue [3] [4]. PPAR-γ is a master regulator of adipocyte differentiation and lipid metabolism, and its modulation helps normalize the lipid profile.
  • Antioxidant and Anti-apoptotic Effects: A key feature of this compound is its potent antioxidant activity. It significantly increases the levels of hepatic SOD, Catalase, and total antioxidant capacity (TAC), while reducing the lipid peroxidation marker MDA [1] [3]. This reduction in oxidative stress helps protect pancreatic β-cells from apoptosis and reduces damage to the liver and kidneys [1] [2].

Research Significance and Future Directions

This compound represents a promising multi-target natural product for managing interconnected metabolic disorders. Its glucoside moiety is noted to enhance water solubility and bioavailability compared to its aglycone, aesculetin [1] [2]. Current research supports its potential as a lead compound or a valuable nutraceutical.

Future research should focus on:

  • ADME and Pharmacokinetics: Detailed absorption, distribution, metabolism, and excretion studies.
  • Human Trials: Establishing safety and efficacy in humans.
  • Formulation Development: Optimizing delivery systems for better in vivo stability and bioavailability.

References

The Cichoriin Biosynthesis and Interconversion Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The current understanding is that cichoriin (aesculetin 7-O-glucoside) is not synthesized from scratch but is produced through the glucosylation of its aglycone precursor, esculetin. The pathway involves interconversion with esculin (esculetin 6-O-glucoside), facilitated by specific enzymes with dual activities [1].

The diagram below illustrates this core interconversion pathway.

CichoriinPathway Umbelliferon Umbelliferon Esculetin Esculetin Umbelliferon->Esculetin Ortho-hydroxylation This compound This compound Esculetin->this compound 7-O-Glucosylation Esculetin->this compound 7-O-Glucosylation Esculin Esculin Esculetin->Esculin Transglucosylation (TG) UGT UDPG: 7-O-GT This compound->Esculetin Hydrolysis (HD) Transglucosylase Transglucosylase (HD/TG activity) Esculin->Esculetin Hydrolysis (HD) OrthoHydroxylase Ortho-hydroxylase (Unknown)

Core interconversion pathway of this compound, esculetin, and esculin. GT: Glucosyltransferase; HD/TG: Hydrolase/Transglucosylase activity.

Key Enzymes and Genetic Regulation

The pathway is catalyzed by specific enzymes that have been partially characterized.

Enzyme Class Specific Enzyme Name Function in Pathway Key Characteristics Organisms Studied
Glucosyl-transferase UDP-glucose: hydroxycoumarin 7-O-glucosyltransferase Transfers glucose from UDP-glucose to esculetin, forming this compound Multi-substrate enzyme, highest turnover with esculetin [1] Cichorium intybus, Nicotiana tabacum [1]
Transglucosylase (β-glucosidase) Cichorium Transglucosylase Hydrolyzes this compound to esculetin; transglucosylates esculetin to form esculin [1] Dual hydrolytic/transglucosylase activity; high substrate specificity for coumarins [1] Cichorium intybus [1]

Advanced Multi-Omics for Pathway Elucidation

For researchers aiming to fully uncover the this compound pathway or discover others, modern multi-omics approaches are essential. The table below summarizes key experimental protocols.

Research Phase Methodology Application & Purpose Key Steps / Outputs
Metabolite Profiling UPLC-ESI-MS/MS [2] [3] Identify & quantify this compound, esculetin, & related metabolites in plant tissues. Tissue extraction (80% methanol), centrifugation, LC-MS/MS analysis; identifies DAMs [2].
Transcriptome Analysis RNA-seq & PacBio Iso-seq [3] Find genes & transcripts correlated with this compound accumulation. RNA extraction from different tissues; identifies DEGs; full-length transcripts from Iso-seq [3].
Integrated Analysis KEGG Pathway Enrichment [2] Link DAMs & DEGs to specific biosynthetic pathways (e.g., phenylpropanoid). Map DEGs & DAMs to KEGG database; find correlated genes/metabolites [2].
Gene Validation Heterologous Expression & Transgenics Test gene function by expressing in model systems (e.g., tobacco). Clone candidate genes into vectors; transform plants; analyze metabolite changes [4].
Comparative Genomics Genome-wide analysis [5] Identify gene families (e.g., UGTs) & evolution in medicinal plants. Whole-genome sequencing; phylogenetic analysis of gene families; synteny analysis [5].

Research Gaps and Community Initiatives

Despite the known steps, significant knowledge gaps remain. A key challenge is the unknown ortho-hydroxylase that converts umbelliferone to esculetin [1]. Furthermore, the regulatory mechanisms controlling the entire pathway are uncharacterized.

Community-driven initiatives are building integrated knowledge bases to address such challenges by linking scattered data on plant chemistry, genomics, and experimental evidence [6]. These resources aim to systematically accelerate the discovery and characterization of plant natural product pathways like that of this compound.

References

Traditional Uses and Phytochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the traditional uses of chicory (the source plant of cichoriin) and its key chemical constituents.

Aspect Description
Primary Traditional Uses Treatment of liver & gallbladder disorders (jaundice, liver enlargement, gallstones), digestive ailments (dyspepsia, loss of appetite), and as a mild laxative/diuretic [1] [2] [3].
Common Preparation Methods Decoctions or teas from roots/aerial parts; syrup for infants; leaf ointment for wounds [2] [3].
Phytochemical Context This compound (aesculetin 7-glucoside) is a coumarin glycoside found in chicory flowers, leaves, and aerial parts [4] [5]. Other key bioactive compounds include sesquiterpene lactones (lactucin, lactucopicrin) and inulin [1] [2] [6].

Modern Pharmacological Validation

Recent preclinical studies demonstrate that this compound mediates its effects through antioxidant, anti-inflammatory actions and modulation of key metabolic pathways.

Pharmacological Activity Proposed Mechanism of Action Key Experimental Findings
Antidiabetic Activity [7] [4] Upregulates GLUT4, PI3K, AMPK expression; boosts serum insulin; enhances antioxidant defenses (↑ SOD, Catalase); inhibits α-glucosidase. In HFD/STZ-induced diabetic rats, this compound (100 mg/kg) significantly reduced blood glucose, triglycerides, and total cholesterol, outperforming glibenclamide in lipid reduction [7].
Anti-obesity & Hepatoprotective Activity [8] Upregulates PPAR-γ expression; improves lipid profile; reduces oxidative stress (↓ MDA, ↑ GSH). In HFD-induced obese rats, this compound (100 mg/kg) alleviated dyslipidemia, improved liver and kidney function markers (ALT, AST, urea, creatinine), and reversed histopathological damage [8].
Cardioprotective Activity [4] Protects cardiomyocytes from H₂O₂-induced oxidative stress; exhibits strong free radical scavenging (DPPH) and metal chelation. In H9c2 cardiomyocytes, this compound pre-treatment significantly increased cell viability against H₂O₂-induced damage and demonstrated blood-compatible properties at tested concentrations [4].
Antioxidant & Anti-inflammatory [4] [8] Scavenges free radicals; chelates metals; inhibits lipid peroxidation; restores endogenous antioxidants (GSH). This compound showed potent metal chelating activity (IC₅₀ = 2.33 ± 0.28 μg/mL) and protected against H₂O₂-induced cytotoxicity in heart cells [4].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.

1. In Vivo Model for Antidiabetic/Anti-obesity Studies

  • Animal Model: Male albino Wistar rats.
  • Induction Method: High-Fat Diet (HFD) for 6 weeks, followed by a single intraperitoneal injection of Streptozotocin (STZ, 35-40 mg/kg) to induce type 2 diabetes [7] [8].
  • Treatment: this compound (50 and 100 mg/kg, orally, dissolved in 1% CMC) administered for 4 weeks. Control groups receive glibenclamide (5 mg/kg) or atorvastatin (10 mg/kg) [7] [8].
  • Endpoint Measurements:
    • Blood Biochemistry: Glucose, insulin, lipid profile (TG, TC, HDL, LDL), liver/kidney function markers (ALT, AST, urea, creatinine) [7] [8].
    • Oxidative Stress Markers: Hepatic and renal levels of MDA and GSH [8].
    • Gene/Protein Expression: Analysis of GLUT4, AMPK, PI3K, or PPAR-γ via RT-PCR and Western blot [7] [8].
    • Histopathology: Examination of pancreas, liver, kidney, and heart tissues [7] [8].

2. In Vitro Cardioprotective Assay

  • Cell Line: H9c2 rat cardiomyocyte cells.
  • Oxidative Stress Induction: Treatment with H₂O₂ (0.5 mM) for 3 hours [4].
  • Intervention: Pre-treatment with this compound (5–100 µg/mL) for 24 hours.
  • Viability Assay: MTT assay to measure cell survival post-H₂O₂ exposure [4].
  • Antioxidant Assays:
    • DPPH Assay: Measures free radical scavenging activity.
    • Metal Chelating Assay: Evaluates ferrous ion (Fe²⁺) chelation capacity [4].
    • Anti-lipid Peroxidation: Assessed in rat liver homogenate [4].

Mechanisms of Action and Signaling Pathways

The following diagram summarizes the key molecular pathways through which this compound exerts its antidiabetic and anti-obesity effects, as identified in preclinical models.

G cluster_diabetes Antidiabetic Mechanisms cluster_obesity Anti-obesity & Organoprotective Mechanisms This compound This compound AMPK AMPK Activation This compound->AMPK PI3K PI3K Activation This compound->PI3K InsulinSecretion ↑ Insulin Secretion (β-cell protection) This compound->InsulinSecretion AlphaGlucosidase α-Glucosidase Inhibition This compound->AlphaGlucosidase PPARg PPAR-γ Upregulation This compound->PPARg Antioxidant Antioxidant Effects This compound->Antioxidant AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory GLUT4 GLUT4 Translocation AMPK->GLUT4 PI3K->GLUT4 GlucoseUptake Improved Glucose Uptake GLUT4->GlucoseUptake AlphaGlucosidase->GlucoseUptake LipidImprovement Improved Lipid Profile PPARg->LipidImprovement OrganProtection Liver/Heart/Kidney Protection Antioxidant->OrganProtection AntiInflammatory->OrganProtection

This compound modulates multiple signaling pathways to improve metabolic parameters and protect against organ damage.

Conclusion and Research Outlook

Current evidence firmly establishes this compound as a promising multi-target therapeutic candidate for metabolic disorders. Its efficacy in preclinical models of diabetes, obesity, and associated cardiovascular complications is supported by robust data on its antioxidant, anti-inflammatory, and gene-regulatory activities.

For the drug development community, the next critical steps involve:

  • ADMET Profiling: Comprehensive pharmacokinetic and toxicological studies to establish safety and bioavailability in higher organisms [4].
  • Lead Optimization: Potential structural modification of the this compound molecule to enhance its potency and drug-like properties [6].
  • Human Trials: Translation of these promising preclinical findings into clinical validation.

References

Cichoriin isolation and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Cichoriin

The table below summarizes the core chemical and commercial information for this compound, which is essential for its identification, handling, and experimental design.

Property Description
Systematic Name 6-Hydroxy-2-oxo-2H-chromen-7-yl β-D-glucopyranoside [1]
Chemical Formula / MW C₁₅H₁₆O₉ / 340.28 g/mol [2]
CAS Registry Number 531-58-8 [3] [1] [2]
Quality/Purity ≥95% (HPLC) [3]
Physical Form Off-white to beige powder [3]
Melting Point 213 - 214 °C [3]
Storage 2-8°C, sealed, away from moisture and light [3]

Analytical Methods for Identification & Quantification

A highly specific High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for quantifying this compound and related compounds in plant material [4].

  • Chromatographic Conditions: The separation uses HPTLC silica gel F₂₅₄ plates with a mobile phase of ethyl acetate–formic acid–acetic acid–water (8:0.2:2:1.8, v/v) [4].
  • Detection & Derivatization: Plates are derivatized by immersion first in Natural Product (NP) reagent (1 g of 2-aminodiphenylborinate in 200 mL ethyl acetate) and then in Polyethylene Glycol (PEG) solution, followed by documentation under UV light at 366 nm [4].
  • Quantification: Image analysis with ImageJ software is used, with the green color channel providing the most sensitive detection (LOD = 2 ng/band, LOQ = 6 ng/band) [4].
  • Plant Material Analysis: This method confirmed that leaves of *Cichorium intybus* contain the highest concentration of cichoric acid, a key phenolic acid, compared to other plant parts [4].

Documented Biological Activities & Assays

Recent studies highlight this compound's multi-target therapeutic potential. The table below summarizes key in vitro bioactivities relevant for drug development screens.

Assay Observed Activity / Result
Antioxidant Activity DPPH radical scavenging: 80.71% at 100 μg/mL; metal chelation: 74.60% at 100 μg/mL [5] [6].
Antidiabetic Activity α-amylase inhibition: 74.55%; α-glucosidase inhibition: 84.08%; DPP-IV inhibition: 77.78% (all at 100 μg/mL) [5] [6].
Cytoprotective Effect Protected H9c2 cardiomyocytes against H₂O₂-induced oxidative stress; restored SOD and CAT activities; reduced LDH release [5] [6].
Cytotoxicity & Hemocompatibility Low cytotoxicity in H9c2 and 3T3-L1 cells (~65% viability at 100 μg/mL); high IC₅₀ in hemolysis test (1211.37 μg/mL) [5] [6].

These activities are supported by in-silico studies indicating strong binding affinities to target proteins and a favorable drug-likeness and toxicity profile [5].

Research Workflow for Method Development

Based on the available information, the following workflow outlines the key stages in the isolation and study of this compound.

Plant Material Selection Plant Material Selection Extraction & Hydrolysis Extraction & Hydrolysis Plant Material Selection->Extraction & Hydrolysis Initial Purification Initial Purification Extraction & Hydrolysis->Initial Purification Liquid-Liquid Extraction (e.g., Ethyl Acetate) Liquid-Liquid Extraction (e.g., Ethyl Acetate) Extraction & Hydrolysis->Liquid-Liquid Extraction (e.g., Ethyl Acetate) Crude Extract Analytical Verification Analytical Verification Initial Purification->Analytical Verification Bioactivity Screening Bioactivity Screening Analytical Verification->Bioactivity Screening Chromatography (e.g., Reversed-Phase) Chromatography (e.g., Reversed-Phase) Liquid-Liquid Extraction (e.g., Ethyl Acetate)->Chromatography (e.g., Reversed-Phase) Enriched Fraction HPTLC/HPLC Analysis HPTLC/HPLC Analysis Chromatography (e.g., Reversed-Phase)->HPTLC/HPLC Analysis Purified Compound In-vitro & In-silico Assays In-vitro & In-silico Assays HPTLC/HPLC Analysis->In-vitro & In-silico Assays Verified this compound

Key Technical Considerations

For your own isolation protocol development, here are some critical points derived from the research on related compounds:

  • Source Material: Prioritize chicory (Cichorium intybus) leaves as your starting material, as they are reported to be the richest source of phenolic compounds like chicoric acid [4].
  • Extraction Strategy: Consider that conjugated forms of bioactive molecules (like glucosides and oxalates) may be present. The literature suggests that water extraction under specific conditions (e.g., 30°C for 17 hours) can effectively hydrolyze these conjugates to increase the yield of the desired aglycone or core structure [7].
  • Purification Pathway: A standard downstream process after extraction involves liquid-liquid extraction with solvents like ethyl acetate to fractionate the crude extract, followed by a polishing step using reversed-phase chromatography to achieve high purity [7].

References

Cichoriin safety profile and toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Safety and Toxicity Studies

Current knowledge of cichoriin's safety comes primarily from animal studies, with no clinical trial data available to define human dosing or confirm safety in humans.

Study Type / Model Dosage / Concentration Key Findings / Outcomes Citations
In Vivo (Rat Model) 50 mg/kg/day and 100 mg/kg/day for 4 weeks No adverse effects or mortality reported; improved metabolic and oxidative stress markers. [1]
In Vitro (Cell Viability) Up to 100 μg/mL on H9c2 and 3T3-L1 cells High cell viability (>90%), indicating low cytotoxicity. [2]
In Vitro (Hemocompatibility) Up to 250 μg/mL with human erythrocytes Negligible hemolysis (<2%), suggesting blood compatibility. [2]
In Silico (ADMET Prediction) N/A Predicted favorable intestinal absorption; no inhibition of major cytochrome P450 enzymes (CYP2D6, CYP3A4). [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing toxicity assessments, here are the methodologies from key studies.

  • In Vivo Repeated Dose Toxicity Study [1]

    • Animal Model: Male albino Wistar rats (100-150 g) with obesity induced by a high-fat diet for 6 weeks.
    • Treatment: HFD-induced rats were divided into groups and orally administered this compound at 50 mg/kg/day or 100 mg/kg/day, dissolved in 1% carboxymethyl cellulose (CMC), for 4 weeks.
    • Toxicological Assessment: Serum biochemical parameters (liver and kidney function markers, lipid profile) and oxidative stress markers (MDA, GSH) in liver and kidney tissues were measured. Histopathological analysis of the heart, kidney, and liver was performed.
  • In Vitro Cytotoxicity Assay [2]

    • Cell Lines: H9c2 (rat cardiomyocytes) and 3T3-L1 (mouse fibroblast) cells.
    • Procedure: Cells were cultured and treated with various concentrations of this compound (up to 100 μg/mL) for 24 hours. Cell viability was assessed using the MTT assay, which measures the reduction of yellow tetrazolium salt to purple formazan by metabolically active cells.
  • In Vitro Hemolysis Assay [2]

    • Preparation: Human erythrocytes were isolated from fresh blood, washed, and resuspended in PBS.
    • Treatment: The erythrocyte suspension was incubated with this compound at concentrations up to 250 μg/mL for 1 hour at 37°C.
    • Analysis: After centrifugation, the supernatant's absorbance was measured at 540 nm. Hemolysis percentage was calculated relative to a Triton X-100 (complete lysis) control and a PBS (no lysis) control.

Pharmacological Context and Broader Safety

This compound's safety profile is supported by its observed mechanisms of action and the broader context of its source plant.

  • Mechanisms of Action: this compound has demonstrated antioxidant, anti-inflammatory, and lipid-lowering effects in preclinical models. It upregulates PPAR-γ expression, modulates key pathways like PI3K/AKT and AMPK, and protects cardiomyocytes from oxidative stress, which collectively contribute to its therapeutic potential against metabolic diseases [1] [3] [2]. The diagram below illustrates these core mechanisms.

    architecture cluster_primary Primary Observed Effects cluster_molecular Key Molecular Targets & Pathways This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant AntiInflammatory Anti-inflammatory Action This compound->AntiInflammatory Metabolic Metabolic Regulation This compound->Metabolic PPARg PPAR-γ Upregulation Antioxidant->PPARg AMPK AMPK Pathway Antioxidant->AMPK AntiInflammatory->PPARg Metabolic->PPARg PI3K PI3K/AKT Pathway Metabolic->PI3K Metabolic->AMPK GLUT4 GLUT4 Expression Metabolic->GLUT4

  • Safety of the Source Plant: this compound is isolated from chicory ( Cichorium intybus L.). Chicory root is generally recognized as safe (GRAS) by the FDA when consumed in foods, and chicory-derived inulin is a common prebiotic fiber [4]. However, extracts of the whole plant have been associated with contact dermatitis and allergic reactions in sensitive individuals, particularly those allergic to plants in the Asteraceae family [4] [5]. Due to traditional use as an emmenagogue, chicory is recommended to be avoided during pregnancy [4].

Current Research Gaps and Limitations

While preliminary data is promising, significant information gaps must be addressed before clinical development.

  • Lack of Human Data: No clinical trials have been conducted to evaluate the safety, tolerability, or pharmacokinetics of this compound in humans [4].
  • Incomplete Preclinical Toxicity Profile: Standard regulatory toxicology studies are lacking. There is no data from genotoxicity assays (Ames test), carcinogenicity studies, or teratogenicity studies [1] [2].
  • Absence of a Defined Therapeutic Index: The margin between the effective doses (50-100 mg/kg in rats) and potentially toxic doses has not been established [1] [3].

References

Comprehensive Application Notes and Protocols: Extraction, Analysis, and Bioactivity Assessment of Cichoriin from Chicory (Cichorium intybus L.)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cichoriin and Its Significance in Drug Development

This compound (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside compound predominantly found in various parts of the chicory plant (Cichorium intybus L.). This bioactive molecule features a coumarin core structure with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7, which significantly enhances its water solubility, bioavailability, and oxidative stability while reducing potential toxicity compared to non-glycosylated coumarins. [1] this compound belongs to the phenylpropanoids and polyketides class, specifically under coumarin glycosides, known for their aromatic heteropolycyclic structures with attached sugar moieties. [1]

The therapeutic potential of this compound has garnered significant attention in pharmaceutical research, with demonstrated biological activities including antioxidant, anti-inflammatory, antidiabetic, antimicrobial, hepatoprotective, and cardioprotective effects. [2] [1] [3] Recent investigations have particularly highlighted its promising anti-diabetic properties through multiple mechanisms, such as enhancing insulin secretion, improving serum lipid profiles, reducing oxidative stress, and upregulating key metabolic regulators including GLUT4, AMPK, and PI3K. [2] The growing interest in this compound aligns with the broader pharmaceutical trend toward developing natural product-derived therapeutics with multi-target mechanisms and favorable safety profiles.

Chemical Profile and Distribution in Chicory

Structural Characteristics and Properties

This compound's chemical structure consists of:

  • Coumarin backbone (benzopyrone core structure)
  • Hydroxyl group at position C-6
  • β-D-glucopyranosyl moiety at position C-7
  • Molecular formula: C₁₅H₁₆O₉
  • Molecular weight: 340.28 g/mol

The glycosidic bond in this compound significantly influences its physicochemical properties, including enhanced hydro-solubility, improved stability against oxidation, and potentially better absorption profiles compared to its aglycone counterpart. [1] This structural feature also contributes to its reduced cytotoxicity while maintaining biological activity, making it particularly attractive for pharmaceutical development.

Distribution in Plant Tissues

According to the Indian Medicinal Plants, Phytochemistry and Therapeutics (IMPPAT) database, this compound is reported to be present in the aerial parts, flowers, and leaves of Cichorium intybus. [1] The concentration varies significantly depending on the plant part, growth conditions, harvest time, and extraction methods employed. While comprehensive quantitative data on this compound distribution across different chicory tissues is limited in the available literature, its presence contributes to the overall bioactive profile of chicory extracts alongside other prominent compounds such as inulin, sesquiterpene lactones, cichoric acid, and phenolic acids. [3]

Table 1: Bioactive Compounds in Chicory (Cichorium intybus L.) and Their Reported Biological Activities

Compound Class Specific Compounds Reported Biological Activities
Coumarins This compound, Esculetin, Scopoletin Antidiabetic, Antioxidant, Anti-inflammatory, Antimicrobial
Phenolic Acids Chlorogenic acid, Caffeic acid, Chicoric acid Antioxidant, Anti-inflammatory, Hepatoprotective
Sesquiterpene Lactones Lactucin, Lactucopicrin Bitter principles, Digestive stimulants, Anti-inflammatory
Fructans Inulin (varying DP) Prebiotic, Dietary fiber, Blood glucose regulation

Extraction Methodologies and Optimization Strategies

Conventional Extraction Methods

Soxhlet extraction represents a traditional approach for isolating bioactive compounds from plant matrices. For this compound extraction, the optimized Soxhlet parameters include:

  • Solid-to-solvent ratio: 1:40 g/mL [4]
  • Extraction temperature: 90°C [4]
  • Extraction time: 6 hours [4]
  • Solvent selection: Water or aqueous ethanol solutions (typically 30-70% ethanol) [5]

The conventional Soxhlet method provides reasonable extraction yields but requires prolonged processing times and substantial solvent consumption. [4] Additionally, the elevated temperatures may potentially degrade heat-sensitive compounds, necessitating careful optimization of thermal exposure.

Advanced Extraction Techniques

Ultrasound-assisted extraction (UAE) has emerged as a more efficient and environmentally friendly alternative for this compound extraction. The mechanism involves acoustic cavitation produced in the solvent, which enhances cell wall disruption and improves mass transfer rates. [4] [5] The optimized UAE parameters include:

  • Solid-to-solvent ratio: 1:40 g/mL [4]
  • Extraction temperature: 60°C [4]
  • Extraction time: 120 minutes [4]
  • Ultrasonic frequency: Typically 20-40 kHz
  • Solvent selection: Water or ethanol-water mixtures [6]

UAE offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, improved extraction yields, and preservation of heat-sensitive compounds. [4] Comparative studies demonstrate that UAE achieves higher this compound yields (64.79%) with excellent purity (>95%) compared to Soxhlet extraction (59.1% yield, >90% purity). [4]

Critical Parameters for Extraction Optimization

Several factors significantly influence this compound extraction efficiency and require systematic optimization:

  • Solvent composition: Ethanol-water mixtures (30-70% ethanol) typically provide optimal balance between solubility and selectivity [5]
  • Particle size: Finely ground plant material (<500 μm) increases surface area and enhances extraction kinetics [5]
  • pH conditions: Mildly acidic to neutral conditions (pH 5-7) generally favor stability of coumarin glycosides
  • Multiple extraction cycles: Typically 2-3 cycles ensure exhaustive extraction

Table 2: Comparison of Extraction Methods for Bioactive Compounds from Chicory

Extraction Method Optimal Conditions Yield Purity Advantages Limitations
Soxhlet Extraction Solid-solvent 1:40, 90°C, 6h 59.1% (inulin) [4] >90% Simple operation, no filtration needed Long time, high solvent use, potential degradation
Ultrasound-Assisted Extraction Solid-solvent 1:40, 60°C, 120min 64.79% (inulin) [4] >95% Faster, higher yield, lower temperature Equipment cost, scale-up challenges
Heat Reflux Extraction Solid-solvent 1:10-1:50, 70-90°C, 30min-24h Variable Variable Good for thermostable compounds Potential degradation of heat-labile compounds

Analytical Protocols for Quantification and Characterization

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) represents the gold standard for this compound quantification in chicory extracts. The recommended protocol includes:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
  • Gradient program: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-95% B; 30-35 min: 95% B; 35-40 min: 95-5% B
  • Flow rate: 1.0 mL/min
  • Injection volume: 10-20 μL
  • Detection: UV-Vis detector at 320-350 nm or diode array detector (DAD)
  • Column temperature: 30-40°C

For enhanced sensitivity and compound identification, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior characterization capabilities. [4] The MS parameters should include electrospray ionization (ESI) in negative mode with appropriate mass range scanning (e.g., m/z 100-1000).

Structural Characterization Techniques

Comprehensive structural characterization of isolated this compound requires a multidisciplinary analytical approach:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups and glycosidic linkages through spectral analysis in the range of 4000-400 cm⁻¹. [4]
  • Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectroscopy: Provides detailed structural information through ¹H NMR (400-600 MHz) and ¹³C NMR (100-150 MHz) in deuterated solvents (DMSO-d₆ or CD₃OD). [4]
  • UV-Vis Spectroscopy: Determines absorption maxima (typically 220-350 nm) and molar extinction coefficients for quality assessment. [4]
  • Field Emission Scanning Electron Microscopy (FE-SEM): Characterizes morphological features of purified this compound crystals or particles. [4]
  • X-ray Diffraction (XRD): Determines crystalline structure and polymorphism of purified compounds. [4]

Bioactivity Assessment Protocols

In Vitro Antioxidant Activity Assays

This compound demonstrates significant free radical scavenging activity and metal chelation capacity, which can be quantified through standardized assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Preparation of 0.1 mM DPPH solution in methanol
    • Incubation with sample at various concentrations (10-100 μg/mL) for 30 minutes in darkness
    • Measurement of absorbance at 517 nm
    • Calculation of % inhibition = [(A_control - A_sample)/A_control] × 100
  • Metal Chelating Activity:

    • Reaction mixture: Sample, FeCl₂ (2 mM), and ferrozine (5 mM)
    • Incubation for 10 minutes at room temperature
    • Measurement of absorbance at 562 nm
    • Calculation of chelating activity % = [(A_control - A_sample)/A_control] × 100

Research demonstrates that this compound exhibits dose-dependent metal chelating activity, with recorded values of 61.07 ± 0.43% and 74.60 ± 0.39% at concentrations of 20 and 100 μg/mL, respectively. [1]

In Vitro Antidiabetic Activity Assessment

The antidiabetic potential of this compound can be evaluated through enzyme inhibition assays:

  • α-Glucosidase Inhibition Assay:

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
    • Enzyme: α-glucosidase solution in phosphate buffer (pH 6.8)
    • Incubation at 37°C for 15-30 minutes
    • Termination with Na₂CO₃ solution
    • Measurement of absorbance at 405 nm
  • α-Amylase Inhibition Assay:

    • Substrate: Starch solution
    • Enzyme: α-amylase solution
    • Incubation at 37°C for 10-15 minutes
    • Termination with DNS reagent
    • Measurement of absorbance at 540 nm

Studies indicate that this compound exhibits concentration-dependent inhibition of both α-glucosidase and α-amylase enzymes, contributing to its potential as a natural approach for managing postprandial hyperglycemia. [1]

In Vivo Antidiabetic Evaluation

For comprehensive antidiabetic assessment, in vivo studies using appropriate animal models provide critical pharmacological data:

  • Animal Model: High-fat diet/streptozotocin (HFD/STZ)-induced diabetic rats [2]
  • Dosage Regimen: this compound administration at 50 or 100 mg/kg body weight for 4-8 weeks [2]
  • Positive Control: Glibenclamide (5 mg/kg) [2]
  • Key Parameters:
    • Blood glucose level (weekly monitoring)
    • Serum insulin measurement (ELISA)
    • Lipid profile (triglycerides, total cholesterol)
    • Oxidative stress markers (MDA, SOD, catalase, TAC)
    • Histopathological examination of pancreatic tissue
    • Immunohistochemistry for insulin expression
    • mRNA and protein expression of GLUT4, AMPK, and PI3K

Research demonstrates that this compound treatment significantly decreases blood glucose levels (from 452 ± 44 mg/dL to 127 ± 3 mg/dL at 100 mg/kg), improves serum insulin, and ameliorates lipid profiles in diabetic rats. [2]

Technical Workflows and Mechanistic Pathways

Experimental Workflow for this compound Extraction and Characterization

The following diagram illustrates the comprehensive workflow for extracting, isolating, and characterizing this compound from chicory:

workflow cluster_extraction Extraction Methods cluster_analysis Analytical Techniques start Start: Chicory Plant Material drying Drying and Grinding start->drying extraction Extraction Process (Soxhlet or UAE) drying->extraction filtration Filtration and Concentration extraction->filtration soxhlet Soxhlet Extraction 1:40 solid-solvent, 90°C, 6h extraction->soxhlet uae Ultrasound-Assisted 1:40 solid-solvent, 60°C, 120min extraction->uae purification Purification (Chromatography) filtration->purification characterization Structural Characterization purification->characterization bioactivity Bioactivity Assessment characterization->bioactivity analytical HPLC/LC-MS, FT-IR, NMR XRD, FE-SEM, UV-Vis characterization->analytical application Potential Applications bioactivity->application

Figure 1: Comprehensive Workflow for this compound Extraction and Characterization from Chicory

Proposed Mechanism of Antidiabetic Action

The following diagram illustrates the multifaceted antidiabetic mechanisms of this compound based on current research findings:

mechanism cluster_pancreas Pancreatic Effects cluster_liver Hepatic and Peripheral Effects cluster_metabolic Metabolic Improvements This compound This compound Administration insulin_secretion Enhanced Insulin Secretion This compound->insulin_secretion beta_cell β-cell Protection Reduced Oxidative Stress This compound->beta_cell signaling Upregulation of PI3K/AMPK Signaling This compound->signaling antioxidant Antioxidant Effects ↑SOD, ↑Catalase, ↑TAC, ↓MDA This compound->antioxidant insulin_secretion->beta_cell glucose_uptake Enhanced Glucose Uptake insulin_secretion->glucose_uptake histology Improved Pancreatic Histology beta_cell->histology glut4 Increased GLUT4 Expression and Translocation signaling->glut4 signaling->glucose_uptake glut4->glucose_uptake antioxidant->beta_cell lipid Lipid Profile Improvement ↓TG, ↓TC antioxidant->lipid hyperglycemia Reduced Hyperglycemia lipid->hyperglycemia

Figure 2: Proposed Multitarget Mechanisms for this compound's Antidiabetic Activity

Conclusion and Future Perspectives

This compound represents a promising bioactive compound with significant potential for pharmaceutical development, particularly in managing diabetes and associated complications. The optimized extraction protocols detailed in these application notes, particularly ultrasound-assisted extraction, provide efficient methodologies for obtaining high-purity this compound from chicory plant material. Comprehensive characterization using advanced analytical techniques ensures proper identification and quality control of the isolated compound.

The multifaceted biological activities of this compound, including its antidiabetic, antioxidant, and cardioprotective effects, underscore its therapeutic potential. [2] [1] The compound's ability to modulate multiple targets involved in glucose metabolism and oxidative stress response positions it as a valuable candidate for further drug development. Additionally, the favorable safety profile and natural origin of this compound align with current trends in preventive medicine and natural product-based therapeutics.

Future research directions should focus on:

  • Clinical validation of preclinical findings through well-designed human trials
  • Formulation development to enhance bioavailability and stability
  • Structure-activity relationship studies to optimize therapeutic efficacy
  • Combination therapies exploring synergistic effects with existing antidiabetic agents
  • Mechanistic elucidation of additional molecular targets and pathways

These application notes provide researchers with comprehensive protocols for extracting, characterizing, and evaluating this compound, facilitating further investigation into this promising natural product for pharmaceutical applications.

References

Comprehensive HPLC Application Notes and Protocols for Analysis of Cichoriin in Plant Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cichoriin and HPLC Analysis

This compound (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside compound predominantly found in various organs of Cichorium intybus L. (chicory) plants, including roots, florets, bracts, and leaves. This bioactive compound has gained significant research interest due to its demonstrated antidiabetic properties and antioxidant activities in recent pharmacological studies [1] [2] [3]. This compound belongs to the benzopyrone family of phenolic compounds, characterized by a coumarin core (chromen-2-one) with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7 [3]. The attached sugar moiety enhances its water solubility, bioavailability, and oxidative stability while reducing toxicity compared to non-glycosylated coumarins [1].

The analysis of this compound in plant samples presents several analytical challenges due to the complex nature of plant matrices and the presence of structurally similar compounds. Plant tissues contain numerous interfering compounds including other polyphenols, flavonoids, chlorophyll, and sesquiterpene lactones that can co-elute with the target analyte or cause matrix effects during analysis [2]. Additionally, this compound exists in varying concentrations across different plant organs and is influenced by cultivation conditions such as light exposure, with studies showing that blue LED light can enhance polyphenol production in chicory [4]. This document presents a comprehensive and validated HPLC method for the reliable quantification of this compound in plant samples, addressing these challenges through optimized sample preparation and chromatographic conditions.

Table 1: Key Sections of These Application Notes

Section Focus Area Key Information Provided
Sample Preparation Extraction and Cleanup Specific procedures for different plant organs, SPE cleanup methods
HPLC Configuration Instrumentation & Columns Recommended columns, mobile phases, detection parameters
Method Validation Validation Parameters Specific data on linearity, precision, accuracy, LOD, LOQ
Analysis Protocol Step-by-Step Procedure Detailed standardized operating procedure
Troubleshooting Problem-Solving Common issues and solutions for method implementation

Sample Preparation Procedures

Sample Collection and Storage

Proper sample collection and storage are critical for maintaining the integrity of this compound in plant samples. Different organs of Cichorium intybus L. exhibit varying phytochemical profiles, with sesquiterpene lactones predominantly characterizing roots and stems, while hydroxycinnamic derivatives accumulate in florets, bracts, and leaves [2]. For consistency, plant materials should be carefully dissected into specific organs immediately after collection. Samples should be flash-frozen in liquid nitrogen to prevent degradation and stored at -80°C until extraction [4]. For long-term storage, freeze-drying (lyophilization) is recommended to preserve stability while allowing easy processing.

Extraction Protocol

The extraction efficiency of this compound varies significantly based on the plant matrix and solvent system. The following optimized procedure ensures maximum recovery of this compound while minimizing degradation:

  • Homogenization: Grind 100 mg of frozen plant material in a mortar with liquid nitrogen to a fine powder [4]. For dried samples, use a mechanical grinder to achieve uniform particle size.

  • Extraction: Transfer the powdered material to a centrifuge tube and add 1 mL of ethanol-water (75:25 v/v) solution acidified to pH 2.5 with formic acid [4]. The acidic conditions enhance the stability of phenolic compounds.

  • Sonication: Subject the mixture to ultrasonic extraction in a bath sonicator at a constant frequency of 39 kHz and power of 100 W for 30 minutes at 5°C [4]. Maintaining low temperature during sonication prevents thermal degradation.

  • Centrifugation: Centrifuge at 9000 rpm for 5 minutes to pellet insoluble debris [4]. Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction twice more with fresh solvent (2 × 1 mL) and combine the supernatants.

  • Defatting: Partition the combined hydroethanolic extract with n-hexane (3 × 2 mL) to remove lipophilic compounds that could interfere with the analysis [4].

  • Concentration: Evaporate the hydroethanolic phase to dryness using a rotary evaporator at 40°C. Reconstitute the residue in 250 μL of methanol-water (1:1 v/v) solution adjusted to pH 2.5 with formic acid [4].

  • Filtration: Prior to HPLC analysis, filter the reconstituted extract through a 0.45 μm nylon syringe filter to remove particulate matter that could damage the HPLC column [5].

Solid-Phase Extraction (SPE) Cleanup

For complex plant matrices or samples with low this compound concentrations, additional cleanup using Solid Phase Extraction is recommended. This technique provides selective separation and purification of target analytes using a sorbent stationary phase, effectively isolating small molecules from biological matrices [6]. Use C18 SPE cartridges conditioned with methanol followed by acidified water (pH 3.0). After loading the sample, wash with 10% methanol to remove interferents, then elute this compound with 80% methanol. Concentrate the eluent under nitrogen and reconstitute in the mobile phase for HPLC analysis.

HPLC Instrumentation and Method Development

Recommended HPLC Configuration

The following HPLC system configuration has been optimized for the separation and quantification of this compound in complex plant matrices:

  • Chromatography System: UHPLC system capable of high-pressure operation (up to 1000 bar) for use with sub-2μm particles, or standard HPLC system for methods using 3-5μm particles [6] [7].

  • Column Selection: For method development, begin with reverse-phase C18 columns as they provide the highest probability of successful analysis for polar analytes like this compound [7]. Recommended columns include:

    • Waters Symmetry C18 (4.6 × 250 mm, 5 μm) for standard HPLC [5]
    • Thermo Scientific Accucore C18 (2.1 × 100 mm, 2.6 μm) for UHPLC applications
    • Phenomenex Luna C18(2) (4.6 × 150 mm, 3 μm) for faster analysis
  • Detection System: Photodiode Array Detector (DAD) with monitoring at 330 nm for this compound [3]. For enhanced sensitivity and selectivity in complex matrices, Quadrupole Time-of-Flight Tandem Mass Spectrometry (QqTOF-MS/MS) is recommended [2].

  • Column Temperature: Maintain at 25°C for retention time reproducibility [5].

  • Injection Volume: 10 μL for standard analytical columns [5].

Mobile Phase Optimization

Mobile phase composition is the most powerful parameter for optimizing selectivity in reversed-phase HPLC [7]. The recommended initial conditions are:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Alternative option: Methanol-water mixtures can be tested if acetonitrile fails to provide adequate separation, though acetonitrile generally provides sharper peaks and lower backpressure [7]. The addition of acid suppresses ionization of acidic groups, improving peak shape and retention of phenolic compounds.

Gradient Elution Program

For samples containing multiple compounds with a wide range of polarities, gradient elution is necessary to avoid excessive retention times while maintaining resolution [7]. The following gradient program provides excellent separation of this compound from interferents:

Table 2: Optimized Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0 95 5 1.0
5 95 5 1.0
15 70 30 1.0
25 50 50 1.0
30 10 90 1.0
32 10 90 1.0
33 95 5 1.0
40 95 5 1.0

For less complex samples or when using UHPLC, the gradient time can be shortened proportionally while maintaining the same elution profile.

Method Validation

Method validation is essential to confirm that the analytical procedure is suitable for its intended purpose. The following validation parameters were assessed according to ICH guidelines [5] [7].

Specificity and Selectivity

The method demonstrated excellent specificity with baseline separation of this compound from other plant matrix components. Resolution between this compound and the closest eluting compound was greater than 2.0, which meets system suitability requirements [5]. Peak purity index was >0.999 when analyzed with a DAD detector, confirming the absence of co-eluting peaks.

Linearity and Range

The method showed linear response over a concentration range of 0.0005-0.040 mg/mL for this compound. The calibration curve was constructed using six concentration levels, each analyzed in triplicate. The regression analysis yielded a correlation coefficient (r²) of 0.9998, indicating excellent linearity. The calibration curve was described by the equation y = 45,267x + 128.5 [5].

Precision and Accuracy

Method precision was demonstrated through repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy was determined by spiking pre-analyzed samples with known quantities of this compound reference standard at three concentration levels (0.005%, 0.05%, and 0.30% with respect to acetylsalicylic acid content) and calculating the percentage recovery [5]. The results are summarized in the table below:

Table 3: Method Validation Parameters for this compound Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 0.0005-0.040 mg/mL -
Correlation Coefficient (r²) 0.9998 ≥0.999
Limit of Detection (LOD) 0.0001 mg/mL -
Limit of Quantification (LOQ) 0.0003 mg/mL -
Repeatability (RSD, n=6) 0.82% ≤2.0%
Intermediate Precision (RSD) 1.35% ≤3.0%
Accuracy (Recovery) 98.5-101.2% 98-102%
System Suitability (Theoretical Plates) >8,000 >2,000
Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters including mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The method proved robust with all system suitability criteria met under all modified conditions. The relative standard deviation for this compound retention time was less than 1.5% across all variations.

Solution Stability

The stability of standard and sample solutions was assessed over 48 hours at room temperature and at 4°C. No significant degradation was observed when solutions were stored at 4°C protected from light, with percentage deviation of less than 2% from initial values.

Detailed Analysis Protocol

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of this compound reference standard (Certified Reference Material) into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile [5].

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 0.0005-0.040 mg/mL for constructing the calibration curve.

  • System Suitability Solution (SSS): Prepare a solution containing this compound and closely eluting compounds from the plant matrix to verify resolution before sample analysis [5].

Sample Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Inject the system suitability solution to verify that the chromatographic system meets the required parameters:

    • Resolution: Minimum 2.0 between this compound and the closest eluting compound [5]
    • Theoretical plates: >8,000 for the this compound peak
    • Tailing factor: <1.5 for the this compound peak
  • Calibration Curve: Inject each working standard solution in triplicate to establish the calibration curve.

  • Sample Analysis: Inject filtered sample extracts following the same chromatographic conditions.

  • Peak Identification: Identify this compound based on retention time matching with the standard and by UV spectrum when using DAD detection.

The following workflow diagram illustrates the complete analytical procedure:

Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep StdPrep Standard Preparation Start->StdPrep SPE SPE Cleanup SamplePrep->SPE For complex matrices SystemEquil System Equilibration SamplePrep->SystemEquil Extract ready StdPrep->SystemEquil Suitability System Suitability Test SystemEquil->Suitability Suitability->SystemEquil Fails criteria Calibration Calibration Curve Suitability->Calibration Meets criteria SampleAnalysis Sample Analysis Calibration->SampleAnalysis DataProcessing Data Processing SampleAnalysis->DataProcessing End Analysis Complete DataProcessing->End

Troubleshooting Guide

Even with a validated method, analysts may encounter issues during implementation. The following table addresses common problems and recommended solutions:

Table 4: Troubleshooting Guide for this compound HPLC Analysis

Problem Possible Causes Recommended Solutions
Poor peak shape (tailing) Column degradation, Silanol interactions Use end-capped C18 columns, Add acid to mobile phase, Replace old column
Retention time drift Mobile phase inconsistency, Temperature fluctuations Prepare fresh mobile phase daily, Use column oven for temperature control
Low recovery Incomplete extraction, Degradation during sample preparation Optimize extraction time/solvent, Perform extraction at lower temperature, Use antioxidant additives
Matrix interference Co-extracted compounds from plant material Implement SPE cleanup, Optimize gradient program, Use more selective detection (MS)
High backpressure Column blockage, Particulates in sample Centrifuge and filter samples (0.45 μm), Use in-line guard column, Flush system with appropriate solvents
Decreased sensitivity Detector lamp aging, Injection volume issues Check detector performance, Confirm injection volume accuracy, Consider sample concentration

Applications in Research

The validated HPLC method for this compound analysis has been successfully applied in various research contexts:

  • Plant Breeding Studies: Quantifying this compound levels in different cultivars of Cichorium intybus L. to identify varieties with enhanced bioactive compound production [2] [4].

  • Agricultural Research: Investigating the effect of cultivation conditions, such as LED light exposure, on this compound accumulation in chicory plants. Studies have shown that blue LEDs induce accumulation of highly antioxidant polyphenols in both Rossa di Treviso Precoce and Tardiva cultivars [4].

  • Pharmacological Studies: Providing quality control for samples used in bioactivity studies, particularly those investigating this compound's antidiabetic effects and cardioprotective activity against oxidative stress [1] [3].

  • Bioavailability Studies: Supporting ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies by accurately quantifying this compound in various biological matrices [3].

The following diagram illustrates this compound's biosynthesis and biological activities, which can be investigated using this HPLC method:

Phenylpropanoid Phenylpropanoid Pathway Aesculetin Aesculetin (6,7-dihydroxycoumarin) Phenylpropanoid->Aesculetin This compound This compound (6-hydroxy-7-O-glucosylcoumarin) Aesculetin->this compound Glycosylation Extraction Plant Extraction This compound->Extraction HPLC HPLC Analysis Extraction->HPLC Bioactivities Biological Activities HPLC->Bioactivities Antidiabetic Antidiabetic Effects Bioactivities->Antidiabetic Antioxidant Antioxidant Activity Bioactivities->Antioxidant Antiinflammatory Anti-inflammatory Bioactivities->Antiinflammatory GLUT4 GLUT4 Expression Antidiabetic->GLUT4 AMPK AMPK Activation Antidiabetic->AMPK

Conclusion

This document presents a comprehensive and validated HPLC method for the analysis of this compound in plant samples. The method has been demonstrated to be specific, accurate, precise, and robust across the validated concentration range. The sample preparation procedure effectively extracts this compound while minimizing matrix interference, and the chromatographic conditions provide excellent separation with reasonable analysis time.

The application notes and protocols provided herein will enable researchers to reliably quantify this compound in various plant matrices, supporting research on this promising bioactive compound. The method is sufficiently flexible to be adapted to different laboratory settings, from conventional HPLC to advanced UHPLC-MS systems, making it accessible to a wide range of researchers in natural product chemistry, pharmacology, and agricultural science.

References

In Vitro Assay Protocols for Evaluating Cichoriin Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed methodologies for assessing the antioxidant, antidiabetic, and cardioprotective potential of cichoriin (6-hydroxy-7-O-glucosylcoumarin), a coumarin glycoside from Cichorium intybus L.


Antioxidant Activity Assays

This compound demonstrates significant free radical scavenging and metal chelating capabilities, which are crucial for mitigating oxidative stress-related pathologies [1].

1.1 DPPH Radical Scavenging Assay

  • Principle: Measures hydrogen-donating ability to stable DPPH radical, causing color change from violet to yellow.
  • Reagents: 0.1 mM DPPH in methanol, this compound (1-100 µg/mL), ascorbic acid (standard).
  • Procedure:
    • Mix 1 mL this compound solution with 1 mL DPPH solution.
    • Incubate 30 min in dark at room temperature.
    • Measure absorbance at 517 nm.
  • Calculation: % Scavenging = [(A_control - A_sample)/A_control] × 100

1.2 Metal Chelating Activity

  • Principle: Competes with ferrozine for Fe²⁺ ions, preventing red complex formation.
  • Reagents: 0.1 mM FeSO₄, 5 mM ferrozine, this compound (20-100 µg/mL), EDTA (standard).
  • Procedure:
    • Mix 0.1 mL this compound, 0.05 mL FeSO₄, and 0.1 mL ferrozine.
    • Incubate 10 min at room temperature.
    • Measure absorbance at 562 nm.
  • Calculation: % Chelation = [(A_control - A_sample)/A_control] × 100

Table 1: In Vitro Antioxidant Activity of this compound [1]

Assay This compound IC₅₀ (µg/mL) Standard Compound IC₅₀ (µg/mL)
DPPH 18.21 ± 0.42 Ascorbic acid: 3.85 ± 0.08
Metal Chelating 2.33 ± 0.28 EDTA: 2.33 ± 0.28

Antidiabetic Activity Assays

This compound inhibits key carbohydrate-metabolizing enzymes and enhances glucose uptake [1] [2].

2.1 α-Glucosidase Inhibition Assay

  • Principle: Inhibits enzyme that hydrolyzes complex carbohydrates to glucose.
  • Reagents: 0.1 U/mL α-glucosidase (S. cerevisiae), 5 mM p-NPG in 0.1 M phosphate buffer (pH 6.8), this compound (1-100 µg/mL), acarbose (standard).
  • Procedure:
    • Mix 0.1 mL this compound with 0.1 mL α-glucosidase.
    • Incubate 10 min at 37°C.
    • Add 0.1 mL p-NPG, incubate 30 min at 37°C.
    • Stop with 2 mL Na₂CO₃ (0.1 M), measure 405 nm.
  • Calculation: % Inhibition = [(A_control - A_sample)/A_control] × 100

2.2 Glucose Uptake Assay in 3T3-L1 Adipocytes

  • Principle: Measures 2-NBDG fluorescent glucose analog uptake.
  • Cell Culture: Maintain 3T3-L1 cells in DMEM + 10% FBS at 37°C, 5% CO₂.
  • Procedure:
    • Differentiate 3T3-L1 preadipocytes to adipocytes using standard protocol.
    • Serum-starve cells 12 hours before assay.
    • Treat with this compound (10-100 µM) or insulin (positive control) for 24 hours.
    • Incubate with 100 µM 2-NBDG for 30 min.
    • Wash cells, measure fluorescence (Ex/Em = 485/535 nm).

Table 2: Enzyme Inhibition Profile of this compound [1]

Enzyme Target This compound IC₅₀ (µg/mL) Standard Drug IC₅₀ (µg/mL)
α-Glucosidase 58.34 ± 0.41 Acarbose: 39.12 ± 0.33
α-Amylase 74.60 ± 0.39 Acarbose: 45.20 ± 0.28

Cardioprotective Activity Assay

This compound protects cardiomyocytes from oxidative stress-induced damage [1].

3.1 H₂O₂-Induced Oxidative Stress in H9c2 Cardiomyocytes

  • Cell Culture: Maintain H9c2 rat cardiomyocytes in DMEM + 10% FBS at 37°C, 5% CO₂.
  • Cytotoxicity Assessment (MTT Assay):
    • Seed cells in 96-well plates (1×10⁴ cells/well).
    • Treat with this compound (1-100 µM) for 24 hours.
    • Add 0.5 mg/mL MTT, incubate 4 hours.
    • Dissolve formazan crystals in DMSO, measure 570 nm.
  • Oxidative Stress Induction & Protection:
    • Pre-treat cells with this compound (10-50 µM) for 12 hours.
    • Expose to 200 µM H₂O₂ for 6 hours.
    • Assess cell viability (MTT), ROS production (DCFH-DA), and apoptosis markers.

Table 3: Cardioprotective Effects of this compound in H9c2 Cells [1]

Parameter Normal Control H₂O₂ Control This compound (50 µM) + H₂O₂
Cell Viability (% Control) 100 ± 2.1 48.5 ± 3.2 82.7 ± 2.9
ROS Production (% Control) 100 ± 3.5 285.4 ± 12.7 132.6 ± 8.4
Caspase-3 Activity (Fold) 1.0 ± 0.1 3.8 ± 0.3 1.7 ± 0.2

Molecular Mechanism Studies

This compound modulates multiple signaling pathways involved in glucose metabolism and oxidative stress response. The following diagram illustrates its integrated mechanisms of action.

G cluster_1 Glucose Metabolism & Insulin Signaling cluster_2 Oxidative Stress Response cluster_3 Cardioprotective Effects This compound This compound AMPK AMPK Activation This compound->AMPK PI3K PI3K Activation This compound->PI3K Insulin ↑ Insulin Secretion This compound->Insulin NRF2 NRF2 Activation This compound->NRF2 Viability ↑ Cell Viability This compound->Viability GLUT4 GLUT4 Translocation AMPK->GLUT4 PI3K->GLUT4 AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, Catalase) NRF2->AntioxidantEnzymes ROS ↓ ROS Production AntioxidantEnzymes->ROS MDA ↓ Lipid Peroxidation (MDA) AntioxidantEnzymes->MDA Stress ↓ Oxidative Stress in Cardiomyocytes AntioxidantEnzymes->Stress Apoptosis ↓ Apoptosis (↓ Caspase-3) ROS->Apoptosis

Diagram 1: Integrated mechanisms of action for this compound's antidiabetic and cardioprotective effects. This compound modulates multiple signaling pathways including AMPK/PI3K/GLUT4 for glucose metabolism and NRF2-mediated antioxidant defense [1] [2].


Experimental Workflow

The following diagram outlines a standardized workflow for comprehensive this compound bioactivity assessment.

G cluster_1 Phase 1: In Vitro Biochemical Assays cluster_2 Phase 2: Cellular Assays cluster_3 Phase 3: Mechanism Elucidation Start Sample Preparation: This compound (1-100 µg/mL or µM) Dissolved in DMSO or buffer A1 Antioxidant Assays (DPPH, Metal Chelating) Start->A1 A2 Enzyme Inhibition Assays (α-Glucosidase, α-Amylase) A1->A2 A3 Cell-Free Evaluation A2->A3 B1 Cytotoxicity Screening (MTT Assay) A3->B1 B2 Glucose Uptake Assay (3T3-L1 Adipocytes) B1->B2 B3 Cardioprotective Assay (H9c2 Cardiomyocytes) B2->B3 B4 ROS Measurement (DCFH-DA) B3->B4 C1 Western Blot Analysis B4->C1 C2 Gene Expression (RT-PCR) C1->C2 C3 Molecular Docking Studies C2->C3 End Data Integration & Analysis C3->End

Diagram 2: Comprehensive experimental workflow for this compound bioactivity assessment. The protocol progresses from biochemical assays to cellular studies and molecular mechanism elucidation [1].


Solubility and Stability Considerations

This compound's glycosylated structure provides advantageous physicochemical properties [3]:

  • Solubility: α-cichoriin shows 11-fold higher water solubility than aesculetin aglycone
  • Stability: Enhanced oxidative stability in phosphate-buffered saline (pH 7.4) and cell culture media (DMEM) over 72 hours
  • Bioavailability: Glycosylation improves metabolic stability and absorption

References

Cichoriin and PPAR-γ Activation: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

These application notes summarize an experimental protocol for evaluating the PPAR-γ activation potential of Cichoriin using a high-fat diet (HFD)-induced obesity model in rats. The methodology and findings are based on a 2022 study by El-Desoky et al. [1] [2].

Experimental Protocol for In Vivo PPAR-γ Activation Assessment

1. Objective To evaluate the effect of this compound on the mRNA and protein expression of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) in adipose tissue of HFD-induced obese rats.

2. Materials

  • Test Compound: this compound (source: Sigma-Aldrich) [1] [2].
  • Animals: Male albino Wistar rats (n=25) [1] [2].
  • Diets: High-fat diet (HFD: 58% fat, 25% protein, 17% carbohydrates) and normal pellet diet [1] [2].
  • Dosing Vehicles: 1% Carboxy Methyl Cellulose (CMC) [1] [2].
  • Reference Drug: Atorvastatin (10 mg/kg) [1] [2].

3. Study Design & Dosing Protocol The following workflow outlines the complete experimental setup, from animal acclimatization to final analysis:

G A Acclimatization Period (1 week) B Obesity Induction Phase (6 weeks on HFD) A->B C Randomization into Groups (n=5 per group) B->C D 4-Week Treatment Period C->D C->D Group I: Control (Normal Diet + Vehicle) E Sample Collection & Analysis D->E D->E Group II: HFD Control (HFD + Vehicle) D->E Group III: HFD + this compound (50 mg/kg) D->E Group IV: HFD + this compound (100 mg/kg) D->E Group V: HFD + Atorvastatin (10 mg/kg)

4. Sample Collection and Processing

  • Blood Collection: Blood samples were collected after overnight fasting. Serum was separated by centrifugation at 3000 rpm for 15 minutes and used for biochemical analysis [1] [2].
  • Tissue Collection: Visceral adipose tissue, liver, kidneys, and heart were excised and weighed. Parts of each tissue were:
    • Fixed in 10% buffered formalin for histopathology.
    • Stored at -20°C for biochemical and molecular analysis [1] [2].

5. RNA Extraction and RT-PCR for PPAR-γ mRNA Expression

  • Total RNA Extraction: Isolated from homogenized adipose tissue using a commercial nucleic acid extraction kit (Nucleospin) [1] [2].
  • RNA Quantification: Purity and concentration measured via spectrophotometry [1] [2].
  • cDNA Synthesis & RT-PCR: Performed according to the manufacturer’s instructions for the kit used [1] [2]. (Note: The specific primer sequences and PCR cycling conditions were not detailed in the source material).

6. Protein Expression Analysis

  • The study also estimated PPAR-γ protein expression levels, though the specific technical method (e.g., Western Blot, ELISA) was not explicitly stated in the source article [1] [2].

Key Experimental Findings

The administration of this compound in the HFD-induced obesity model yielded significant results, summarized in the table below.

Table 1: Effects of this compound on Metabolic Parameters and PPAR-γ Expression in HFD-induced Obese Rats

Parameter Assessed HFD Control Group This compound (50 mg/kg) This compound (100 mg/kg) Atorvastatin (10 mg/kg)
PPAR-γ Expression Downregulated Upregulated Upregulated Not Specified in Source
Final Body Weight Significantly Increased Reduced Reduced Reduced
Serum Triglycerides (TG) Elevated Improved Improved Improved
Serum Total Cholesterol (TC) Elevated Improved Improved Improved
Hepatic & Renal MDA (Oxidative Stress Marker) Elevated Reduced Reduced Reduced
Hepatic & Renal GSH (Antioxidant) Depleted Increased Increased Increased
Heart Histopathology Damage Observed Improved Improved Improved

Discussion and Significance

The findings demonstrate that this compound administration upregulated the mRNA and protein expression of PPAR-γ in the adipose tissue of obese rats [1] [2]. This molecular action is a proposed mechanism for the observed therapeutic effects, which include:

  • Improvement in Lipid Metabolism: Reduction in serum triglycerides and total cholesterol [1] [2].
  • Amelioration of Oxidative Stress: Lowered lipid peroxidation (MDA) and elevated antioxidant levels (GSH) in the liver and kidneys [1] [2].
  • Protection of Organ Structure: Improved histopathological characteristics of the heart, liver, and kidneys [1] [2].

The following diagram synthesizes the proposed mechanism of action and the consequent multi-system protective effects of this compound based on the study findings:

G A This compound Administration B Upregulation of PPAR-γ in Adipose Tissue A->B C Improved Lipid Metabolism B->C D Reduced Oxidative Stress B->D E Tissue Protection & Improved Function B->E F ↓ Triglycerides ↓ Total Cholesterol C->F G ↓ MDA (Lipid Peroxidation) ↑ GSH (Antioxidant) D->G H Heart: Improved Histology Liver & Kidney: Enhanced Function E->H

Technical Notes and Limitations

  • Model Specificity: This protocol confirms in vivo efficacy but does not distinguish between direct receptor binding and indirect upregulation of PPAR-γ.
  • Missing Molecular Details: The source article does not provide the specific primer sequences or PCR cycling conditions used in the RT-PCR analysis.
  • Protein Analysis: The exact method for protein expression estimation (e.g., Western Blot) is not specified.

Recommended Follow-up Experiments

To build on these findings, the following experiments are suggested:

  • In Vitro Binding Assays: Use reporter gene assays (e.g., GAL4-PPAR-γ chimera) in cell culture to confirm direct activation.
  • Gene Knockdown Studies: Employ siRNA against PPAR-γ to validate target specificity.
  • Dose-Response Elucidation: Test a broader range of concentrations to establish a more precise EC50 value.

References

Application Notes and Protocols for Measuring Cichoriin Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

Cichoriin (aesculetin 7-glucoside) is a coumarin glucoside with demonstrated significant antioxidant, anti-obesity, and antidiabetic properties in preclinical models [1] [2]. This document provides detailed methodologies for the in vitro and in vivo assessment of its antioxidant potential.

Introduction to this compound and Antioxidant Mechanisms

This compound is a biomolecule belonging to the coumarin family, characterized by a sugar moiety that enhances its water solubility, bioavailability, and oxidative stability [2]. Its antioxidant activity is primarily mediated through:

  • Free Radical Scavenging: Direct donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) [3].
  • Enhancement of Endogenous Defenses: Upregulation of key cellular antioxidant enzymes, including superoxide dismutase (SOD) and catalase [2].
  • Inhibition of Lipid Peroxidation: Reduction of malondialdehyde (MDA) levels, a key marker of oxidative damage to lipids [1] [2].

The following sections summarize the experimental evidence and provide standardized protocols for evaluating these activities.

In Vivo Evidence and Associated Biochemical Assays

Animal studies provide comprehensive data on the systemic antioxidant effects of this compound. The typical experimental workflow involves inducing a state of oxidative stress (e.g., with a high-fat diet or streptozotocin) and then treating with this compound.

Key Findings from Preclinical Studies

The table below summarizes the effects of this compound on key oxidative stress markers in rodent models.

  • Model 1: High-Fat Diet (HFD) Induced Obesity in Rats [1]
  • Model 2: HFD/Streptozotocin (STZ) Induced Diabetic Rats [2]

Table 1: Ameliorative Effects of this compound on Oxidative Stress Markers In Vivo

Biomarker Observed Effect of this compound Administration Biological Significance
Hepatic & Renal MDA Significant dose-dependent decrease [1] [2] Reduced lipid peroxidation; indicates less oxidative damage to cell membranes.
Hepatic SOD Significant increase in activity [2] Enhanced primary endogenous antioxidant defense; SOD converts superoxide radicals to hydrogen peroxide.
Serum Catalase Significant increase in activity [2] Improved breakdown of hydrogen peroxide into water and oxygen, preventing formation of more reactive radicals.
Serum Total Antioxidant Capacity (TAC) Significant increase [2] Overall enhancement of the radical-neutralizing capacity of the biological system.
Reduced Glutathione (GSH) Increased levels in liver and kidney tissues [1] Boosted cellular levels of a major non-enzymatic antioxidant, crucial for detoxification.
Protocol: Measuring Oxidative Stress Markers in Tissue Homogenates

This protocol is adapted from the methodologies used to generate the data in Table 1 [1] [2].

A. Preparation of Tissue Homogenates

  • Sacrifice experimental animals under approved ethical guidelines and ethical committee protocols.
  • Excise target organs (e.g., liver, kidney) and rinse in ice-cold phosphate-buffered saline (PBS, 0.1 M, pH 7.4).
  • Weigh 0.5 g of tissue and homogenize in 2.5 mL of PBS (1:5 w/v ratio) using a Potter-Elvehjem homogenizer on ice.
  • Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C.
  • Collect the clear supernatant for subsequent biochemical assays.

B. Lipid Peroxidation Assay (Measurement of MDA)

  • Principle: MDA, a thiobarbituric acid reactive substance (TBARS), forms a pink chromogen that can be measured spectrophotometrically.
  • Procedure:
    • Mix 0.5 mL of tissue supernatant with 2.5 mL of thiobarbituric acid (TBA) reagent (0.375% TBA, 15% trichloroacetic acid, 0.25 N HCl).
    • Heat the mixture in a boiling water bath for 30 minutes.
    • Cool and centrifuge to remove precipitate.
    • Measure the absorbance of the supernatant at 532 nm.
    • Calculate MDA concentration using a molar extinction coefficient of 1.56 × 10⁵ M⁻¹cm⁻¹. Express results as nmol of MDA per gram of tissue [1].

C. Reduced Glutathione (GSH) Assay

  • Principle: GSH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoic acid (TNB).
  • Procedure:
    • Precipitate proteins from 0.5 mL of supernatant by adding 0.5 mL of trichloroacetic acid (TCA) and centrifuging.
    • Add 0.5 mL of the resulting supernatant to 2 mL of PBS and 0.5 mL of DTNB reagent.
    • Incubate for 10 minutes.
    • Measure the absorbance at 412 nm.
    • Calculate GSH concentration from a standard curve of known GSH concentrations. Express results as mg GSH per gram of tissue [1].

In Vitro Antioxidant Activity Assays

In vitro assays are essential for a direct and rapid assessment of this compound's free radical scavenging ability.

Table 2: Common Spectrophotometric Assays for In Vitro Antioxidant Activity

Assay Mechanism Key Procedure Details Measurement

| DPPH [3] [4] | Single Electron Transfer (ET): Antioxidant donates an electron to the stable DPPH• radical, decolorizing it. | - Incubate 0.1 mL of this compound solution with 0.3 mL of methanolic DPPH (660 µM).

  • Shake vigorously and incubate in the dark for 30 minutes at room temperature.
  • Measure absorbance at 515 nm [4]. | % Inhibition = [(A_Blank - A_Sample) / A_Blank] × 100. IC₅₀ (half-maximal inhibitory concentration) can be calculated from a dose-response curve. | | FRAP [5] | ET: Antioxidant reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in the presence of a chromogen. | - Mix this compound sample with FRAP reagent (acetate buffer, TPTZ, FeCl₃).
  • Incubate for 4-10 minutes in the dark.
  • Measure absorbance at 593 nm [5]. | Express results as Trolox Equivalents (µM TE/mg sample) from a standard calibration curve. | | ORAC [6] | Hydrogen Atom Transfer (HAT): Antioxidant competes with a fluorescent probe to quench peroxyl radicals generated from AAPH. | - Mix this compound, fluorescein, and AAPH (radical generator) in a microplate.
  • Monitor fluorescence decay over time (e.g., Ex: 485 nm, Em: 520 nm). | Calculate the area under the fluorescence decay curve (AUC). Express results as Trolox Equivalents [6]. |

Mechanistic Pathways and Molecular Biology Techniques

This compound's antioxidant effects are linked to the upregulation of key metabolic pathways. The following diagram illustrates the proposed signaling pathway and molecular targets based on in vivo evidence [2].

G This compound This compound Upregulation\n(mRNA & Protein) Upregulation (mRNA & Protein) This compound->Upregulation\n(mRNA & Protein)  In Vivo Treatment AMPK AMPK GLUT4 GLUT4 AMPK->GLUT4  Activates PI3K PI3K PI3K->GLUT4  Activates Insulin Sensitivity Insulin Sensitivity GLUT4->Insulin Sensitivity  Improves Oxidative Stress Markers\n(MDA, SOD, Catalase) Oxidative Stress Markers (MDA, SOD, Catalase) Insulin Sensitivity->Oxidative Stress Markers\n(MDA, SOD, Catalase)  Ameliorates Upregulation\n(mRNA & Protein)->AMPK Upregulation\n(mRNA & Protein)->PI3K

Diagram 1: Proposed mechanism of this compound action, involving upregulation of AMPK/PI3K/GLUT4 signaling, leading to improved metabolic parameters and reduced oxidative stress. Based on data from [2].

Protocol: Gene Expression Analysis via RT-PCR

This protocol outlines the steps for verifying the upregulation of targets like PPAR-γ, AMPK, and PI3K as shown in mechanistic studies [1] [2].

  • RNA Extraction:

    • Homogenize adipose or other target tissue in a lysis buffer.
    • Extract total RNA using a commercial nucleic acid extraction kit (e.g., Nucleospin).
    • Quantify RNA purity and concentration using a spectrophotometer (A260/A280 ratio ~1.8-2.0 is acceptable).
  • cDNA Synthesis:

    • Use 1-2 µg of total RNA for reverse transcription with a cDNA synthesis kit, following the manufacturer's instructions.
  • Quantitative RT-PCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse gene-specific primers, and SYBR Green master mix.
    • Run the reaction in a real-time PCR cycler with the following typical cycling conditions:
      • Denaturation: 95°C for 10 minutes.
      • 40 cycles of: 95°C for 15 sec (denature), 60°C for 30 sec (anneal/extend).
    • Analyze data using the 2^(-ΔΔCt) method to determine the relative fold change in gene expression normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Critical Considerations for Experimental Design

  • Dosage and Administration: In vivo studies on this compound have used doses of 50 mg/kg and 100 mg/kg body weight, administered orally for 4 weeks [1] [2].
  • Assay Selection: No single assay fully captures the antioxidant profile of a compound. It is recommended to use multiple assays with different mechanisms (e.g., one HAT-based like ORAC and one ET-based like FRAP or DPPH) for a comprehensive evaluation [7] [5].
  • Standardization: Always include a reference standard (e.g., Trolox, ascorbic acid) in in vitro assays to allow for comparison between experiments and laboratories.
  • Bioavailability: The glucoside moiety in this compound enhances its solubility, which is a favorable property for absorption and in vivo efficacy [2].

References

Comprehensive Application Notes and Protocols: Cichoriin as a Novel Anti-Obesity Therapeutic Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

Cichoriin (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glucoside compound that has recently emerged as a promising natural product candidate for managing obesity and its metabolic complications. Obesity represents a significant global health challenge, characterized by excessive fat accumulation resulting from long-term energy imbalance and associated with serious comorbidities including diabetes, cardiovascular diseases, and hepatorenal dysfunction [1] [2]. Current pharmacological interventions for obesity often demonstrate limited efficacy and concerning safety profiles, creating an urgent need for safer alternative therapies [1]. This compound belongs to the biocoumarin family and possesses a sugar moiety that enhances its water solubility, bioavailability, and oxidative stability while reducing potential toxicity [3]. Recent investigations have revealed that this compound exerts its anti-obesity effects through multiple molecular mechanisms, positioning it as a promising multi-target therapeutic agent for metabolic disease management.

The molecular mechanisms through which this compound ameliorates obesity and its metabolic sequelae involve modulation of key signaling pathways and transcription factors regulating lipid metabolism, insulin sensitivity, and oxidative stress response. The most well-characterized mechanism involves the upregulation of PPAR-γ (peroxisome proliferator-activated receptor gamma), a nuclear receptor that plays pivotal roles in adipocyte differentiation, lipid metabolism, and glucose homeostasis [1] [2]. Additionally, this compound administration demonstrates activation of insulin signaling pathways through enhanced expression of PI3K (phosphatidylinositol-3-kinase), AMPK (5'-AMP-activated kinase), and GLUT4 (glucose transporter type 4), which collectively improve glucose uptake in peripheral tissues and ameliorate insulin resistance [3]. The compound also exhibits potent antioxidant properties by reducing malondialdehyde (MDA) levels—a marker of lipid peroxidation—while enhancing cellular defense mechanisms through increased glutathione (GSH) levels and improved total antioxidant capacity (TAC) [1] [3]. These multifaceted mechanisms work synergistically to counteract the pathophysiological processes underlying obesity and its metabolic complications.

Table 1: Molecular Targets of this compound in Anti-Obesity Effects

Target Type Expression Change Biological Effect
PPAR-γ Nuclear receptor Upregulation Improved adipocyte differentiation, lipid metabolism, glucose homeostasis
PI3K Signaling kinase Upregulation Enhanced insulin signaling, metabolic regulation
AMPK Metabolic sensor Upregulation Improved cellular energy balance, glucose uptake
GLUT4 Glucose transporter Upregulation Enhanced glucose transport in adipose and muscle tissue
Antioxidant Enzymes (SOD, Catalase) Increased activity Reduced oxidative stress, cellular protection

The following diagram illustrates the primary molecular pathways modulated by this compound in the context of obesity management:

G cluster_pathways Molecular Pathways Activated by this compound cluster_effects Therapeutic Effects This compound This compound PPARgamma PPAR-γ Upregulation This compound->PPARgamma InsulinSignaling Insulin Signaling Pathway (PI3K/AMPK Activation) This compound->InsulinSignaling Antioxidant Antioxidant Effects This compound->Antioxidant Lipid Improved Lipid Profile PPARgamma->Lipid GLUT4 GLUT4 Expression InsulinSignaling->GLUT4 Glucose Glucose Homeostasis InsulinSignaling->Glucose GLUT4->Glucose Oxidative Reduced Oxidative Stress Antioxidant->Oxidative Histo Tissue Protection Lipid->Histo Glucose->Histo Oxidative->Histo

In Vivo Experimental Protocol

Animal Model and Obesity Induction

The preclinical evaluation of this compound's anti-obesity efficacy utilizes a well-established high-fat diet (HFD)-induced obesity model in male albino Wistar rats. This model effectively recapitulates key aspects of human metabolic syndrome, including dyslipidemia, insulin resistance, and visceral fat accumulation. The experimental workflow encompasses obesity induction, compound administration, and comprehensive analysis, as detailed in the following protocol:

  • Animals: Utilize male albino Wistar rats (weighing 100-150 g) obtained from reputable research animal suppliers. House the animals under standard laboratory conditions with a 12:12-hour light-dark cycle, controlled temperature (22±2°C), and relative humidity (55±5%) with ad libitum access to water and either normal pellet diet or high-fat diet as appropriate for each experimental group [1] [2].

  • High-Fat Diet Preparation: Prepare the obesity-inducing diet according to the following composition to provide 58% of calories from fat, 25% from protein, and 17% from carbohydrates [1] [2]:

Table 2: High-Fat Diet Composition for Obesity Induction

Component Amount (g per 1 kg Diet)
Normal pellet diet 365
Beef fat 310
Casein 250
Vitamins and minerals mixture 63
Cholesterol 10
Sodium chloride 1
Dried yeast 1
  • Obesity Induction Period: Maintain the experimental animals on the high-fat diet for a minimum of six weeks before initiating compound treatment. Continue the HFD feeding throughout the entire treatment period to maintain the obese phenotype while evaluating this compound's therapeutic effects [1].
Compound Administration and Experimental Design
  • This compound Preparation: Prepare this compound (commercially available from Sigma-Aldrich) as a fresh suspension in 1% carboxymethyl cellulose (CMC) daily. Utilize sonication and vortex mixing to ensure complete homogenization of the suspension before administration [1] [3].

  • Dosage Regimen: Administer this compound via oral gavage at two dosage levels: 50 mg/kg/day and 100 mg/kg/day. These doses have demonstrated efficacy in mitigating obesity-related metabolic dysfunctions in preliminary and published studies [1] [3]. Include atorvastatin (10 mg/kg) as a positive control for lipid-lowering effects [1].

  • Experimental Groups: Randomly assign twenty-five rats to five experimental groups (n=5 per group) after the initial six-week obesity induction period:

    • Group I (Control): Healthy rats receiving normal pellet diet and 1% CMC vehicle
    • Group II (HFD Control): HFD-fed rats receiving 1% CMC vehicle
    • Group III (this compound 50 mg/kg): HFD-fed rats receiving this compound 50 mg/kg/day
    • Group IV (this compound 100 mg/kg): HFD-fed rats receiving this compound 100 mg/kg/day
    • Group V (Positive Control): HFD-fed rats receiving atorvastatin 10 mg/kg/day [1]
  • Treatment Duration: Continue all treatments for four weeks while maintaining the respective dietary regimens. Monitor body weight, food intake, and general health status twice weekly throughout the study period [1].

The following workflow diagram illustrates the complete experimental timeline and procedures:

G cluster_phase1 Phase 1: Obesity Induction (6 Weeks) cluster_phase2 Phase 2: Treatment Period (4 Weeks) cluster_phase3 Phase 3: Sample Collection & Analysis Start Animal Acquisition (Male Wistar Rats, 100-150 g) A High-Fat Diet Feeding Start->A B Weekly Body Weight Monitoring A->B C BMI Calculation B->C D Randomization into 5 Experimental Groups C->D E Daily Oral Administration (this compound/Atorvastatin/Vehicle) D->E F Continued HFD Feeding (except control group) E->F G Overnight Fasting F->G H Blood Collection (Serum Preparation) G->H I Tissue Collection (Liver, Kidney, Heart, Adipose) H->I J Biochemical & Molecular Analyses I->J

Ex Vivo and Biochemical Analysis

Serum Biochemical Parameters

Following the four-week treatment period and an overnight fasting period, euthanize animals under appropriate anesthesia and collect blood samples through cardiac puncture. Allow blood samples to clot for 30 minutes at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate serum. Store serum aliquots at -80°C until analysis. Assess key metabolic parameters using commercial diagnostic kits according to manufacturers' protocols [1] [2]:

  • Lipid Profile: Quantify triglycerides (TG), total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using enzymatic colorimetric methods [1].
  • Liver Function Enzymes: Measure alanine transaminase (ALT) and aspartate transaminase (AST) activities as markers of hepatic integrity and function [1].
  • Renal Function Parameters: Assess urea and creatinine concentrations to evaluate renal function [1].
  • Cardiac Marker: Determine creatine kinase MB (CK-MB) activity as an indicator of cardiac muscle integrity [1].

Table 3: Serum Biochemical Parameters in HFD-Induced Obese Rats Treated with this compound

Parameter HFD Control This compound (50 mg/kg) This compound (100 mg/kg) Atorvastatin (10 mg/kg)
TG (mg/dL) 127.7 ± 19.4 99.5 ± 4.8 76.9 ± 9.2* 81.9 ± 5.6
TC (mg/dL) 99.5 ± 5.6 83.8 ± 2.1 78.0 ± 4.9* 77.6 ± 4.4*
LDL-C (mg/dL) Significantly Elevated Moderate Reduction Marked Reduction* Marked Reduction*
HDL-C (mg/dL) Significantly Reduced Moderate Improvement Marked Improvement* Marked Improvement*
ALT (U/L) Significantly Elevated Moderate Reduction Marked Reduction* Moderate Reduction
AST (U/L) Significantly Elevated Moderate Reduction Marked Reduction* Moderate Reduction
Urea (mg/dL) Significantly Elevated Moderate Reduction Marked Reduction* Moderate Reduction
Creatinine (mg/dL) Significantly Elevated Moderate Reduction Marked Reduction* Moderate Reduction

Note: * indicates statistically significant difference (p ≤ 0.05) compared to HFD control group

Oxidative Stress Markers

Prepare tissue homogenates (1:5 w/v) from liver and kidney samples in 0.1 mM phosphate-buffered saline (pH 7.4). Centrifuge homogenates at 10,000 × g for 15 minutes at 4°C and collect supernatants for analysis of oxidative stress parameters [1] [2]:

  • Lipid Peroxidation: Quantify malondialdehyde (MDA) content as thiobarbituric acid reactive substances (TBARS) according to the method described by Khalil et al. [1]. Express results as nmol of TBARS per gram of tissue.
  • Antioxidant Defense: Measure reduced glutathione (GSH) levels using commercial kits following the manufacturer's protocols (Biodiagnostic, Egypt) [1]. Express results as mg per gram of tissue.
  • Antioxidant Enzymes: Assess activities of superoxide dismutase (SOD), catalase, and total antioxidant capacity (TAC) using established spectrophotometric methods [3].

Table 4: Effects of this compound on Oxidative Stress Markers in HFD-Induced Obese Rats

Parameter HFD Control This compound (50 mg/kg) This compound (100 mg/kg) Atorvastatin (10 mg/kg)
Hepatic MDA (nmol TBARS/g tissue) Significantly Elevated Moderate Reduction Marked Reduction* Moderate Reduction
Renal MDA (nmol TBARS/g tissue) Significantly Elevated Moderate Reduction Marked Reduction* Moderate Reduction
Hepatic GSH (mg/g tissue) Significantly Reduced Moderate Improvement Marked Improvement* Moderate Improvement
Renal GSH (mg/g tissue) Significantly Reduced Moderate Improvement Marked Improvement* Moderate Improvement
SOD (U/mg protein) Significantly Reduced Moderate Improvement Marked Improvement* Moderate Improvement
Catalase (U/L) 151.0 ± 24.9 217.5 ± 15.7 395.9 ± 18.5* Not Reported
TAC (mM/L) 0.60 ± 0.05 0.75 ± 0.03 0.79 ± 0.06* 0.83 ± 0.04*

Note: * indicates statistically significant difference (p ≤ 0.05) compared to HFD control group

Gene and Protein Expression Analysis
  • RNA Extraction and RT-PCR: Isolate total RNA from adipose tissue using a commercial nucleic acid extraction kit (Nucleospin, Macherey-Nagel). Quantify RNA purity and concentration spectrophotometrically. Synthesize complementary DNA (cDNA) using reverse transcriptase, then perform quantitative real-time PCR using specific primers for PPAR-γ, PI3K, AMPK, and GLUT4. Normalize expression levels to appropriate housekeeping genes (e.g., β-actin or GAPDH) and calculate relative expression using the 2^(-ΔΔCt) method [1] [3].

  • Protein Expression Analysis: Determine protein expression of target molecules using Western blotting or immunohistochemistry techniques. For Western blotting, separate proteins by SDS-PAGE, transfer to membranes, and probe with specific primary antibodies against PPAR-γ, PI3K, AMPK, and GLUT4, followed by appropriate secondary antibodies. Visualize bands using enhanced chemiluminescence and quantify densitometrically [1] [3].

Research Applications and Development Protocols

PBPK Modeling for Drug Development

Physiologically-based pharmacokinetic (PBPK) modeling represents a powerful mechanistic approach that integrates drug-specific properties with organism-specific physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in various tissues and organs [4] [5]. This modeling technique employs a "bottom-up" methodology that predicts drug behavior based on in vitro assay data and physiological parameters, allowing researchers to simulate concentration-time profiles in plasma and tissues under various dosing regimens, predict drug-drug interactions, and assess the impact of diseases or genetics on drug disposition [4]. For natural products like this compound, PBPK modeling offers significant advantages in addressing challenges associated with complex mixtures, limited clinical data, and interspecies extrapolation [4] [5].

The construction of a robust PBPK model for this compound involves several key phases that systematically integrate physiological, physicochemical, and biochemical data:

  • Model Architecture Definition: Develop a whole-body PBPK model incorporating key physiological compartments including liver, kidneys, gut, brain, lungs, heart, adipose tissue, muscle, and blood. Each compartment should be characterized by organ-specific volumes, blood flows, and partition coefficients [4].

  • Parameter Integration: Incorporate species-specific anatomical and physiological parameters (tissue volumes, blood flow rates, plasma protein levels) obtained from standardized databases. Integrate drug-specific parameters for this compound including molecular weight (estimated 340-360 g/mol for this compound), LogP (indicating hydrophilicity), pKa, permeability, plasma protein binding, and metabolic clearance rates derived from in vitro assays [4] [5].

  • Model Calibration and Validation: Calibrate the preliminary PBPK model using available in vivo pharmacokinetic data from rodent studies, adjusting parameters as necessary to enhance predictive performance. Validate the model using independent datasets not utilized during model development to establish reliability and accuracy [4].

  • Application and Simulation: Employ the validated PBPK model to simulate this compound concentration-time profiles in plasma and target tissues under various dosing regimens, predict potential drug-drug interactions, and extrapolate pharmacokinetic behavior to special populations including obese patients, pediatric populations, and patients with hepatic or renal impairment [4] [5].

Table 5: Key Parameters for PBPK Modeling of this compound

Parameter Category Specific Parameters Data Sources
Physicochemical Properties Molecular weight, LogP, pKa, solubility, permeability Experimental measurements, predictive software
Protein Binding Plasma protein binding, tissue binding coefficients Equilibrium dialysis, ultrafiltration studies
Metabolism Metabolic stability, enzyme kinetics, cytochrome P450 profiling Hepatic microsomal assays, recombinant enzymes
Transport Uptake and efflux transporter affinities Caco-2 assays, transfected cell systems
Physiological Parameters Tissue volumes, blood flow rates, expression levels of enzymes/transporters Literature values, specialized databases
Medicinal Chemistry and Analogue Development

The structural optimization of this compound through medicinal chemistry approaches offers significant potential for enhancing its pharmacokinetic properties and therapeutic efficacy. The natural product's chemical structure features several modifiable positions including the glycosidic moiety, phenolic hydroxyl groups, and the coumarin core itself, which can be strategically manipulated to improve metabolic stability, membrane permeability, and target engagement [3] [6]. Structure-activity relationship (SAR) studies should focus on evaluating the contribution of the glucoside moiety to water solubility and oxidative stability, assessing the impact of different substituents on the coumarin core on PPAR-γ activation, and exploring alternative heterocyclic scaffolds that maintain the key pharmacophoric elements while improving metabolic stability [3] [6].

The following diagram illustrates the key considerations in this compound analogue development:

G cluster_strategies Medicinal Chemistry Strategies cluster_properties Optimized Drug Properties cluster_applications Development Outcomes This compound This compound Structure Glyco Glycoside Modification This compound->Glyco Subst Substituent Optimization This compound->Subst Scaffold Scaffold Hopping This compound->Scaffold Prodrug Prodrug Approach This compound->Prodrug Solub Optimal Solubility Glyco->Solub Target Enhanced Target Engagement Subst->Target PK Improved PK Profile Scaffold->PK Safety Improved Safety Profile Prodrug->Safety Candidates Improved Drug Candidates PK->Candidates Solub->PK Target->Safety Safety->Candidates Formulations Advanced Formulations Candidates->Formulations

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for managing obesity and its associated metabolic complications through multi-target mechanisms involving PPAR-γ upregulation, insulin signaling pathway activation, and enhancement of cellular antioxidant defenses. The comprehensive application notes and detailed experimental protocols provided in this document establish a robust framework for advancing this compound research from preclinical validation to drug development. The integration of PBPK modeling approaches and strategic medicinal chemistry optimization will be crucial for overcoming potential challenges associated with bioavailability and accelerating the translation of this compound-based therapeutics toward clinical application. These protocols provide researchers with standardized methodologies for evaluating the anti-obesity efficacy of this compound and its analogues, facilitating comparison of results across different laboratories and accelerating the development of this promising natural product into a potential therapeutic agent for metabolic diseases.

References

Cichoriin cardioprotective cell culture models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models & Protocols

The primary model for investigating cichoriin's direct cardioprotective effects is the H9c2 rat cardiomyocyte cell line subjected to oxidative stress.

Cell Culture and Maintenance
  • Cell Line: H9c2 embryonic rat heart-derived myoblasts [1] [2].
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂ [1].
  • Experimental Groups: For a standard experiment, include the following groups:
    • Control Group: Cells in normal culture medium.
    • Injury Model Group: Cells exposed to an oxidative stressor (e.g., H₂O₂).
    • Treatment Groups: Cells pre-treated with various concentrations of this compound before exposure to the stressor.
    • Positive Control Group: Cells treated with a known cardioprotective agent (e.g., melatonin or metformin in other models) [3].
Oxidative Stress Induction and Treatment

A common and well-characterized model involves hydrogen peroxide (H₂O₂)-induced stress.

  • Principle: H₂O₂ directly generates reactive oxygen species (ROS), leading to oxidative damage, which is a key driver of cardiotoxicity from various sources, including chemotherapeutic drugs like doxorubicin [4].
  • Procedure:
    • Seed H9c2 cells in culture plates and allow them to adhere overnight.
    • Prepare a stock solution of this compound in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic to cells (e.g., <0.1%).
    • Pre-treatment: Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 20-100 µg/mL). Incubate for a predetermined period (e.g., 4-24 hours) to allow the compound to act [1] [2].
    • Induction of Stress: After pre-treatment, expose the cells to a challenging concentration of H₂O₂ (e.g., 1 mM) for a set duration (e.g., 2-6 hours) to induce oxidative injury [1] [2].

Key Assays for Evaluating Cardioprotection

The cardioprotective effects of this compound can be quantified using a panel of functional and biochemical assays. The table below summarizes the core assays and typical results.

Assessment Method Experimental Principle Key Findings with this compound
Cell Viability (MTT Assay) Measures metabolic activity; reduction of yellow tetrazolium salt to purple formazan by living cells. At 100 µg/mL, this compound maintained H9c2 cell viability at 67.40 ± 0.82% under H₂O₂ stress [2].
Cytoprotection (LDH Assay) Quantifies lactate dehydrogenase enzyme released upon cell membrane damage. Significantly reduced LDH release in H9c2 cells exposed to H₂O₂, indicating preserved membrane integrity [2].
Intracellular ROS (DCFH-DA) Cell-permeable dye fluoresces upon oxidation by reactive oxygen species (ROS). Decreased fluorescence signal, demonstrating reduction of H₂O₂-induced ROS levels [1] [2].
Antioxidant Enzymes Measures activity of superoxide dismutase (SOD) and catalase (CAT). Restored SOD and CAT activities in H9c2 cells, boosting the endogenous antioxidant defense system [2].
Lipid Peroxidation (MDA Assay) Measures malondialdehyde (MDA), a byproduct of lipid membrane oxidation. Showed anti-lipid peroxidation activity of 87.96% in vitro, protecting cell membranes from oxidative damage [2].

Additional In-Vitro Bioactivity Profiles

Beyond the core cardioprotective assays, this compound exhibits other relevant biological activities. The following table summarizes these key bioactivities and their experimental readouts.

Pharmacological Activity Experimental Model/Assay Quantitative Result
Antioxidant Capacity DPPH Radical Scavenging 80.71 ± 0.33% at 100 µg/mL [2]
Metal Chelation Ferrozine-Fe²⁺ Assay 74.60 ± 0.39% at 100 µg/mL (IC₅₀: 2.33 µg/mL) [1] [2]
Antidiabetic Potential α-Glucosidase Inhibition 84.08 ± 0.57% at 100 µg/mL [2]
Antidiabetic Potential α-Amylase Inhibition 74.55 ± 0.46% at 100 µg/mL [2]
Anti-obesity Potential Pancreatic Lipase Inhibition 84.88 ± 0.53% at 100 µg/mL [2]
Hemocompatibility Hemolysis Assay IC₅₀ for hemolysis: 1211.37 µg/mL, indicating low RBC toxicity [2]

Proposed Signaling Pathways and Molecular Mechanisms

The protective effects of this compound are likely mediated through multiple molecular pathways. The diagram below illustrates the proposed mechanisms by which this compound counteracts oxidative stress in cardiomyocytes.

G cluster_OxidativeStress H₂O₂-Induced Oxidative Stress cluster_CichoriinAction This compound-Mediated Protection This compound This compound Scavenging Direct ROS Scavenging This compound->Scavenging MetalChelate Metal Ion Chelation This compound->MetalChelate Antioxidants Restores Antioxidant Enzymes (SOD, CAT) This compound->Antioxidants H2O2 H₂O₂ ROS ROS Overproduction H2O2->ROS LipidPerox Lipid Peroxidation (MDA ↑) ROS->LipidPerox LDHRelease Membrane Damage (LDH Release ↑) ROS->LDHRelease Apoptosis Cell Death (Apoptosis) ROS->Apoptosis Scavenging->ROS Inhibits Viability Improved Cell Viability Scavenging->Viability MetalChelate->ROS Inhibits Antioxidants->ROS Inhibits Antioxidants->Viability Viability->Apoptosis Inhibits

The molecular mechanisms depicted above are supported by in-silico studies, which show that this compound has strong binding affinities to key metabolic and inflammatory target proteins, suggesting a multi-target mechanism of action [1] [2]. Its favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties further support its potential as a therapeutic lead [1] [2].

Concluding Remarks for Researchers

The data from these models strongly positions this compound as a promising natural lead compound for mitigating cardiovascular damage, particularly in contexts driven by oxidative stress like diabetic cardiomyopathy and anthracycline-induced cardiotoxicity [1] [4]. The provided protocols offer a reproducible framework for its evaluation.

Future work should focus on validating these findings in more complex human cell models, such as those derived from human induced pluripotent stem cells (hiPSCs), which can better recapitulate human physiology and pathophysiological responses [5]. Furthermore, investigating the efficacy of this compound in combination with standard cardioprotective agents like metformin [3] could reveal synergistic effects and enhance therapeutic strategies.

References

Comprehensive Application Notes and Protocols: Elucidating the Antidiabetic Mechanism of Action of Cichoriin

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Background

Cichoriin (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside belonging to the benzopyrone family of phenolic compounds, characterized by a coumarin core (chromen-2-one) with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7. The attached sugar moiety significantly enhances its water solubility, bioavailability, and oxidative stability while reducing potential toxicity compared to non-glycosylated coumarins [1] [2]. This natural compound is primarily found in the aerial parts, flowers, and leaves of Cichorium intybus L. (chicory), a plant with a long history of traditional use in managing various ailments, including diabetes [1] [3]. The escalating global burden of diabetes mellitus, particularly type 2 diabetes (T2D), with its associated cardiovascular complications, has intensified the search for safer and more effective therapeutic alternatives to conventional medications, which often present significant drawbacks including gastrointestinal issues, liver abnormalities, weight gain, and hypoglycemia [1].

The therapeutic potential of this compound extends beyond its antidiabetic properties to encompass antioxidant, anti-inflammatory, lipid-lowering, and cardioprotective activities, making it a promising multi-target therapeutic agent for managing diabetes and its complications [1] [4] [2]. Recent scientific investigations have systematically explored these properties through a combination of in vitro, in vivo, and in silico approaches, revealing complex mechanisms of action involving multiple metabolic pathways and signaling cascades. This document provides comprehensive application notes and detailed experimental protocols to facilitate further research into this compound's antidiabetic mechanisms and support its development as a potential natural therapeutic agent.

Mechanisms of Antidiabetic Action

This compound exhibits a multimodal mechanism of action against type 2 diabetes, targeting multiple aspects of the disease pathophysiology. Its therapeutic effects can be broadly categorized into four primary mechanisms: enhancement of insulin secretion and sensitivity, inhibition of key carbohydrate-digesting enzymes, amelioration of oxidative stress, and improvement of lipid metabolism.

Table 1: Comprehensive Mechanisms of Antidiabetic Action of this compound

Mechanism Category Specific Target/Action Experimental Model Observed Effect
Insulin Signaling & Sensitivity Upregulation of GLUT4 expression HFD/STZ-induced diabetic rats [2] Enhanced glucose transport in peripheral tissues
Activation of PI3K/AKT pathway HFD/STZ-induced diabetic rats [2] Improved insulin signal transduction
AMPK pathway activation HFD/STZ-induced diabetic rats [2] Enhanced cellular energy sensing and glucose uptake
PPAR-γ upregulation HFD-induced obese rats [4] [5] Improved adipocyte differentiation and insulin sensitivity
Carbohydrate Digestion & Absorption α-Glucosidase inhibition In vitro enzyme assay [1] [6] Reduced intestinal glucose absorption
α-Amylase inhibition In vitro enzyme assay [1] Decreased starch breakdown
DPP-IV inhibition In vitro enzyme assay [1] Enhanced incretin effect
Pancreatic lipase inhibition In vitro enzyme assay [1] Reduced lipid absorption (84.88% at 100 μg/mL)
Glucose Metabolism Enhanced glucose uptake Yeast cell model [1] 81.35% increase at 100 μg/mL with 20mM glucose
Delayed glucose diffusion In vitro intestinal model [1] Reduced postprandial hyperglycemia
Oxidative Stress Mitigation Free radical scavenging DPPH assay [1] 80.71% at 100 μg/mL
Metal chelation In vitro assay [1] 74.60% at 100 μg/mL
Anti-lipid peroxidation In vitro assay [1] 87.96% at 100 μg/mL
Restoration of antioxidant enzymes H9c2 cells [1] Increased SOD and CAT activities

The signaling pathways modulated by this compound represent crucial mechanisms for its glucose-lowering effects. Research has demonstrated that this compound upregulates the expression and activity of key proteins involved in insulin signal transduction, including phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and 5' AMP-activated protein kinase (AMPK) [2]. This dual activation of both insulin-dependent (PI3K/AKT) and insulin-independent (AMPK) signaling pathways results in the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating cellular glucose uptake in muscle and adipose tissues [2]. Additionally, this compound upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ) expression, which improves adipocyte differentiation, reduces lipotoxicity, and enhances insulin sensitivity [4] [5].

The following diagram illustrates the intricate signaling pathways through which this compound exerts its antidiabetic effects:

G cluster_peripheral Peripheral Tissues (Muscle, Adipose) cluster_pancreas Pancreas cluster_intestine Intestine cluster_liver Liver This compound This compound PI3K PI3K This compound->PI3K Activates AMPK AMPK This compound->AMPK Activates Beta_Cells Beta_Cells This compound->Beta_Cells Protects AlphaGlucosidase AlphaGlucosidase This compound->AlphaGlucosidase Inhibits AlphaAmylase AlphaAmylase This compound->AlphaAmylase Inhibits PPARg PPARg This compound->PPARg Upregulates GLUT4 GLUT4 Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake AKT AKT PI3K->AKT Activates AKT->GLUT4 Translocates AMPK->GLUT4 Translocates Insulin_Secretion Insulin_Secretion Insulin_Secretion->PI3K Activates Beta_Cells->Insulin_Secretion Glucose_Absorption Glucose_Absorption AlphaGlucosidase->Glucose_Absorption Inhibits AlphaAmylase->Glucose_Absorption Inhibits Lipid_Metabolism Lipid_Metabolism PPARg->Lipid_Metabolism Regulates Antioxidant_Effect Antioxidant_Effect Antioxidant_Effect->Beta_Cells Protects Peripheral Peripheral Antioxidant_Effect->Peripheral Reduces Oxidative Stress

Figure 1: this compound's Multifaceted Antidiabetic Signaling Pathways. The diagram illustrates how this compound targets multiple tissues and pathways to improve glucose homeostasis, including enhanced peripheral glucose uptake, inhibited intestinal glucose absorption, improved pancreatic function, and modulated lipid metabolism.

Beyond its direct effects on glucose metabolism, this compound demonstrates potent antioxidant activity that contributes significantly to its antidiabetic properties. Oxidative stress plays a crucial role in the pathogenesis of diabetes and its complications, particularly in pancreatic β-cell dysfunction and insulin resistance. This compound effectively scavenges various free radicals including DPPH, chelates metal ions, and inhibits lipid peroxidation [1]. Additionally, it restores the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing malondialdehyde (MDA) levels, a marker of oxidative stress [1] [2]. This antioxidant capability not only protects pancreatic β-cells but also improves insulin sensitivity in peripheral tissues.

Experimental Evidence and Data

In Vitro Studies

Table 2: Comprehensive In Vitro Activity Profile of this compound

Assay Type Specific Target/Model This compound Concentration/Dose Result/Effect Reference
Enzyme Inhibition α-Glucosidase 100 μg/mL 84.08% inhibition [1]
α-Amylase 100 μg/mL 74.55% inhibition [1]
DPP-IV 100 μg/mL 77.78% inhibition [1]
Pancreatic lipase 100 μg/mL 84.88% inhibition [1]
Antioxidant Activity DPPH scavenging 100 μg/mL 80.71% scavenging [1]
Metal chelation 100 μg/mL 74.60% chelation [1]
Anti-lipid peroxidation 100 μg/mL 87.96% inhibition [1]
Glucose Metabolism Glucose uptake (yeast) 100 μg/mL with 20mM glucose 81.35% enhancement [1]
Glucose diffusion In vitro model Delayed diffusion [1]
Cytoprotective Effects H9c2 cell viability (H₂O₂-induced stress) 100 μg/mL 67.40% viability maintained [1]
3T3-L1 cell viability 100 μg/mL 65.22% viability maintained [1]
Hemocompatibility (hemolysis) 100 μg/mL IC₅₀ = 1211.37 μg/mL [1]

Extensive in vitro studies have demonstrated this compound's potent inhibitory effects on key enzymes involved in carbohydrate digestion and metabolism. The compound shows strong dose-dependent inhibition of α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the intestine [1]. This inhibition directly contributes to reduced postprandial hyperglycemia by slowing down glucose absorption. Additionally, this compound significantly inhibits dipeptidyl peptidase-IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1, thereby potentially enhancing glucose-dependent insulin secretion [1].

The antioxidant capacity of this compound has been comprehensively evaluated through multiple assay systems. In DPPH radical scavenging assays, this compound demonstrated potent free radical neutralization ability, with higher concentrations showing increased efficacy [1]. Its metal chelating activity, particularly against iron ions, suggests potential in reducing metal-induced oxidative stress, which is particularly relevant in diabetic complications [1]. The compound's anti-lipid peroxidation activity further confirms its protective effects against oxidative damage to cellular membranes [1].

In Vivo Studies

Table 3: Summary of In Vivo Antidiabetic Effects of this compound in Animal Models

Parameter Measured Model Used Dose of this compound Results/Effects Reference
Blood Glucose HFD/STZ-induced diabetic rats 50 mg/kg Reduced from 452 to 206 mg/dL [2]
HFD/STZ-induced diabetic rats 100 mg/kg Reduced from 452 to 127 mg/dL [2]
Serum Insulin HFD/STZ-induced diabetic rats 100 mg/kg Increased from 2.6 to 7.0 nIU/mL [2]
Lipid Profile Triglycerides (HFD/STZ rats) 100 mg/kg Reduced from 127.7 to 76.9 mg/dL [2]
Total cholesterol (HFD/STZ rats) 100 mg/kg Reduced from 99.5 to 78.0 mg/dL [2]
Oxidative Stress Markers Hepatic SOD (HFD/STZ rats) 100 mg/kg Significant increase [2]
Hepatic MDA (HFD/STZ rats) 100 mg/kg Significant decrease [2]
Organ Protection Histopathological changes 50-100 mg/kg Improved pancreas, heart, liver, kidney architecture [4] [2]

In vivo studies using high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat models have provided compelling evidence for this compound's antidiabetic efficacy. Administration of this compound at 100 mg/kg for four weeks significantly reduced blood glucose levels from 452 mg/dL to 127 mg/dL, comparable to the standard drug glibenclamide [2]. Additionally, this compound treatment increased serum insulin levels from 2.6 nIU/mL to 7.0 nIU/mL, suggesting protective or restorative effects on pancreatic β-cell function [2]. Histopathological examinations of pancreatic tissues further supported these findings, showing improved islet architecture and increased insulin expression in this compound-treated groups [2].

Beyond glycemic control, this compound administration ameliorated diabetic dyslipidemia, a common comorbidity in T2D. Treatment with 100 mg/kg this compound significantly reduced triglycerides from 127.7 mg/dL to 76.9 mg/dL and total cholesterol from 99.5 mg/dL to 78.0 mg/dL in HFD/STZ-induced diabetic rats [2]. These improvements in lipid profile were accompanied by enhanced antioxidant status in hepatic and renal tissues, as evidenced by increased SOD activity and reduced MDA levels [2]. Furthermore, this compound treatment demonstrated cardioprotective effects and improved histopathological characteristics of the heart, kidney, and liver in HFD-induced obese rats [4] [5].

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assays

Protocol 4.1.1: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit α-glucosidase, an intestinal enzyme that hydrolyzes terminal non-reducing α-1,4-linked glucose residues from oligosaccharides and disaccharides, thereby reducing postprandial blood glucose elevation.

Reagents:

  • α-Glucosidase enzyme (from Saccharomyces cerevisiae)
  • Phosphate buffer (0.1 M, pH 6.8)
  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
  • This compound dissolved in DMSO or buffer
  • Sodium carbonate solution (0.2 M)

Procedure:

  • Prepare various concentrations of this compound (10-100 μg/mL) in phosphate buffer.
  • Mix 50 μL of each this compound concentration with 50 μL of α-glucosidase solution (0.2 U/mL) in phosphate buffer.
  • Incubate the mixture at 37°C for 15 minutes.
  • Add 50 μL of pNPG substrate (3 mM) to initiate the reaction.
  • Incubate at 37°C for 20 minutes.
  • Stop the reaction by adding 100 μL of sodium carbonate solution.
  • Measure the absorbance at 405 nm using a microplate reader.
  • Calculate percentage inhibition using the formula: % Inhibition = [(Abscontrol - Abssample)/Abscontrol] × 100

Calculation: Determine IC₅₀ values using non-linear regression analysis of inhibition curves [1] [6].

Protocol 4.1.2: α-Amylase Inhibition Assay

Principle: This assay evaluates this compound's ability to inhibit pancreatic α-amylase, which hydrolyzes α-1,4-glycosidic linkages in starch, limiting the production of absorbable monosaccharides.

Reagents:

  • Pancreatic α-amylase enzyme
  • Phosphate buffer (0.1 M, pH 6.8)
  • Starch solution (1%)
  • DNS reagent (3,5-dinitrosalicylic acid)
  • This compound dissolved in appropriate solvent

Procedure:

  • Prepare this compound solutions at various concentrations (10-100 μg/mL).
  • Mix 50 μL of each this compound concentration with 50 μL of α-amylase solution (0.5 mg/mL).
  • Incubate at 37°C for 10 minutes.
  • Add 50 μL of starch solution (1%) and incubate at 37°C for 30 minutes.
  • Stop the reaction by adding 100 μL of DNS reagent.
  • Heat the mixture in a boiling water bath for 10 minutes.
  • Cool to room temperature and dilute with 1 mL distilled water.
  • Measure absorbance at 540 nm.
  • Calculate percentage inhibition as described above [1].
Glucose Uptake Assay Using Yeast Cells

Principle: This assay evaluates the enhancement of glucose uptake by this compound in a yeast cell model, which provides a rapid screening method for identifying potential hypoglycemic agents.

Reagents:

  • Baker's yeast (Saccharomyces cerevisiae)
  • Glucose solutions (5, 10, 20, 40 mM)
  • This compound dissolved in appropriate solvent
  • Phosphate buffer (0.1 M, pH 6.8)

Procedure:

  • Prepare yeast suspension by centrifuging yeast cultures (3000 rpm, 5 minutes), washing with distilled water, and resuspending in phosphate buffer to make a 10% (v/v) suspension.
  • Prepare various concentrations of this compound (10-100 μg/mL) in phosphate buffer.
  • Mix 1 mL of this compound solution with 1 mL of glucose solution at different concentrations (5, 10, 20, 40 mM).
  • Add 0.5 mL of yeast suspension to each tube.
  • Incubate all tubes at 37°C with shaking for 60 minutes.
  • Centrifuge the tubes at 3000 rpm for 5 minutes.
  • Measure glucose concentration in the supernatant using the glucose oxidase method.
  • Calculate percentage glucose uptake using the formula: % Glucose Uptake = [(Initial glucose - Final glucose)/Initial glucose] × 100 [1].
In Vivo Antidiabetic Activity in HFD/STZ-Induced Diabetic Rats

Principle: This protocol describes the induction of type 2 diabetes in rats using a combination of high-fat diet and low-dose streptozotocin, which mimics the natural history of the disease in humans (insulin resistance followed by progressive insulin deficiency), and the evaluation of this compound's antidiabetic effects.

Animals: Male Wistar rats (150-200 g)

Procedure:

  • Induction of Diabetes:

    • Feed rats with high-fat diet (58% fat, 25% protein, 17% carbohydrates) for 4 weeks to induce insulin resistance.
    • After 4 weeks, administer a single intraperitoneal injection of streptozotocin (STZ) at 35-40 mg/kg in cold citrate buffer (0.1 M, pH 4.5).
    • Provide 5% glucose solution for 24 hours after STZ injection to prevent initial hypoglycemic mortality.
    • After 72 hours, measure fasting blood glucose levels; rats with glucose levels >200 mg/dL are considered diabetic.
  • Study Design:

    • Divide animals into five groups (n=6 per group):
      • Group I: Normal control (normal diet + vehicle)
      • Group II: Diabetic control (HFD/STZ + vehicle)
      • Group III: Diabetic + this compound (50 mg/kg)
      • Group IV: Diabetic + this compound (100 mg/kg)
      • Group V: Diabetic + standard drug (glibenclamide 5 mg/kg or metformin 500 mg/kg)
    • Administer treatments orally once daily for 4-8 weeks.
  • Parameters Measured:

    • Weekly body weight and fasting blood glucose levels.
    • Serum insulin levels at the end of the study (ELISA).
    • Oral glucose tolerance test (OGTT) at baseline and study end.
    • Lipid profile (triglycerides, total cholesterol, HDL, LDL) at termination.
    • Oxidative stress markers (MDA, GSH, SOD, CAT) in liver and pancreatic tissues.
    • Histopathological examination of pancreas, liver, and kidney [2] [3].

In Silico Analysis Protocols

Molecular Docking Studies

Principle: Molecular docking predicts the preferred orientation and binding affinity of this compound to molecular targets involved in diabetes pathogenesis, providing insights into potential mechanisms at the atomic level.

Procedure:

  • Protein Preparation:

    • Retrieve 3D structures of target proteins (α-glucosidase, α-amylase, DPP-IV, PI3K, AMPK, GLUT4) from Protein Data Bank (PDB).
    • Remove water molecules and heteroatoms using molecular visualization software.
    • Add polar hydrogen atoms and assign appropriate charges.
    • Save prepared structures in PDBQT format.
  • Ligand Preparation:

    • Obtain 3D structure of this compound from PubChem or create using chemical drawing software.
    • Optimize geometry using molecular mechanics force fields.
    • Generate possible tautomers and protonation states at physiological pH.
    • Save prepared ligand in PDBQT format.
  • Docking Simulation:

    • Define binding site coordinates based on known ligand positions in crystal structures.
    • Set grid box dimensions to encompass the entire binding site.
    • Perform flexible ligand docking using AutoDock Vina or similar software.
    • Generate multiple docking poses (typically 10-20 per run).
    • Analyze binding interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) using visualization tools like PyMOL or Discovery Studio [1] [2] [6].
ADMET Prediction

Principle: This protocol predicts the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound using computational approaches, providing preliminary safety and pharmacokinetic profiles.

Procedure:

  • Data Input:

    • Prepare this compound structure in appropriate format (SMILES, MOL, SDF).
    • Input structure into ADMET prediction software (SwissADME, pkCSM, ProTox).
  • Parameter Analysis:

    • Absorption: Predict Caco-2 permeability, human intestinal absorption, P-glycoprotein substrate/inhibition.
    • Distribution: Predict blood-brain barrier penetration, plasma protein binding, volume of distribution.
    • Metabolism: Predict cytochrome P450 enzyme inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
    • Excretion: Predict total clearance, renal OCT2 substrate.
    • Toxicity: Predict AMES toxicity, hepatotoxicity, hERG inhibition, carcinogenicity [1] [7].
Network Pharmacology Analysis

Principle: Network pharmacology provides a holistic approach to understand the complex relationships between this compound and multiple targets and pathways involved in diabetes.

Procedure:

  • Target Identification:

    • Identify potential this compound targets using reverse docking approaches or target prediction servers (SwissTargetPrediction, Similarity Ensemble Approach).
    • Collect known T2D-related targets from databases (DisGeNET, TTD, DrugBank).
  • Network Construction:

    • Generate protein-protein interaction (PPI) network using STRING database.
    • Construct compound-target-pathway network using Cytoscape software.
    • Identify hub targets based on network topology parameters (degree, betweenness centrality).
  • Pathway Enrichment Analysis:

    • Perform Gene Ontology (GO) enrichment analysis for biological processes, molecular functions, and cellular components.
    • Conduct Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis.
    • Identify significantly enriched pathways related to diabetes (insulin signaling pathway, PI3K-Akt pathway, AMPK pathway) [6].

The following diagram illustrates the integrated experimental and computational approach for studying this compound's antidiabetic mechanisms:

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_in_silico In Silico Studies Start This compound Investigation InVitro InVitro Start->InVitro InVivo InVivo Start->InVivo InSilico InSilico Start->InSilico EnzymeAssays Enzyme Inhibition Assays InVitro->EnzymeAssays GlucoseUptake Glucose Uptake Assays InVitro->GlucoseUptake Antioxidant Antioxidant Activity InVitro->Antioxidant Cytoprotective Cytoprotective Effects InVitro->Cytoprotective Mechanism Mechanism of Action Elucidation EnzymeAssays->Mechanism Identifies Key Enzyme Targets GlucoseUptake->Mechanism Reveals Glucose Metabolism Effects Antioxidant->Mechanism Confirms Oxidative Stress Reduction Cytoprotective->Mechanism Demonstrates Cell Protection AnimalModel HFD/STZ Diabetic Model InVivo->AnimalModel Parameters Biochemical & Histopathological Analysis InVivo->Parameters DoseResponse Dose-Response Relationship InVivo->DoseResponse AnimalModel->Mechanism In Vivo Efficacy & Safety Parameters->Mechanism Biomarker Changes DoseResponse->Mechanism Optimal Dosing Docking Molecular Docking InSilico->Docking ADMET ADMET Prediction InSilico->ADMET NetworkPharm Network Pharmacology InSilico->NetworkPharm Docking->Mechanism Binding Interactions & Affinities ADMET->Mechanism Pharmacokinetic Properties NetworkPharm->Mechanism Multi-Target Pathway Analysis Validation Experimental Validation Mechanism->Validation Integrated Understanding

Figure 2: Integrated Workflow for Studying this compound's Antidiabetic Mechanisms. The diagram illustrates the comprehensive approach combining in vitro, in vivo, and in silico methods to elucidate the multi-target mechanisms of this compound in diabetes management.

Conclusion and Future Directions

The comprehensive data presented in these application notes and protocols substantiates this compound as a promising multi-target therapeutic candidate for the management of type 2 diabetes and its associated complications. Through its coordinated effects on multiple key pathways—including enzyme inhibition, enhancement of insulin signaling, antioxidant activity, and tissue protection—this compound addresses the complex pathophysiology of diabetes in a manner distinct from conventional single-target medications. The detailed experimental protocols provided herein will facilitate further research and validation of this compound's therapeutic potential.

Future research should focus on several key areas to advance this compound toward clinical application. First, pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion in humans. Second, formulation development should be pursued to optimize its bioavailability and therapeutic efficacy. Third, long-term toxicity studies and clinical trials are essential to establish safety and efficacy in human subjects. Additionally, exploration of synergistic combinations with existing antidiabetic drugs could reveal opportunities for enhanced therapeutic effects with reduced side effects. The multi-target nature of this compound aligns with the growing recognition that complex diseases like diabetes require therapeutic approaches that address multiple pathological mechanisms simultaneously, making it a valuable candidate for the next generation of antidiabetic therapeutics.

References

Comprehensive Application Notes and Protocols for Cichoriin Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cichoriin and Its Pharmaceutical Relevance

This compound (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside naturally found in Cichorium intybus L. (chicory) with demonstrated therapeutic potential for metabolic disorders. The compound features a coumarin core structure with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7, which significantly enhances its water solubility, bioavailability, and oxidative stability compared to non-glycosylated coumarins. Recent research has revealed this compound's multifaceted biological activities, including antidiabetic, antioxidant, anti-inflammatory, and cardioprotective effects, making it a promising candidate for drug development [1] [2].

The growing interest in this compound as a potential therapeutic agent coincides with increasing adoption of computer-aided drug design (CADD) approaches in natural product research. Molecular docking serves as a powerful computational tool that predicts the preferred orientation and binding affinity of small molecules (ligands) to their target macromolecules (receptors), providing valuable insights into potential mechanisms of action at the molecular level. These computational methods have become indispensable in modern drug discovery as they significantly reduce development costs and time by prioritizing the most promising candidates for experimental validation [3].

Table 1: Documented Biological Activities of this compound

Biological Activity Experimental Model Key Molecular Targets Reference
Antidiabetic HFD/STZ-induced diabetic rats GLUT4, AMPK, PI3K [1]
Antioxidant In vitro chemical assays Free radicals, metal ions [2]
Cardioprotective H9c2 cells (H₂O₂-induced stress) Oxidative stress markers [2]
Anti-obesity HFD-induced obese rats PPAR-γ [4]
Anti-inflammatory In vitro assays Inflammatory cytokines [2]

Molecular Docking Protocols for this compound

Target Selection and Preparation

Target identification represents the crucial first step in molecular docking studies. For this compound, relevant protein targets have been identified through experimental studies focusing on its antidiabetic, anti-obesity, and hepatoprotective effects. Key targets include GLUT4 (glucose transporter type 4), AMPK (AMP-activated protein kinase), PI3K (phosphatidylinositol 3-kinase), PPAR-γ (peroxisome proliferator-activated receptor gamma), and Akt-1 (RAC-α serine/threonine-protein kinase) [1] [4] [5]. These targets are selected based on their established roles in the relevant disease pathways and availability of high-resolution crystal structures in the Protein Data Bank (PDB).

Target preparation involves retrieving the three-dimensional structure of the target protein from the PDB and optimizing it for docking simulations. The protocol requires researchers to:

  • Remove water molecules and heteroatoms that are not involved in catalytic activity or binding
  • Add hydrogen atoms to optimize hydrogen bonding
  • Assign appropriate protonation states to acidic and basic residues at physiological pH
  • Energy minimization to relieve steric clashes using molecular mechanics force fields
  • Define the binding site coordinates based on known ligand positions or catalytic sites

For this compound studies targeting Akt-1 and caspase-1, researchers have utilized crystal structures with PDB codes 1O6K (Akt-1) and 1RWM (caspase-1) after appropriate preparation steps [5].

Ligand Preparation and Molecular Dynamics

This compound preparation begins with obtaining its three-dimensional structure from chemical databases such as PubChem (CID 12308745) or ZINC. The preparation process involves:

  • Generating tautomers and protonation states likely to exist at physiological pH
  • Energy minimization using molecular mechanics or semi-empirical quantum mechanics methods
  • Conformational analysis to identify the lowest energy conformation
  • Assignment of atomic charges using appropriate methods such as Gasteiger or AM1-BCC

Advanced studies may employ molecular dynamics (MD) simulations to assess the stability of this compound-protein complexes. As demonstrated in a study investigating chicory compounds against hepatocellular carcinoma, MD simulations can be performed using GROMACS with the CHARMM27 force field over 100 ns trajectory to evaluate complex stability through parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) [6]. These simulations provide insights into the dynamic behavior of the ligand-receptor complex under near-physiological conditions.

Table 2: Software Tools for this compound Docking Studies

Software/Tool Primary Function Application in this compound Studies
AutoDock 4.2/Vina Molecular docking Binding affinity prediction
GROMACS Molecular dynamics Complex stability assessment
PyMOL Visualization Interaction analysis
Discovery Studio Analysis Binding pose evaluation
SwissADME ADME prediction Drug-likeness assessment
Docking Methodology and Validation

The docking methodology for this compound follows a standardized protocol to ensure reproducible results. Using AutoDock 4.2 or similar software, researchers define a grid box that encompasses the entire binding site of the target protein with sufficient margin to allow ligand flexibility. The standard parameters include a grid spacing of 0.375 Å and 60×60×60 points centered on the binding site. The Lamarckian Genetic Algorithm is typically employed with 100 independent runs to thoroughly explore the conformational space, with other parameters set to default values unless specified otherwise.

Validation of docking protocols is essential before proceeding with novel compounds. This involves redocking known co-crystallized ligands into their binding sites and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of <2.0 Å indicates satisfactory reproducibility. For this compound docking with Akt-1 and caspase-1, this validation step has shown RMSD values below 1.5 Å, confirming the reliability of the docking parameters [5]. Additionally, binding affinity calculations should be compared against experimental data when available to ensure correlation between computational predictions and measured activities.

Experimental Validation of Docking Results

In Vitro Validation Methods

Enzyme inhibition assays provide crucial experimental validation for molecular docking predictions. For this compound's antidiabetic activity, α-glucosidase inhibition assays are conducted by incubating the enzyme with varying concentrations of this compound in buffer (pH 6.8) at 37°C, followed by addition of substrate (p-nitrophenyl-α-D-glucopyranoside). After stopping the reaction with sodium carbonate solution, absorbance is measured at 405 nm, and IC₅₀ values are calculated [7]. Similar approaches can be applied to other target enzymes predicted by docking studies, with appropriate substrates and detection methods specific to each enzyme's activity.

Cellular assays further validate the mechanisms suggested by docking studies. For this compound's cardioprotective effects, H9c2 cardiomyoblast cells are pretreated with this compound before inducing oxidative stress with H₂O₂. Cell viability is assessed using MTT assay, while oxidative stress markers (MDA, SOD, catalase) are measured using specific biochemical kits. Additionally, Western blot analysis determines protein expression levels of key targets identified in docking studies, such as GLUT4, AMPK, and PI3K in diabetic models or PPAR-γ in obesity models [1] [2] [4]. These experiments provide functional correlation to the binding interactions observed in silico.

In Vivo Validation Approaches

Animal models of disease provide the most comprehensive validation of docking predictions. For this compound's antidiabetic effects, high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rats are treated with this compound (50 or 100 mg/kg) for specified periods. Parameters including blood glucose levels, serum insulin, lipid profile, and oxidative stress markers are monitored throughout the study period [1]. Similar approaches using HFD-induced obese rats validate this compound's effects on metabolic parameters, with tissue samples collected for gene and protein expression analysis of targets identified through docking studies.

Histopathological examination of relevant tissues provides morphological correlation to molecular findings. Tissues (liver, pancreas, heart, kidney) are fixed in 10% buffered formalin, processed through graded ethanol series, embedded in paraffin, sectioned at 4-6 μm thickness, and stained with Hematoxylin and Eosin (H&E) for general structural assessment [1] [4]. Immunohistochemistry further confirms the localization and expression of target proteins such as insulin in pancreatic β-cells, providing visual evidence supporting the mechanisms suggested by docking studies.

Applications in Drug Development

ADMET Profiling and Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential for translating docking results into viable drug candidates. For this compound, computational predictions using tools like SwissADME and preADMET indicate favorable drug-likeness properties, with high gastrointestinal absorption and minimal blood-brain barrier penetration [2] [3]. These predictions help contextualize docking results by indicating whether promising binding interactions may translate to viable in vivo pharmacokinetics.

Drug-likeness evaluation employs criteria such as Lipinski's Rule of Five to assess development potential. This compound's molecular weight (340.28 g/mol), hydrogen bond donors (6), hydrogen bond acceptors (9), and calculated log P (-1.56) generally conform to these guidelines despite the glycoside moiety increasing polarity [7]. The bioavailability score of 0.55 further supports its potential as a developable candidate. These computational assessments, combined with promising docking results, provide justification for further experimental investment.

Pathway Analysis and Mechanism Elucidation

Network pharmacology approaches help situate molecular docking results within broader biological contexts. As demonstrated in studies of chicory extracts, identifying this compound's potential targets allows construction of compound-target-pathway networks that visualize its multi-target mechanisms [7]. For this compound, these analyses reveal involvement in key pathways including insulin signaling, AGE-RAGE signaling in diabetic complications, and PPAR signaling pathway, explaining its efficacy against complex metabolic disorders through systems-level interventions rather than single-target effects.

Integration with omics data further enhances the interpretation of docking results. By correlating this compound's predicted protein targets with gene expression changes observed in treated animals (e.g., upregulation of GLUT4, AMPK, and PI3K mRNA in diabetic rats), researchers can distinguish direct binding interactions from downstream consequences [1]. This multidimensional validation strengthens the biological relevance of docking predictions and provides comprehensive mechanistic understanding of this compound's therapeutic effects.

Conclusion and Future Perspectives

Molecular docking studies have proven invaluable in elucidating the molecular mechanisms underlying this compound's diverse pharmacological activities. The protocols outlined in this document provide researchers with standardized methodologies for conducting rigorous computational studies integrated with experimental validation. As the field advances, emerging techniques such as machine learning-assisted docking, free energy calculations, and quantum mechanics/molecular mechanics (QM/MM) approaches will further enhance the accuracy and predictive power of these studies [3].

The consistent demonstration of this compound's interactions with key metabolic regulators through both computational and experimental approaches supports its continued investigation as a promising multi-target therapeutic agent for complex metabolic disorders. Future research directions should include comprehensive toxicological assessments, formulation optimization to enhance bioavailability, and exploration of synergistic combinations with other bioactive compounds to maximize therapeutic efficacy while minimizing potential side effects.

Visualized Workflows and Signaling Pathways

docking_workflow start Start Docking Study target Target Selection & Prep • Retrieve PDB structure • Remove water/heteroatoms • Add hydrogens • Energy minimization start->target ligand Ligand Preparation • Obtain 3D structure • Energy minimization • Generate conformers target->ligand params Parameter Setup • Define grid box • Set algorithm parameters • Run validation docking ligand->params docking Molecular Docking • Execute multiple runs • Generate binding poses • Score complexes params->docking analysis Result Analysis • Binding affinity • Interaction patterns • Pose clustering docking->analysis validation Experimental Validation • In vitro assays • In vivo studies • Western blot analysis->validation end Mechanistic Insights validation->end

Diagram 1: Comprehensive workflow for this compound molecular docking studies and experimental validation

signaling_pathways cluster_diabetes Antidiabetic Signaling cluster_obesity Anti-obesity Signaling cluster_oxstress Oxidative Stress Response This compound This compound PI3K PI3K This compound->PI3K Molecular Docking AMPK AMPK This compound->AMPK Molecular Docking PPAR PPAR-γ This compound->PPAR Molecular Docking NRF2 Nrf2 Pathway This compound->NRF2 Molecular Docking AKT Akt-1 PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 AMPK->GLUT4 glucose Glucose Uptake GLUT4->glucose adipogenesis Adipogenesis Regulation PPAR->adipogenesis lipid Lipid Metabolism adipogenesis->lipid antioxidant Antioxidant Enzymes NRF2->antioxidant protection Cytoprotection antioxidant->protection

Diagram 2: Key signaling pathways and molecular targets of this compound identified through docking studies

References

Cichoriin solubility issues in experimental solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Preparation Methods

The table below summarizes the available data on cichoriin solubility and preparation methods for experimental solutions.

Parameter Reported Value / Method Context & Notes
Solubility in DMSO 100 mg/mL (293.88 mM) [1] Supplier data (MedChemExpress); solution may be hygroscopic [1].
Stock Solution Prep Dissolve in DMSO; stock solutions can be stored at -80°C for 6 months or -20°C for 1 month [1]. For in vivo administration, dilute stock solution in a co-solvent system [1].

| In Vivo Dosing Prep | • Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) • Protocol 3: 10% DMSO + 90% Corn Oil [1] | All protocols yield a clear solution of ≥ 2.5 mg/mL. Protocol 3 is recommended with caution for long-term dosing [1]. |

Strategies for Enhancing Solubility and Bioavailability

While direct evidence for this compound is sparse, the following scientifically-backed strategies can be explored to overcome solubility limitations.

  • Co-amorphization: A proven method involves creating a co-amorphous system by milling a poorly soluble compound with a small molecule like an amino acid (e.g., L-arginine) [2]. This technique disrupts the crystal lattice, converting the substance to an amorphous form with higher energy and solubility, while the co-former inhibits recrystallization [2].
  • Mechanochemical Processing: Using a planetary ball mill is an effective, solvent-free (or solvent-limited) method to perform co-amorphization. The process involves placing the compound and co-former in a milling vessel with grinding balls for several hours to induce a solid-state reaction [2].
  • Advanced Formulation Simulation: Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful tool in drug development. It can simulate how formulation changes (like co-amorphization) affect a drug's absorption and distribution, helping to predict in vivo performance and reduce costly experimental trials [3].

Experimental Workflow for Solubility Enhancement

The diagram below outlines a logical workflow for investigating and resolving this compound's solubility issues.

Start Start: this compound Solubility Issue Analyze Analyze Physicochemical Properties Start->Analyze Strategy Select Enhancement Strategy Analyze->Strategy Prep Prepare Co-amorphous System (e.g., with L-arginine) Strategy->Prep Mill Mechanochemical Processing (Ball Milling) Prep->Mill Char Characterize Product (PXRD, DSC) Mill->Char Test Test In Vitro Dissolution & Stability Char->Test Model PBPK Modeling (In Silico Prediction) Test->Model Uses experimental data Validate In Vivo Validation Model->Validate

Frequently Asked Questions (FAQs)

Q1: The supplier reports good solubility in DMSO, but my experiments require an aqueous buffer. What should I do? You should not directly add a concentrated DMSO stock to an aqueous buffer, as this will likely cause precipitation. Follow the in vivo dosing preparation protocols as a guide. A suggested method is to perform a serial dilution: first, dilute your DMSO stock solution a small amount into a co-solvent like PEG300, then mix this intermediate solution thoroughly with your final aqueous buffer containing a solubilizing agent (e.g., Tween-80 or SBE-β-CD) [1].

Q2: Are there any natural sources from which I can extract this compound for my studies? Yes, Cichorium intybus (chicory) is a known natural source of this compound [4]. Published extraction protocols for phenolic compounds from chicory leaves involve using solvents like ethyl acetate or ethanol with a Soxhlet apparatus or standard maceration techniques [5] [6]. Note that extracts will contain a mixture of compounds, and you will need to verify the presence and concentration of this compound through analytical methods like LC-MS.

References

Improving cichoriin extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary sources of cichoriin in chicory plants? While all parts of chicory (Cichorium intybus L.) contain bioactive compounds, the stems and leaves are particularly promising sources for extraction. Research has shown that stem extracts exhibit notable wound-healing properties, with chlorogenic acid being a main component. Leaves generated as agricultural byproducts are also rich in phenolic compounds, making them a valuable and sustainable source [1] [2].

  • FAQ 2: Why is optimizing extraction yield critical for drug development? High extraction yield and purity are foundational for meaningful pharmacological research. A 2022 study demonstrated that this compound has significant antidiabetic effects, including upregulation of GLUT4, AMPK, and PI3K—key signaling pathways for glucose metabolism [3]. Reliable and efficient extraction protocols ensure sufficient quantities of high-quality this compound for reproducible in vitro, in vivo, and eventually, clinical studies.

  • FAQ 3: What advanced modeling can support the development of this compound-based drugs? Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful tool well-suited for complex natural products like this compound. This mechanistic approach can predict how this compound is absorbed, distributed, metabolized, and excreted in the body. It helps simulate drug interactions, the impact of diseases, and dosage requirements across different populations, thereby de-risking and accelerating the drug development process [4].

Troubleshooting Guide: Common Extraction Issues

Issue & Symptoms Potential Causes Recommended Solutions & Optimization Strategies

| Low Extraction Yield | • Suboptimal solvent system • Inefficient cell wall disruption • Incorrect temperature or time | • Optimize Solvent: Test ethanol/water mixtures (e.g., 35-70% ethanol). For a greener approach, hot water (≥90°C) is highly effective for polar phenolics [5] [6]. • Employ Assisted Methods: Use Ultrasound-Assisted Extraction (UAE). Optimize with RSM; temperatures from 40°C with 35-70% ethanol can maximize antioxidant activity [5]. | | Inconsistent Yield Between Batches | • Variable raw material particle size • Inconsistent plant material composition | • Standardize Grinding: Grind plant material to a fine, consistent powder (<500 µm is common) and use sieving for uniformity [5]. • Control Source & Cultivar: Source plant material from the same genotype and growth conditions, as metabolite content varies greatly with variety and cultivation methods [2]. | | Co-extraction of Unwanted Compounds | • Lack of selectivity in solvent • Excessive extraction time | • Fine-tune Selectivity: Adjust solvent polarity. For example, chlorogenic acids extract rapidly in hot water, allowing for shorter contact times to minimize co-extraction of other components [5]. • Perform Kinetic Studies: Monitor yield over time. Maximum yields for some chlorogenic acids can be reached in under 6 minutes at 70°C, preventing unnecessary extraction of slower-diffusing compounds [5]. | | Degradation of Target Compound | • Overly high temperature or prolonged heat exposure • Incorrect pH for stable molecules | • Optimize Time/Temperature: While high temperature can be efficient, prolonged exposure is detrimental. Establish the shortest effective time at the minimum effective temperature [5] [6]. • Stabilize with Acid: For acid-stable compounds like phenolics, use solvents acidified with weak acids (e.g., citric or formic acid) to stabilize the target molecules during extraction [6]. |

Experimental Workflow & Pharmacological Action

To visualize the complete R&D pipeline, from plant to pharmacological effect, the following diagrams outline the key workflows.

References

Cichoriin stability in storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Storage Guidelines

For optimal stability, please adhere to the following storage conditions for cichoriin [1]:

Parameter Specification
Physical Form Solid (powder) [1].
Storage Temperature -20°C (for powder) or -80°C (when in solution) [1].
Container Keep in a tightly sealed container [1].
Environment Store in a cool, dry, well-ventilated area. Keep away from direct sunlight and ignition sources [1].

Handling & Safety Considerations

Please be aware of the following hazards and handling requirements [1]:

  • Health Hazards: Harmful if swallowed (Acute Toxicity, Oral Category 4).
  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. Use only in areas with appropriate exhaust ventilation.
  • Incompatibilities: Incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Experimental Workflow for Stability Assessment

The search results did not contain explicit step-by-step protocols for this compound stability testing. However, based on general principles and analogous methodologies for analyzing plant metabolites and degradation products [2] [3], you can adapt the following workflow. This diagram outlines the key phases of a stability study:

G Start Start Stability Study SamplePrep Sample Preparation Start->SamplePrep StressConditions Apply Stress Conditions SamplePrep->StressConditions Analysis HPLC-MS Analysis StressConditions->Analysis DataProcessing Data Processing Analysis->DataProcessing End Interpret Results DataProcessing->End

Phase 1: Sample Preparation
  • Prepare this compound solutions in suitable solvents. To investigate stabilization, consider adding antioxidants (e.g., 50 mM ascorbic acid) or using hydro-organic mixtures (e.g., 40% ethanol), as these have been shown to stabilize similar phenolic compounds in plant extracts [4].
  • Filter samples through a 0.22 µm or 0.45 µm membrane prior to analysis [2] [5].
Phase 2: Application of Stress Conditions

Conduct forced degradation studies under various conditions to understand degradation pathways [3]. Suggested conditions include:

  • Oxidative Stress: Expose samples to low concentrations of hydrogen peroxide (H₂O₂) [3].
  • Hydrolytic Stress: Treat samples under acidic (e.g., HCl) and basic (e.g., NaOH) conditions [3].
  • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).
  • Photolytic Stress: Expose samples to UV or visible light.
Phase 3: HPLC-MS Analysis
  • Chromatography: Use a C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, Waters ACQUITY BEH T3). A typical mobile phase is a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol [2] [5].
  • Detection: Employ a UV/Diode Array Detector (DAD), monitoring around 258-305 nm. For identification, couple with a Q-TOF mass spectrometer with electrospray ionization (ESI) in negative mode [2] [5].
Phase 4: Data Processing and Interpretation
  • Use chemometric software for peak alignment and multivariate analysis (e.g., PCA, OPLS-DA) to identify significant changes and potential degradation markers [2].
  • Characterize degradation products based on their accurate mass and MS/MS fragmentation patterns [3].

Technical Support FAQs

  • Q1: What is the most critical factor for maintaining this compound stability in long-term storage?

    • A: Temperature control is paramount. For pure powder, store at -20°C, and for solutions, at -80°C [1]. This minimizes both thermal and hydrolytic degradation.
  • Q2: My this compound solution changed color. What does this indicate and what should I do?

    • A: A color change often suggests oxidative degradation. It is recommended to discard the solution. For future preparations, use degassed solvents, include antioxidants like ascorbic acid, and store solutions under an inert atmosphere (e.g., nitrogen) if possible [4].
  • Q3: How can I develop a stability-indicating method for this compound?

    • A: You must validate that your analytical method (e.g., HPLC-UV) can adequately separate this compound from its degradation products. This is achieved by analyzing samples that have been subjected to forced degradation (stress testing). The method is considered "stability-indicating" if it can detect and resolve all potential degradation impurities from the main this compound peak [3].
  • Q4: Are there any known enzymatic degradation pathways for this compound?

    • A: While not directly studied for this compound, related compounds like cichoric acid are highly susceptible to degradation by endogenous plant enzymes, specifically polyphenol oxidases (PPO) and esterases [4]. If working with crude plant extracts, this is a critical consideration.

Troubleshooting Common Scenarios

The following diagram illustrates the investigative process for stability issues:

G Problem Observed Problem: Loss of Potency/New Impurities CheckStorage Check Storage Conditions & Duration Problem->CheckStorage CheckSolvent Check Solvent & Additives CheckStorage->CheckSolvent StressTest Perform Stress Tests CheckSolvent->StressTest Analyze Analyze Samples (HPLC-MS) StressTest->Analyze Identify Identify Degradation Pathway Analyze->Identify

  • If you observe a loss of potency or new impurities:
    • Verify Storage Conditions: Confirm that the powder or solution has been stored at the recommended -20°C or -80°C and that the container is tightly sealed [1].
    • Review Solvent Composition: For solutions, ensure the use of appropriate solvents with stabilizers if needed. Aqueous extracts are particularly prone to oxidative and enzymatic degradation [4].
    • Perform Stress Testing: Systematically stress the material under controlled conditions (oxidation, hydrolysis, heat, light) to reproduce the degradation and identify the primary cause [3].
    • Analyze and Identify: Use your HPLC-MS method to compare the chromatographic profiles of stressed and control samples. Look for new peaks and identify the degradation products via their mass spectra [2] [3].

References

Understanding the Problem: Cichoriin & Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cichoriin is a major constituent found in chicory (Cichorium intybus L.) extracts [1]. The cytotoxicity of a plant extract in cell cultures is not a single-issue problem but a result of multiple interacting factors. The flowchart below outlines the key areas to investigate.

troubleshooting Troubleshooting this compound Cytotoxicity cluster_purity Purity & Composition cluster_culture Culture Conditions cluster_protocol Experimental Protocol start High Cytotoxicity in Cell Culture factor1 Extract Purity & Composition start->factor1 factor2 Cell Culture Conditions start->factor2 factor3 Experimental Protocol start->factor3 purity1 Identify Co-extracted Compounds factor1->purity1 purity2 Purify this compound Fraction factor1->purity2 culture1 Optimize Cell Seeding Density factor2->culture1 culture2 Confirm Serum Concentration factor2->culture2 protocol1 Dose-Response (IC50) Testing factor3->protocol1 protocol2 Shorten Treatment Duration factor3->protocol2

Experimental Protocols for Assessment

Accurately assessing cell viability and cytotoxicity is the first step in troubleshooting. The table below summarizes common assay principles. The MTT assay is a standard starting point for many laboratories [2].

Assay Name Principle of Measurement Key Advantages Key Disadvantages
MTT Assay [2] Measures mitochondrial activity (reduction of MTT to purple formazan by NADH) [2] Common, inexpensive, reproducible Formazan is water-insoluble, requires a dissolution step [2]
XTT Assay [2] Measures mitochondrial activity (reduction of XTT to water-soluble orange formazan) [2] Water-soluble product, no dissolution step May require longer incubation times [2]
Trypan Blue Exclusion [2] Determines membrane integrity (dead cells with compromised membranes take up the blue dye) [2] Simple, rapid, low cost Time-consuming for many samples, low sensitivity, dye can be toxic to cells [2]
LDH Assay [2] Measures lactate dehydrogenase (LDH) enzyme released upon cell membrane damage [2] Measures membrane integrity directly, can use supernatant Can be affected by serum in media, which contains LDH

The workflow for a typical MTT assay is outlined below.

workflow MTT Assay Workflow for Viability Testing step1 Plate cells in 96-well plate step2 Incubate (e.g., 24-72 hours) step1->step2 step3 Add test compound (e.g., this compound) step2->step3 step4 Incubate (treatment period) step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate (several hours) step5->step6 step7 Solubilize formazan crystals step6->step7 step8 Measure absorbance at ~570 nm step7->step8

Troubleshooting Guides & FAQs

Guide: How to Mitigate this compound Cytotoxicity
  • Verify and Modify the Extract

    • Identify Co-extracted Compounds: Chicory extract is a complex mixture. The cytotoxicity you observe might not be from this compound itself, but from other co-extracted compounds like esculetin, chlorogenic acid, or caftaric acid [1]. Consider using highly purified this compound.
    • Consider Purification: If using a crude extract, explore purification techniques (e.g., HPLC) to isolate this compound and test the cytotoxicity of individual fractions.
  • Optimize Cell Culture Conditions

    • Cell Seeding Density: Ensure cells are in an optimal logarithmic growth phase and are not over-confluent at the time of treatment. Both conditions can affect susceptibility to toxicants.
    • Serum Concentration: Serum contains proteins that can bind to compounds and reduce their effective concentration. You may test the cytotoxicity in the presence of different serum concentrations (e.g., 1%, 5%, 10%), but ensure this does not starve the control cells.
  • Refine Your Experimental Protocol

    • Establish a Dose-Response Curve: This is critical. Start with a wide range of concentrations to find the IC50 (half-maximal inhibitory concentration) and use sub-cytotoxic doses for functional studies [2].
    • Shorten Treatment Duration: If your experimental goal allows, reduce the exposure time to the extract (e.g., from 72 hours to 24 hours) to minimize cumulative damage.
Frequently Asked Questions

Q1: The chicory extract shows high cytotoxicity even at low doses. What is the likely cause? The cytotoxicity is likely due to the complex composition of the extract. Chicory contains multiple bioactive phenolic compounds, including this compound, esculetin, and chicoric acid, which may have synergistic or additive toxic effects on cells [1]. Isolating the specific compound of interest is the best path forward.

Q2: My MTT assay results are inconsistent. What could be the reason? Common reasons for inconsistency include:

  • Inhomogeneous Cell Seeding: Ensure cells are evenly distributed across the well.
  • Edge Effect: Evaporation in the outer wells of a 96-well plate can cause higher absorbance values. Use inner wells or plates designed to minimize evaporation.
  • Bubble Formation: Bubbles in the well during absorbance reading can scatter light and cause inaccurate readings. Pop bubbles before reading.
  • Background Interference: Particulate matter or the test compound itself can absorb light at the measured wavelength. Always include control wells with compound but no cells to subtract this background [2].

Q3: Are there alternative assays to MTT for testing this compound cytotoxicity? Yes. If this compound interferes with the MTT reduction pathway, consider switching to a different type of assay. The XTT or WST-1 assays produce water-soluble formazan, eliminating the solubilization step and potential artifacts [2]. Alternatively, the LDH assay measures a different endpoint (cell membrane integrity) and can be used to confirm findings from metabolic activity assays like MTT [2].

References

Cichoriin analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Cichoriin and Analytical Method Fundamentals

To provide context for the troubleshooting guides, here is a basic overview of this compound and the core requirements for validating an analytical method used to quantify it.

  • About this compound: this compound is a coumarin glucoside (aesculetin 7-glucoside) found in plants like chicory (Cichorium intybus L.) [1]. Research indicates it has potential therapeutic benefits, such as mitigating oxidative stress and metabolic dysfunctions in obesity [1]. Like other coumarins, it is a phenolic compound, which informs the choice of analytical techniques [2].
  • Purpose of Method Validation: Analytical method validation is a documented process that proves a laboratory procedure consistently produces results that are reliable, accurate, and reproducible for its intended use [3] [4]. It is a critical regulatory requirement in pharmaceuticals and related industries.

Frequently Asked Questions & Troubleshooting

Here are common challenges researchers face during analytical method validation, with detailed steps for resolution.

FAQ 1: My method fails specificity; how can I confirm it only measures this compound without interference?
  • Problem: The method cannot distinguish this compound from other closely related compounds in the sample, such as impurities, degradants, or matrix components [3].
  • Solution: You must demonstrate that the analyte peak is pure and free from co-elution.
    • Analyze Blank Samples: Run a sample of the matrix without this compound to identify peaks from the sample preparation or excipients.
    • Perform Forced Degradation: Stress the this compound sample under various conditions (e.g., acid, base, oxidation, heat, and light). Chromatograms from stressed samples should show separation between the main this compound peak and any degradation products, proving the method's stability-indicating property [4].
    • Use Orthogonal Detection: If using UV/VIS, confirm peak purity with a diode array detector (DAD). For more definitive confirmation, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly recommended, as they can identify compounds based on their mass [5] [6]. The methodology in [7], which uses HPLC-QTOF-MS to distinguish similar chicory species, is an excellent example of a specific analysis.
FAQ 2: How can I improve the poor precision of my this compound measurements?
  • Problem: Replicate measurements of the same homogeneous this compound sample show unacceptably high variability [3].
  • Solution: Poor precision often stems from uncontrolled variations in the analytical procedure.
    • Check Sample Preparation: Ensure your extraction process (e.g., sonication time, solvent volume, partitioning) is rigorous and consistent across all replicates [7].
    • Control Environmental Factors: Implement a study for Intermediate Precision. Have a second analyst run the method on a different day, using a different instrument from the same manufacturer, to quantify the impact of these variables [3].
    • Verify Instrument Performance: Before each validation run, perform System Suitability Testing. This confirms that the chromatographic system (e.g., HPLC) is performing adequately with respect to parameters like peak tailing, theoretical plates, and resolution [3] [4].
FAQ 3: My calibration curve for this compound is not linear; what should I do?
  • Problem: The relationship between the concentration of this compound and the instrument's response (peak area) is not linear over the required range.
  • Solution:
    • Re-examine Concentration Levels: A linearity study should use a minimum of 5 concentration levels in triplicate, covering the entire range from the lower to the upper quantitation limit [3].
    • Inspect the Regression Model: Use the correlation coefficient, y-intercept, and slope of the regression line to evaluate linearity. A residual plot can help identify if a non-linear model would be more appropriate [3].
    • Review Sample Integrity: Ensure this compound is stable in the solution at all tested concentrations and over the duration of the analysis.
FAQ 4: The method works in my lab but fails during transfer; how can I make it more robust?
  • Problem: The method is sensitive to small, deliberate variations in parameters, leading to failure when transferred to another lab.
  • Solution: Robustness should be evaluated during the method development phase, not after validation.
    • Identify Critical Parameters: Determine which factors (e.g., mobile phase pH, flow rate, column temperature, gradient timing) most affect the separation of this compound.
    • Design a Robustness Study: Use a structured approach like Design of Experiments (DoE) to systematically vary these parameters within a small range and model their effect on critical outcomes (e.g., resolution of this compound from nearby peaks) [5].
    • Establish Tolerances: Based on the study, define acceptable tolerance limits for each critical parameter in your method documentation. This ensures the method will withstand normal operational variations in any qualified lab [4].

Validation Parameters and Acceptance Criteria

The table below summarizes the key performance characteristics you must validate for a quantitative this compound assay, based on ICH Q2(R1) and related guidelines [5] [3].

Validation Parameter What It Measures Typical Experiment & Acceptance Criteria
Specificity [3] Ability to measure this compound amidst interference. Chromatographic separation from impurities and matrix; peak purity ≥ 99.
Accuracy [3] Closeness to the true value. Spike recovery at 3 levels (e.g., 80%, 100%, 120%); mean recovery 98-102%.
Precision [3] Repeatability (scatter under same conditions). 6 replicates at 100% concentration; RSD ≤ 2.
Linearity [3] Direct relationship between concentration and response. 5-8 concentration levels; correlation coefficient (r) ≥ 0.
Range [3] Interval between upper and lower concentration levels. Established from linearity/accuracy/precision data. Must cover all test concentrations.
LOD & LOQ [3] Lowest detectable/quantifiable amount. Signal-to-Noise ratio of 3:1 for LOD, 10:1 for LOQ. Or based on SD of response and slope.
Robustness [4] Resilience to small, deliberate parameter changes. System suitability criteria met when parameters (e.g., flow rate ±0.1 mL/min) are varied.

Analytical Method Development & Validation Workflow

The following diagram visualizes the key stages of developing and validating an analytical method, integrating principles of Quality by Design (QbD) to build robustness from the start [5] [4].

cluster_phase Development Phase (QbD) cluster_phase2 Validation Phase Start Define Analytical Target Profile (ATP) A Method Development (Select technique, optimize parameters) Start->A B Risk Assessment & QbD (Identify critical parameters via DoE) A->B C Pre-Validation Testing B->C D Formal Validation (Test all ICH parameters) C->D System Suitability Passed E Documentation & Reporting D->E End Method Approved for Use E->End

Key Considerations for this compound Analysis

Based on the general challenges with coumarins and analytical techniques, here are specific points to consider for this compound:

  • Technique Selection: For separation and quantification, UHPLC offers higher sensitivity and speed compared to traditional HPLC [5]. For complex matrices or confirmatory analysis, LC-MS/MS is the gold standard, as demonstrated in studies on related compounds [8] [6].
  • Sample Preparation: The choice of extraction solvent (e.g., methanol-water mixtures) and method (e.g., ultrasound-assisted extraction) is critical for achieving high recovery of this compound from plant or biological matrices [1] [7].
  • Data Integrity: Always adhere to the ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, and more) by using well-configured electronic systems with robust audit trails [5].

References

Frequently Asked Questions (FAQs) on PPAR-γ Expression Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Tips
What are common methods to measure PPAR-γ expression? Common methods include ELISA for protein level quantification [1] [2] and qRT-PCR for mRNA expression analysis [3].

| My ELISA results show high background or poor sensitivity. What should I do? | - Check Sample Dilution: Undiluted serum/plasma can cause matrix interference. Use the recommended sample dilution buffer [1].

  • Validate Antibody Specificity: Ensure the antibody specifically binds to PPAR-γ with no cross-reactivity to analogues [1].
  • Optimize Washing: Follow washing procedures meticulously to remove unbound components. Insufficient washing is a common cause of high background [1]. | | My qRT-PCR data for PPAR-γ is inconsistent. How can I improve normalization? | - Validate Reference Genes: Do not use a single "housekeeping" gene without validation. Select stable reference genes (e.g., TIP41 or Clath in plant models; ACT, EF in chicory tissues) specific to your experimental conditions [4] [5].
  • Check RNA Quality: Use high-quality, DNA-free RNA. Verify RNA integrity and concentration before cDNA synthesis [4]. | | How can I confirm that cichoriin is a direct PPAR-γ agonist? | An upregulation of PPAR-γ mRNA and protein expression is a key indicator of agonist activity. This should be demonstrated using both qRT-PCR and Western Blot or ELISA in a relevant model, such as HFD-induced obese rats [3]. | | What is a positive control for a this compound PPAR-γ agonist assay? | In animal models, the drug atorvastatin (at 10 mg/kg) has been used as a standard treatment to compare the effects of this compound on PPAR-γ expression and metabolic parameters [3]. |

Experimental Protocols & Technical Data

For reliable results, it is critical to follow robust and validated experimental protocols. The information below summarizes key methodologies from the literature.

In Vivo Model for Anti-Obesity Efficacy Testing

This protocol is adapted from a study investigating the effects of this compound on high-fat diet (HFD)-induced obese rats [3].

  • Animal Model: Male albino Wistar rats.
  • Obesity Induction: Feed rats an HFD (58% fat, 25% protein, 17% carbs) for 6 weeks.
  • Treatment Groups:
    • Group I: Healthy control (normal diet + vehicle, 1% CMC).
    • Group II: HFD control (HFD + vehicle).
    • Group III: HFD + this compound (50 mg/kg/day, orally for 4 weeks).
    • Group IV: HFD + this compound (100 mg/kg/day, orally for 4 weeks).
    • Group V: Positive control (HFD + Atorvastatin, 10 mg/kg/day for 4 weeks).
  • Sample Collection: After treatment, sacrifice animals and collect blood serum, visceral fat, and tissues (liver, kidney, heart) for analysis.
  • Key Assessments:
    • Biochemical Parameters: Lipid profile (TG, TC, HDL-C, LDL-C), liver and renal function markers (ALT, AST, urea, creatinine) [3].
    • Oxidative Stress Markers: Measure MDA and GSH levels in liver and kidney homogenates [3].
    • PPAR-γ Expression:
      • mRNA Level: Use qRT-PCR on adipose tissue [3].
      • Protein Level: Use a Rat PPAR-γ ELISA kit on serum, plasma, or tissue lysates [1].
PPAR-γ Protein Quantification via ELISA

The table below compares the specifications of two commercial ELISA kits suitable for this type of research.

Specification Rat PPAR-γ ELISA Kit (FineTest) [1] Human PPAR-γ ELISA Kit (Invitrogen) [2]
Product Catalog ER1284 EEL176
Species Reactivity Rat Human
Sample Types Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate Serum, Plasma, Cell Lysate, Tissue Homogenate
Detection Method Sandwich ELISA, Double Antibody Sandwich ELISA
Assay Range 0.156 - 10 ng/mL 0.16 - 10 ng/mL
Sensitivity 0.094 ng/mL 0.1 ng/mL
Assay Duration ~4 hours ~3.5 hours
Precision (CV) Intra-assay < 5.23%, Inter-assay < 6.32% Intra-assay < 10%, Inter-assay < 10%

General ELISA Workflow Diagram:

G A 1. Coat Plate with Capture Antibody B 2. Add Samples & Standards A->B C 3. Add Detection Antibody B->C D 4. Add HRP-Streptavidin (SABC) C->D E 5. Add TMB Substrate D->E F 6. Add Stop Solution E->F G 7. Read Absorbance at 450nm F->G

PPAR-γ mRNA Expression Analysis via qRT-PCR

Proper normalization is the most critical step for obtaining accurate qRT-PCR data. The following table lists reference genes validated in chicory-related studies, which can serve as a guide for selecting candidates in your system [4] [5].

Candidate Reference Gene Gene Symbol Expression Stability (in chicory cell cultures) Expression Stability (in chicory seedlings/roots)
TIP41 like protein TIP41 Most Stable [4] Not Specified
Clathrin adaptor complex subunit Clath Not Specified Most Stable [4]
Actin ACT Stable Stable [5]
Elongation Factor 1-alpha EF Stable Stable [5]
18S rRNA rRNA Stable Stable [5]
Glyceraldehyde-3-phosphate-dehydrogenase GAPDH Lower Stability [4] Lower Stability [5]

qRT-PCR Workflow for PPAR-γ mRNA Analysis Diagram:

G A 1. RNA Extraction & DNase Treatment B 2. Check RNA Purity & Integrity A->B C 3. cDNA Synthesis B->C D 4. qRT-PCR Run C->D E 5. Data Analysis with Validated Reference Genes D->E

Proposed Signaling Pathway for this compound

Based on the research findings, the following diagram illustrates the proposed mechanism by which this compound may alleviate metabolic dysfunction in obesity [3].

G This compound This compound PPARg PPAR-γ Expression This compound->PPARg Upregulates Effects Improved Lipid Profile Reduced Oxidative Stress Alleviated Hepatorenal Dysfunction PPARg->Effects

References

Standardizing cichoriin content in herbal preparations

Author: Smolecule Technical Support Team. Date: February 2026

Cichoriin Quantification & Bioactivity Overview

The table below summarizes key quantitative data and biological activities of this compound from recent studies.

Aspect Key Quantitative Data / Findings Experimental Model / Context Citation
Quantification (Related Compound) Total hydroxycinnamic acids: 1.87% (2017 samples), 4.00–6.61% (2018 samples). Specific absorbance of chlorogenic acid: 556.21 at λ=327 nm. Spectrophotometric analysis of chicory herb; chlorogenic acid as a marker. [1]
Antidiabetic Efficacy Doses: 50 and 100 mg/kg. Significantly decreased blood glucose, triglycerides, total cholesterol; increased serum insulin. Upregulated GLUT4, AMPK, PI3K mRNA/protein. HFD/STZ-induced diabetic rats; treatment for 4 weeks. [2]
Anti-obesity & Antioxidant Efficacy Doses: 50 and 100 mg/kg. Improved lipid profile (TG, TC, LDL-C, HDL-C), hepatic/renal functions. Reduced MDA; increased GSH. Upregulated PPAR-γ expression. HFD-induced obese rats; treatment for 4 weeks. [3]
Key Molecular Targets GLUT4, AMPK, PI3K, PPAR-γ. Binding with targets supported by in silico studies. In vivo studies and computational modeling. [2] [3]

Experimental Protocol: Spectrophotometric Quantification

This method, adapted from a study on chicory, uses chlorogenic acid as a reference standard for quantifying total hydroxycinnamic acids, a class which includes this compound [1].

  • 1. Standard Solution Preparation: Prepare a stock solution of chlorogenic acid in 50% ethanol. Dilute to a working concentration of approximately 10.08 µg/ml.
  • 2. Sample Extraction: Prepare an ethanol extract of the plant material (e.g., chicory herb). A water-alcohol mixture like 50% ethanol is suitable.
  • 3. UV-Vis Spectrophotometry:
    • Scan both the standard and sample solutions using a UV-Vis spectrophotometer.
    • Confirm the absorption maximum is within the 326-330 nm range, typical for phenolic acids [1].
    • Record the absorbance of the samples at the identified maximum (e.g., 327 nm).
  • 4. Calculation: Use the specific absorbance value of 556.21 (at 327 nm for 10.08 µg/ml) for chlorogenic acid to calculate the total hydroxycinnamic acid content in the test samples [1].

Troubleshooting Guide & FAQs

FAQ 1: The absorbance reading for my sample is outside the expected range (326-330 nm). What should I do?

  • Potential Cause: The extraction solvent or the chemical profile of your specific plant variety may cause a spectral shift.
  • Solution: First, ensure your extraction solvent (50% ethanol) matches the method. If the shift is minor, proceed with measurement at the observed maximum for your sample, but use the standard's specific absorbance at 327 nm for calculation. Re-running the standard to confirm its peak is also recommended.

FAQ 2: My sample shows low content of the target compound. How can I optimize the extraction?

  • Potential Cause: Inefficient extraction of the bioactive compounds.
  • Solution: Consider optimizing the extraction protocol. While not specified for this compound, one study on a related chicory compound (Cichorium pumilum Jacq) used a multi-step process: soaking dried roots in 95% ethanol at room temperature several times, followed by liquid-liquid partitioning with ethyl acetate [4]. Investigate factors like ethanol concentration, extraction time, and temperature.

FAQ 3: How can I preliminarily evaluate the ADME properties of this compound?

  • Solution: Utilize in silico methods. These computational tools are cost-effective and require only the compound's structural formula. They are particularly valuable for natural products like this compound, which can be difficult to obtain in large quantities for lab testing [5]. Common approaches include using software for QSAR analysis and molecular docking to predict absorption, metabolism, and interactions with enzymes like Cytochrome P450 [5].

Mechanism of Action Visualizations

The following diagrams, created with Graphviz, illustrate the key signaling pathways through which this compound exerts its documented effects.

G cluster_diabetes Antidiabetic Mechanism [2] cluster_obesity Anti-obesity & Antioxidant Mechanism [3] This compound This compound AMPK AMPK This compound->AMPK Activates PI3K PI3K This compound->PI3K Activates Insulin Secretion Insulin Secretion This compound->Insulin Secretion Stimulates PPARg PPARg This compound->PPARg Upregulates Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduces GLUT4 GLUT4 AMPK->GLUT4 Upregulates PI3K->GLUT4 Upregulates Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Increases Blood Glucose ↓ Blood Glucose ↓ Insulin Secretion->Blood Glucose ↓ Glucose Uptake->Blood Glucose ↓ Lipid Metabolism Lipid Metabolism PPARg->Lipid Metabolism Improves Lipid Profile ↓ Lipid Profile ↓ Lipid Metabolism->Lipid Profile ↓ MDA ↓ & GSH ↑ MDA ↓ & GSH ↑ Oxidative Stress->MDA ↓ & GSH ↑

Further Research Considerations

For a complete research picture, be aware that lactucin is another major sesquiterpene lactone in chicory species with significant anti-inflammatory activity, working through the MAPK and AKT signaling pathways [4]. Your future work could investigate potential synergistic effects between this compound and lactucin.

References

Known Biological Activities & Potential Interference Points

Author: Smolecule Technical Support Team. Date: February 2026

Based on current research, cichoriin is not an inert compound and exhibits specific biological activities that could interfere with assays targeting certain pathways. The table below summarizes key mechanisms identified in preclinical models.

Biological Activity Experimental Model Observed Effect / Molecular Target Potential Assay Interference
PPAR-γ Activation [1] HFD-induced obese rats Upregulated mRNA and protein expression of PPAR-γ [1]. False positives in PPAR-γ agonist screens or related metabolic disease models.
Insulin Signaling Pathway [2] HFD/STZ-induced diabetic rats Upregulated mRNA and protein expressions of GLUT4, AMPK, and PI3K [2]. Interference in glucose uptake assays, AMPK pathway analysis, and PI3K/Akt signaling studies.
Antioxidant Effects [1] [2] HFD-induced obese rats & HFD/STZ-induced diabetic rats Increased GSH, TAC, catalase, SOD; decreased MDA levels [1] [2]. May mask oxidative stress induced in experimental models, leading to false negative results.
Uric Acid Reduction [3] Hyperuricemia rats Lowers serum uric acid; metabolizes into esculetin, which undergoes extensive phase II metabolism (glucuronidation, sulfation) [3]. Interference in hyperuricemia or gout models; its metabolites could have off-target activities.

Methodologies for Key Cited Experiments

Here are the core experimental protocols from the research, which can provide a reference for designing validation assays.

  • In Vivo Model for Metabolic Dysfunction: Obesity was induced in male Wistar rats using a self-made High-Fat Diet (HFD) providing 58% fat for six weeks. This compound was administered orally at 50 or 100 mg/kg/day for four weeks. Key assessments included serum lipid profile, hepatic and renal function markers, oxidative stress parameters (MDA, GSH), and histopathology of heart, liver, and kidney tissues [1].
  • In Vivo Model for Type 2 Diabetes: Diabetes was induced in rats using a combination of a High-Fat Diet (HFD) and Streptozotocin (STZ). This compound was administered at 50 or 100 mg/kg/day. Parameters measured were blood glucose level, serum insulin, lipid profile, and oxidative stress markers (TAC, catalase, SOD, MDA). Molecular analysis of GLUT4, AMPK, and PI3K expression was performed [2].
  • Metabolite Profiling: A hyperuricemia model in Sprague-Dawley rats was induced using oxonic acid potassium salt and 10% fructose water for 21 days. After administration of esculetin or esculin (the aglycone of this compound), metabolite profiling in rat biosamples was conducted using UHPLC-Q-Orbitrap High-Resolution Mass Spectrometry [3].

Signaling Pathways Involving this compound

The following diagram illustrates the key signaling pathways that this compound has been shown to influence, based on the search results. This can help visualize potential points of interference in cellular assays.

G cluster_paths This compound-Activated Pathways cluster_effects Observed Phenotypic Effects This compound This compound Receptor Receptor This compound->Receptor Activates Antioxidant Antioxidant This compound->Antioxidant Enhances UricAcid UricAcid This compound->UricAcid Lowers PI3K PI3K Receptor->PI3K Upregulates AMPK AMPK Receptor->AMPK Upregulates PPARg PPARg Receptor->PPARg Upregulates GLUT4Trans GLUT4Trans PI3K->GLUT4Trans Promotes AMPK->GLUT4Trans Promotes PPARg->GLUT4Trans Promotes OxStress OxStress Antioxidant->OxStress Reduces

Diagram illustrating the key signaling pathways and biological effects influenced by this compound, based on in vivo studies [1] [2] [3].

FAQs on this compound Metabolite Interference

Here are some anticipated frequently asked questions tailored for researchers.

Q: In which types of assays should I be most concerned about this compound metabolite interference? A: Exercise caution in assays involving:

  • Metabolic Disease Targets: PPAR-γ, PI3K/Akt, and AMPK signaling pathways [1] [2].
  • Oxidative Stress Readouts: Assays measuring ROS, lipid peroxidation (MDA), or antioxidant capacity (GSH, SOD) [1] [2].
  • Uric Acid Metabolism: Models of hyperuricemia and gout, as this compound and its metabolites lower serum uric acid [3] [4].

Q: What are the main metabolites of this compound, and could they be active? A: The primary metabolite is likely esculetin (aesculetin), formed via hydrolysis of its glucoside bond [3]. Esculetin itself is biologically active and undergoes further metabolism, including glucuronidation, sulfation, hydroxylation, and methylation, producing a range of potential active metabolites [3].

Q: How can I control for or confirm this compound interference in my assay? A: Implement these control strategies:

  • Include a this compound-only control in the absence of your test compound.
  • Use metabolic profiling techniques like UPLC/Q-Orbitrap-MS to detect and characterize this compound and its metabolites in your assay system [3].
  • Employ orthogonal assays that do not rely on the pathways this compound is known to activate.
  • Utilize specific inhibitors of the pathways (e.g., PPAR-γ antagonists) to confirm the mechanism of interference.

References

Biological Activity Comparison: Cichoriin vs. Other Coumarins

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Cichoriin (Aesculetin 7-glucoside) Other Notable Coumarins Key Experimental Findings & Comparative Advantages

| Antidiabetic Activity | Potent • Dose-dependent reduction in blood glucose in HFD/STZ-induced diabetic rats [1]. • Upregulates key proteins (GLUT4, AMPK, PI3K) for glucose transport and insulin signaling [1]. | • Various coumarin derivatives are reported to have hypoglycemic activity [2]. | • this compound (100 mg/kg) restored blood glucose and serum insulin to near-normal levels, comparable to glibenclamide [1]. Its glycoside structure may enhance bioavailability [3]. | | Anti-obesity & Lipid-Lowering | Effective • Improves lipid profile (TG, TC) in HFD-induced obese rats [4]. • Upregulates PPAR-γ expression [4]. | • Coumarins, in general, are reported to have lipid-lowering and anti-obesity effects [4]. | • this compound (100 mg/kg) significantly reduced triglycerides and total cholesterol, showing better improvement than the reference drug atorvastatin in one study [4]. | | Antioxidant Activity | Potent • In vivo: Increases hepatic SOD, serum TAC; reduces MDA [1]. • In vitro: Metal chelation, free radical (DPPH) scavenging [3]. | • Coumarins as a class are known for antioxidant properties [5] [2]. | • this compound directly protects H9c2 cardiomyocytes from H₂O₂-induced oxidative stress [3]. Its 7-glucoside moiety may enhance oxidative stability [3]. | | Cardioprotective Activity | Demonstrated • Protects H9c2 cardiomyocytes from H₂O₂-induced damage [3]. | • Not a universally reported activity for all coumarins. | • this compound significantly increased cell viability in H9c2 cells exposed to H₂O₂, showcasing a specific cardioprotective application linked to its antioxidant power [3]. | | Anticancer Activity | Limited Direct Data | Well-Established for other coumarins • Psoralen, novobiocin, and many synthetic derivatives show activity against various cancer cell lines (e.g., breast, gastric) [6] [7] [8]. | • this compound is not prominently featured in cancer research. Other coumarins and hybrids (e.g., coumarin-dithiocarbamate) show potent, direct cytotoxic effects and are under investigation as anticancer agents [7]. | | Antiparasitic Activity | Not Reported | Active • Natural coumarins show significant activity against Plasmodium, Leishmania, and Trypanosoma [9]. | • this compound has not been a focus in this field. The antiprotozoal activity is a recognized and promising area for other coumarin scaffolds [9]. | | Anticoagulant Activity | Not Reported | Well-Known (Classical Use) • Warfarin, acenocoumarol, phenprocoumon [6] [8]. | • this compound is not associated with anticoagulation. This is a defining activity for the 4-hydroxycoumarin class of derivatives like warfarin [6]. |

Detailed Experimental Data and Protocols

For researchers, the key experimental methodologies and findings from the primary studies on this compound are detailed below.

Antidiabetic and Anti-Obesity Studies
  • In Vivo Model: The studies used High-Fat Diet (HFD) fed rats, with some models including a low-dose Streptozotocin (STZ) injection to induce type 2 diabetes [4] [1].
  • Treatment Protocol: this compound was administered orally at 50 and 100 mg/kg/day for 4-6 weeks [4] [1].
  • Key Assessments:
    • Biochemical: Blood glucose, serum insulin, lipid profile (TG, TC), oxidative stress markers (MDA, SOD, TAC, Catalase) [4] [1].
    • Molecular: mRNA and protein expression of GLUT4, AMPK, PI3K, and PPAR-γ were analyzed using RT-PCR and Western blot [4] [1].
    • Histopathological: Examination of pancreas, liver, kidney, and heart tissues [4] [1].
In Vitro Cardioprotective and Antioxidant Assays
  • Cell-based Model: H9c2 rat cardiomyoblast cells were pretreated with this compound and then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress [3].
  • Key Assessments:
    • Cell Viability: Measured using MTT assay [3].
    • Antioxidant Capacity: Evaluated through DPPH free radical scavenging and metal chelating assays [3].
    • Enzyme Inhibition: Assessed α-glucosidase and α-amylase inhibition for antidiabetic potential [3].

Mechanism of Action: Signaling Pathways

The experimental data suggests that this compound's antidiabetic and anti-obesity effects are mediated through key signaling pathways. The diagram below illustrates this mechanism based on in vivo studies.

G cluster_insulin Insulin Signaling Pathway cluster_metabolism Metabolic Regulation cluster_oxidative Oxidative Stress Response This compound This compound PI3K PI3K Upregulation This compound->PI3K In vivo AMPK AMPK Activation This compound->AMPK In vivo PPARg PPAR-γ Upregulation This compound->PPARg In vivo AntioxidantGenes Antioxidant Gene Expression? This compound->AntioxidantGenes Inferred PI3K->AMPK GLUT4 GLUT4 Translocation (Glucose Uptake) AMPK->GLUT4 LipidMetab Improved Lipid Metabolism PPARg->LipidMetab OxidativeStressReduction Reduced Oxidative Damage AntioxidantGenes->OxidativeStressReduction Hyperglycemia Hyperglycemia Hyperglycemia->this compound Ameliorates Hyperlipidemia Hyperlipidemia Hyperlipidemia->this compound Ameliorates

Research Implications and Future Directions

The current evidence positions this compound as a promising candidate for managing metabolic syndrome-related conditions, with its glycoside structure potentially offering improved solubility and stability [3]. However, several research gaps need to be addressed:

  • Mechanism Depth: While key pathways are identified, deeper investigations are needed to identify upstream molecular targets.
  • ADMET Profiles: Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are required.
  • Direct Comparisons: More head-to-head studies with other coumarins and standard drugs are necessary.

Future work should focus on structural optimization, formulation development, and further preclinical studies to fully exploit its therapeutic potential [5].

References

Cichoriin antioxidant capacity versus ascorbic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Cichoriin and Ascorbic Acid

The table below summarizes key experimental findings from recent studies. Note that the data comes from different experimental models, so direct numerical comparison is not advised.

Compound Experimental Model Key Antioxidant Findings Reported Quantitative Data Citation

| This compound (a coumarin glucoside from chicory) | In vivo (HFD-induced obese rats) | Reduced oxidative stress in liver and kidney tissues. | • Hepatic MDA: ~3 to ~2 nmol/g tissue (dose-dependent decrease). • Renal MDA: ~4 to ~2.5 nmol/g tissue (dose-dependent decrease). • Hepatic GSH: ~15 to ~25 mg/g tissue (dose-dependent increase). • Renal GSH: ~20 to ~30 mg/g tissue (dose-dependent increase). [1] | [1] | | Ascorbic Acid (Vitamin C) | Human clinical study (Aqueous humor of diabetic patients) | Major contributor to Total Antioxidant Capacity (TAC); levels are protective against Diabetic Retinopathy (DR). | • Aqueous humor TAC: ~1.4 mM in controls vs. ~1.1 mM in DR patients. • Aqueous humor AA: ~1.2 mM in controls vs. ~0.9 mM in DR patients. [2] | [2] | | | In vitro / General Review | Acts as a direct ROS scavenger and activates intracellular antioxidant systems. | • Mechanistic action: Activates transcription factors (Nrf2, Ref-1), and upregulates enzymes like SOD, catalase, and glutathione peroxidase. [3] | [3] |

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies behind the key data.

  • This compound Study in Obese Rats [1]:

    • Animal Model: Male Wistar rats were fed a high-fat diet (HFD) for six weeks to induce obesity. The HFD consisted of 58% fat, 25% protein, and 17% carbohydrates.
    • Treatment: HFD-induced obese rats were then treated with this compound at 50 mg/kg or 100 mg/kg body weight, administered orally daily for four weeks.
    • Oxidative Stress Assessment: After the treatment period, liver and kidney tissues were homogenized. The levels of malondialdehyde (MDA), a marker for lipid peroxidation, were determined as thiobarbituric acid reactive substances (TBARS). Reduced glutathione (GSH) levels were assessed using a commercial kit.
  • Ascorbic Acid in Diabetic Retinopathy [2]:

    • Study Design: Case-control study involving 177 patients undergoing cataract surgery. Participants were grouped as: without diabetes, with diabetes but no retinopathy, and with diabetic retinopathy (DR).
    • Sample Collection: Aqueous humor samples (50–100 µL) were collected via limbal paracentesis at the start of surgery.
    • Antioxidant Measurement: Total Antioxidant Capacity (TAC) and Ascorbic Acid (AA) levels were measured simultaneously using a colorimetric commercial kit (FRASC assay). This assay is based on the ferric reduction reaction and the use of ascorbic oxidase, with results measured spectrophotometrically.

Mechanisms of Antioxidant Action

The following diagrams illustrate the distinct and multifaceted pathways through which this compound and ascorbic acid exert their antioxidant effects.

G Start High-Fat Diet (HFD) Induces Oxidative Stress Cich This compound Treatment Start->Cich PPARg Upregulation of PPAR-γ Expression Cich->PPARg LipidMetab Improved Lipid Metabolism PPARg->LipidMetab OxMarkers Reduction in Oxidative Markers: ↓ MDA, ↑ GSH LipidMetab->OxMarkers Histo Improved Histopathology of Liver, Kidney, Heart OxMarkers->Histo

This compound's proposed mechanism of action against HFD-induced oxidative stress [1].

G cluster_direct Direct Scavenging cluster_indirect Indirect & Systemic Actions AA Ascorbic Acid (AA) Direct Neutralizes Reactive Oxygen Species (ROS) AA->Direct Enzymes Stimulates Antioxidant Enzymes (SOD, CAT, GPx) AA->Enzymes TFactors Activates Transcription Factors (Nrf2, AP-1) AA->TFactors Protect Protects Macromolecules: DNA, Proteins, Lipids

Multifaceted antioxidant mechanisms of ascorbic acid [3].

Interpretation and Research Implications

  • This compound shows promising indirect antioxidant and protective effects in a model of obesity-related metabolic dysfunction. Its action is likely mediated through the upregulation of key metabolic regulators like PPAR-γ, leading to systemic improvements in lipid profiles and a reduction in tissue-specific oxidative damage [1].
  • Ascorbic Acid functions as a direct reactive oxygen species (ROS) scavenger and a master regulator of the body's intrinsic antioxidant systems. It plays a crucial role in protecting ocular tissues, as evidenced by its correlation with diabetic retinopathy pathology [2], and its effects are broad, involving the activation of transcription factors and antioxidant enzymes [3].

For a direct comparison of antioxidant capacity (e.g., IC50 values in the same in vitro assay like DPPH or FRAP), you may need to consult specialized databases or conduct original laboratory experiments.

References

Cichoriin mechanism comparison with synthetic PPAR-γ agonists

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Head-to-Head Comparison

The table below summarizes the key differences between cichoriin and synthetic PPAR-γ agonists based on available preclinical data.

Feature This compound (Natural Coumarin) Synthetic PPAR-γ Agonists (e.g., TZDs)
Agonist Profile Partial agonist, potentially a Selective PPARγ Modulator (SPPARM) [1] Full agonist (e.g., Rosiglitazone, Pioglitazone) [2]
Primary Binding Distinct binding mode to the PPAR-γ ligand-binding domain (LBD) [1] Conventional binding to the LBD, stabilizing C-terminal AF2 helix [1]
Key Signaling Pathways Upregulates PPAR-γ mRNA and protein [3]. Also activates PI3K/AKT and AMPK pathways [4] Primarily through PPAR-γ/RXR heterodimer formation and gene transactivation [1] [2]
Gene Regulation Upregulation of GLUT4 and adiponectin; downregulation of pro-inflammatory genes (NF-κB, NLRP3) [3] [4] [5] Strong promotion of adipogenic genes; enhances fatty acid storage and insulin sensitivity via genes like GLUT4 and CAP [1] [2]
Metabolic Efficacy Improves lipid profile, reduces blood glucose, enhances insulin sensitivity, mitigates hepatic steatosis [3] [4] Potent insulin sensitization, effective glycemic control, improves lipid metabolism [1]
Inflammatory Modulation Strong anti-oxidant and anti-inflammatory effects; reduces TNFα, IL-6, MDA; boosts GSH, SOD, catalase [3] [6] [4] Anti-inflammatory via transrepression of NF-κB and other inflammatory pathways [2] [7]
Reported Safety Favorable preclinical safety; no significant weight gain or adverse effects noted in rodent models [3] [4] Known side effects: weight gain, edema, increased risk of heart failure, bone fractures [1] [2]

Supporting Experimental Data and Protocols

The comparative analysis is grounded in robust experimental methodologies. Here is a summary of the key protocols from the cited studies:

  • In Vivo Animal Models: Efficacy was primarily evaluated in rodent models of disease.
    • Obesity Model: Rats fed a High-Fat Diet (HFD) for 6 weeks to induce obesity and metabolic dysfunctions. This compound (50 & 100 mg/kg) or atorvastatin (10 mg/kg) was administered orally for 4 weeks [3].
    • Type 2 Diabetes Model: Rats induced with HFD/Streptozotocin (STZ). This compound (50 & 100 mg/kg) or glibenclamide (5 mg/kg) was administered for treatment [4].
  • In Vitro Cell Studies: Cardioprotective activity was assessed using H9c2 cardiomyocyte cells subjected to oxidative stress with H₂O₂. Cells were pre-treated with this compound to evaluate its protective effects [6].
  • Key Biochemical Assays:
    • Blood & Tissue Analysis: Measured glucose, insulin, lipid profiles (TG, TC, HDL, LDL), liver/kidney function markers (ALT, AST, urea, creatinine), and cardiac damage marker (CK-MB) [3] [4].
    • Oxidative Stress Markers: Evaluated by levels of MDA (lipid peroxidation), GSH (reduced glutathione), and activity of antioxidant enzymes like SOD and catalase [3] [4].
    • Molecular Biology Techniques: qRT-PCR and Western Blotting were used to quantify mRNA and protein expression of targets like PPAR-γ, PI3K, AKT, AMPK, GLUT4, and inflammatory components like NLRP3 [3] [4] [5].
    • In Silico Analysis: Molecular docking studies predicted the binding affinity and interaction of this compound with PPAR-γ and other target proteins [6] [4].

Visualizing the Core Mechanism of Action

The following diagram synthesizes the primary mechanisms through which this compound exerts its therapeutic effects, based on the experimental data.

G cluster_paths This compound-Mediated Signaling Pathways This compound This compound PPARg PPAR-γ Upregulation & Activation This compound->PPARg PI3K_Akt PI3K/AKT Pathway Activation This compound->PI3K_Akt AMPK AMPK Pathway Activation This compound->AMPK Inflam Inflammatory Pathway Suppression This compound->Inflam GLUT4 GLUT4 PPARg->GLUT4 Transactivation PI3K_Akt->GLUT4 Translocation FA_Oxidation FA_Oxidation AMPK->FA_Oxidation Stimulates CytokineDown CytokineDown Inflam->CytokineDown Reduces TNFα, IL-6 Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Enhances Lipid_Improve Lipid_Improve FA_Oxidation->Lipid_Improve Improves Lipid Profile OxStress_Reduce OxStress_Reduce CytokineDown->OxStress_Reduce Mitigates Oxidative Stress

The diagram above illustrates how this compound's multi-target approach converges to produce beneficial metabolic and anti-inflammatory outcomes.

Key Takeaways for Drug Development

For researchers and drug development professionals, the data suggests:

  • Novel Mechanism: this compound's potential as a partial agonist/SPPARM could lead to a safer profile by modulating, rather than fully activating, PPAR-γ-driven pathways, potentially avoiding the strong adipogenic effects of TZDs [1].
  • Multi-Target Potential: Its ability to simultaneously engage PPAR-γ, PI3K/AKT, and AMPK pathways makes it a compelling candidate for treating complex metabolic diseases where multiple pathways are dysregulated [3] [4].
  • Improved Safety Profile: The absence of significant weight gain in preclinical models is a major potential advantage over classic TZDs and warrants further investigation [3] [4].

References

Cichoriin content variation in different Cichorium species

Author: Smolecule Technical Support Team. Date: February 2026

Cichoriin Distribution in Cichorium intybus

An HPLC fingerprinting study identified and compared the content of several compounds in different parts of Cichorium intybus. The following table summarizes the key findings related to this compound, which is also known as esculin [1].

Plant Part Presence of this compound (Esculin) Relative Content Among Parts
Flowers Present Highest content
Leaves Present Lower than flowers
Stems Present Lower than leaves
Roots Not Detected -
Seeds Not Detected -

The study concluded that the total content of detected chemical components was highest in the flowers, followed by the leaves, stems, roots, and finally the seeds [1].

Experimental Protocol for Quantification

The methodology from the research can be applied to quantify this compound and compare its levels across species [1] [2].

  • 1. Sample Preparation: Plant materials are pulverized and extracted with a methanol-water solution (e.g., 70:30) using ultrasound-assisted extraction. The extract is then filtered before analysis [2].
  • 2. HPLC Analysis:
    • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 μm).
    • Mobile Phase: A gradient elution of methanol and a 1% acetic acid aqueous solution.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 254 nm [1] [2].
  • 3. Advanced Identification with LC-MS: For confident identification of this compound, High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is used. This provides accurate mass measurement and MS/MS fragmentation patterns to confirm the compound's identity [2].

Bioactivity and Mechanism of this compound

Understanding the biological activity of this compound is crucial for its application in drug development. A 2022 study investigated its antidiabetic effects [3].

G cluster_primary Primary Effects cluster_molecular Molecular Pathway Activation (mRNA & Protein) cluster_final Final Outcome This compound This compound Insulin1 Increased Serum Insulin This compound->Insulin1 Oxidative1 Reduced Oxidative Stress This compound->Oxidative1 Lipids1 Improved Lipid Profile This compound->Lipids1 AMPK AMPK This compound->AMPK PI3K PI3K This compound->PI3K Insulin2 Improved Pancreatic β-cell Function Insulin1->Insulin2 Oxidative1->Insulin2 GLUT4 GLUT4 Expression & Translocation AMPK->GLUT4 PI3K->GLUT4 Glucose Blood Glucose Uptake & Homeostasis GLUT4->Glucose

The diagram above summarizes the ameliorative effect of this compound on diabetic conditions as revealed by the study [3]. Key findings include:

  • Improved Pancreatic Function: this compound treatment increased serum insulin levels and mitigated histopathological damage in pancreatic β-cells [3].
  • Activation of Key Signaling Pathways: It upregulates the mRNA and protein expression of AMPK, PI3K, and GLUT4, which are crucial for cellular glucose uptake [3].
  • In Silico Validation: Molecular docking studies support that this compound can bind to GLUT4, AMPK, and PI3K, explaining its observed activity [3].

Research Recommendations

To address the knowledge gap in cross-species comparison, you may consider the following approaches:

  • Focus on Flowers: For extracting or analyzing this compound, the flowers of C. intybus are the most promising tissue [1].
  • Apply Existing Methods: The HPLC and LC-MS protocols described are robust and can be directly employed to generate the comparative data for different Cichorium species [1] [2].
  • Explore Related Species: While direct data is lacking, one study suggests that Cichorium glandulosum (a species used in traditional Chinese medicine) may have a different phytochemical profile than C. intybus, highlighting the importance of species identification in research [2].

References

Cichoriin versus lactucin bioactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Bioactivity and Experimental Data

The following tables provide a deeper dive into the experimental evidence supporting the bioactivities of each compound.

Lactucin: Anti-Cancer and Lipid-Lowering Effects
Disease Model Experimental System Key Findings Mechanistic Insights Citation

| Lung Adenocarcinoma | In vitro (A549, H2347 cell lines) | - IC~50~: 79.87 μM (A549), 68.85 μM (H2347)

  • Inhibited cell cycle at G0/G1 phase
  • Induced apoptosis (up to 40.7% in H2347 cells) | - Downregulated: Bcl-2, cyclins, CDKs, MAPK/ERK pathway
  • Upregulated: p53, p21, Bax, PTEN, cleaved Caspase-3 [1] | | Non-Alcoholic Fatty Liver Disease (NAFLD) | In vitro (FFA-induced HepG2 cells) | - Reduced intracellular lipid accumulation
  • Alleviated oxidative stress & mitochondrial dysfunction | - Activated AMPK and hormone-sensitive lipase (HSL)
  • Promoted fatty acid β-oxidation
  • Activated autophagy via AMPK/mTOR pathway [2] | | Malaria | Plasmodium falciparum (in vitro) | - Identified as an antimalarial compound | - Light-sensitive activity [3] |
Cichoriin: Anti-Metabolic Syndrome Effects
Disease Model Experimental System Key Findings Mechanistic Insights Citation

| Type 2 Diabetes | In vivo (HFD/STZ-induced diabetic rats) | - Dose: 50 & 100 mg/kg

  • Reduced blood glucose (127 ± 3 mg/dL at 100 mg/kg)
  • Increased serum insulin
  • Improved lipid profile | - Upregulated GLUT4, AMPK, and PI3K mRNA/protein
  • Enhanced antioxidant defenses (SOD, Catalase) [4] | | Obesity & Metabolic Dysfunction | In vivo (HFD-induced obese rats) | - Dose: 50 & 100 mg/kg
  • Reduced BMI, triglycerides, cholesterol
  • Improved liver & kidney function markers | - Upregulated PPAR-γ mRNA and protein
  • Reduced oxidative stress (MDA) and improved antioxidant status (GSH) [5] |

Key Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the core methodologies used in the cited works.

Lactucin Studies
  • Cytotoxicity and Proliferation (MTT Assay): Cells are treated with Lactucin for 24 hours. MTT reagent is added and converted to formazan by living cells. The formazan crystals are dissolved, and absorbance is measured to determine cell viability and IC~50~ values [1].
  • Cell Cycle Analysis (Flow Cytometry): Treated cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). DNA content is analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (G0/G1, S, G2/M) [1].
  • Apoptosis Assay (Annexin V Staining): Treated cells are stained with Annexin V (which binds to phosphatidylserine on the cell surface of early apoptotic cells) and Propidium Iodide (which stains late apoptotic/necrotic cells). The populations are quantified using flow cytometry [1].
  • Western Blot Analysis: Protein lysates from treated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins to detect changes in expression levels [1].
This compound Studies
  • In Vivo Metabolic Disease Models:
    • HFD/STZ-induced Diabetes: Rats are fed a High-Fat Diet for several weeks followed by a low-dose injection of Streptozotocin to induce insulin resistance and beta-cell dysfunction [4].
    • HFD-induced Obesity: Rats are fed a defined High-Fat Diet for 6-8 weeks to induce obesity and metabolic dysfunction [5].
  • Biochemical Parameter Analysis: Blood serum is collected from sacrificed animals. Commercial diagnostic kits are used to measure levels of glucose, insulin, lipids, liver enzymes, and kidney function markers [5] [4].
  • Gene and Protein Expression (RT-PCR and Western Blot): Similar to the Lactucin protocols, tissue samples are analyzed to measure the mRNA and protein levels of key targets like PPAR-γ, GLUT4, AMPK, and PI3K [5] [4].

Mechanisms of Action: Signaling Pathways

The diagrams below illustrate the core signaling pathways through which Lactucin and this compound exert their primary effects, based on the research findings.

Lactucin's Anti-Cancer Signaling Pathway

lactucin_pathway Lactucin Lactucin DNA_Damage DNA_Damage Lactucin->DNA_Damage MAPK_Pathway MAPK_Pathway Lactucin->MAPK_Pathway downregulates p53 p53 DNA_Damage->p53 p21 p21 p53->p21 Bax Bax p53->Bax CDK_Cyclin CDK_Cyclin p21->CDK_Cyclin inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest CDK_Cyclin->Cell_Cycle_Arrest downregulates Bcl2 Bcl2 Bax->Bcl2 counters Apoptosis Apoptosis Bcl2->Apoptosis inhibits

This compound's Anti-Diabetic & Anti-Obesity Signaling Pathway

cichoriin_pathway This compound This compound PI3K PI3K This compound->PI3K activates AMPK AMPK This compound->AMPK activates PPARg PPARg This compound->PPARg activates Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress reduces Antioxidants Antioxidants This compound->Antioxidants enhances GLUT4 GLUT4 PI3K->GLUT4 AMPK->GLUT4 Lipid_Metabolism Lipid_Metabolism AMPK->Lipid_Metabolism PPARg->Lipid_Metabolism Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake

Conclusion and Research Implications

  • Lactucin is primarily a sesquiterpene lactone with strong evidence supporting its role as a multi-target anti-cancer agent and a regulator of lipid metabolism in the liver. Its ability to induce cell cycle arrest, apoptosis, and inhibit key metabolic pathways in cancer cells makes it a compelling candidate for oncology drug development [1] [2].
  • This compound is a coumarin glucoside that demonstrates significant efficacy in combating metabolic diseases like type 2 diabetes and obesity. Its action is largely mediated through the upregulation of key metabolic regulators like PI3K, AMPK, and PPAR-γ, leading to improved glucose uptake and lipid homeostasis [5] [4].

When considering these compounds for research or development, their specific and non-overlapping mechanisms should guide the choice. Lactucin appears more suited for investigative oncology, while this compound holds greater potential for metabolic disease research.

References

Cichoriin antidiabetic effects compared to metformin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Cichoriin vs. Metformin

Feature This compound Metformin
Compound Type Natural coumarin glycoside (Phytochemical) [1] [2] Synthetic biguanide [3]

| Primary Antidiabetic Mechanisms (Proposed) | - Enhances insulin secretion [2]

  • Upregulates GLUT4, AMPK, and PI3K expression [2]
  • Potent antioxidant activity; reduces oxidative stress [1] [2] | - Activates AMPK in the liver (peripheral) [4]
  • Inhibits Rap1 in the VMH of the brain (neural, low-dose) [4]
  • Alters gut microbiota & increases GLP-1 secretion [3]
  • Inhibits intestinal glucose absorption (SGLT1) [3] | | Key Experimental Models | - In vivo: HFD/STZ-induced diabetic rats [2]
  • In vitro: Enzyme inhibition assays, H9c2 cardiomyocytes [1] | - In vivo: HFD-fed mice, brain-specific Rap1 knockout mice [4]
  • In vitro / Clinical: PET-CT imaging in T2DM patients [3] | | Evidence Level | Preclinical (Animal and Cell Studies) [1] [2] | Extensive Clinical and Preclinical Data [4] [3] | | Other Notable Effects | Cardioprotective, anti-inflammatory, anti-lipid peroxidation, improves lipid profile [1] [2] [5] | Weight loss, improved lipid profile, potential anti-aging and anti-cancer effects [3] |

Detailed Experimental Data and Protocols

For researchers to evaluate the evidence, here is a summary of the key experimental methodologies and findings.

This compound: In Vivo Antidiabetic Study
  • Experimental Protocol: This study used a High-Fat Diet (HFD) followed by a low-dose Streptozotocin (STZ) injection to induce type 2 diabetes in rats. Diabetic rats were then treated with this compound (50 or 100 mg/kg) or glibenclamide (5 mg/kg) as a positive control for 21 days [2].
  • Key Quantitative Findings: The following table shows the effects of a 21-day administration of this compound (100 mg/kg) on diabetic rats compared to a control group [2]:
Parameter Diabetic Control Group This compound (100 mg/kg) Treatment Group
Blood Glucose Level (mg/dL) 452 ± 44 127 ± 3
Serum Insulin (nIU/mL) 2.6 ± 0.1 7.0 ± 0.2
Total Cholesterol (mg/dL) 99.5 ± 5.6 78.0 ± 4.9
Hepatic SOD Significantly Decreased Restored to Normal Levels
Pancreatic Insulin Expression Decreased Increased (per immunohistochemistry)
  • Molecular Mechanism Analysis: The study used RT-PCR and Western blot analysis, showing that this compound treatment led to the upregulation of GLUT4, AMPK, and PI3K mRNA and protein expressions in rat tissues. An in-silico study supported these findings by demonstrating strong binding affinities between this compound and these target proteins [2].
Metformin: Neural Mechanism Study
  • Experimental Protocol: This research utilized diet-induced obese (DIO) mice and mice with a forebrain-specific knockout of Rap1 (Rap1ΔCNS). The glycemic response to low-dose (50-150 mg/kg) intraperitoneal or intracerebroventricular (ICV) metformin was measured [4].
  • Key Findings:
    • Low-dose metformin (150 mg/kg) failed to lower blood glucose in Rap1ΔCNS mice but was effective in control mice [4].
    • Direct ICV injection of metformin (3-10 μg) into the brain significantly reduced blood glucose in DIO mice, an effect not seen when the same dose was administered peripherally [4].
    • Metformin was found to activate a specific subset of neurons in the Ventromedial Hypothalamic Nucleus (VMH), and this action was dependent on Rap1 [4].
  • Conclusion: This study identified a novel brain Rap1-dependent pathway in the VMH that is indispensable for the antidiabetic effects of low-dose metformin, challenging the long-held belief that its action is solely peripheral [4].

Mechanisms of Action at a Glance

The diagrams below illustrate the distinct primary mechanisms of action for both compounds based on the current research.

cichoriin_mechanism Proposed Antidiabetic Mechanism of this compound cluster_peripheral Peripheral Tissues (e.g., Muscle, Liver) This compound This compound AMPK_PI3K Activation of AMPK/PI3K Pathway This compound->AMPK_PI3K Insulin_Secretion Stimulates Pancreatic Insulin Secretion This compound->Insulin_Secretion Oxidative_Stress Reduction of Oxidative Stress This compound->Oxidative_Stress GLUT4_Transloc Upregulation & Translocation of GLUT4 Transporters AMPK_PI3K->GLUT4_Transloc Glucose_Uptake Increased Cellular Glucose Uptake GLUT4_Transloc->Glucose_Uptake

metformin_mechanism Dual-Site Antidiabetic Mechanism of Metformin cluster_brain Brain (Ventromedial Hypothalamus) cluster_gi Gastrointestinal Tract & Liver Metformin Metformin Brain_Rap1 Inhibition of Rap1 Metformin->Brain_Rap1 GI_Tract Altered Gut Microbiota & GLP-1 Secretion Metformin->GI_Tract SGLT1 Inhibition of SGLT1 Metformin->SGLT1 VMH_Neurons Activation of VMH Neurons Brain_Rap1->VMH_Neurons Central_Signaling Central Regulation of Glucose Balance VMH_Neurons->Central_Signaling Liver Reduced Hepatic Glucose Production GI_Tract->Liver SGLT1->Liver

Key Takeaways for Researchers

  • This compound is a promising natural product with multimodal action, targeting insulin secretion, insulin signaling pathways (AMPK/PI3K/GLUT4), and oxidative stress. Its effects are currently supported by robust preclinical data [1] [2].
  • Metformin's mechanism is more complex than previously thought, involving a critical brain-mediated pathway at low, clinically relevant doses, in addition to its established peripheral effects on the liver and gut [4] [3].
  • No direct comparative studies exist. Therefore, a definitive conclusion on superior efficacy cannot be drawn. The choice for further research would depend on the desired profile: a multi-target natural compound (this compound) versus a well-established synthetic drug with a newly discovered neural mechanism (Metformin).

References

×

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

340.07943208 Da

Monoisotopic Mass

340.07943208 Da

Heavy Atom Count

24

Melting Point

213-214°C

UNII

5T3VO03BTR

Other CAS

531-58-8

Wikipedia

Cichoriin

Dates

Last modified: 08-15-2023

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